molecular formula C7H6BrNO3 B1282645 2-Bromo-4-methyl-5-nitrophenol CAS No. 103448-24-4

2-Bromo-4-methyl-5-nitrophenol

Cat. No.: B1282645
CAS No.: 103448-24-4
M. Wt: 232.03 g/mol
InChI Key: UNDCYNWWVCTFES-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitrophenol is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDCYNWWVCTFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551859
Record name 2-Bromo-4-methyl-5-nitrophenol
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URL https://comptox.epa.gov/dashboard/DTXSID90551859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103448-24-4
Record name 2-Bromo-4-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitrophenol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitrophenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. This document details its physicochemical properties, outlines a proposed synthetic pathway with experimental protocols for analogous reactions, and discusses its potential, though currently underexplored, biological activities.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₆BrNO₃. Its structure features a phenol ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 4, and 5, respectively. The presence of these functional groups imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 103448-24-4[1][2]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
pKa Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process commencing with the readily available starting material, 4-methylphenol (p-cresol). The proposed synthetic workflow involves an initial bromination followed by a subsequent nitration.

Synthesis_Workflow Proposed Synthesis of this compound 4-methylphenol 4-methylphenol 2-bromo-4-methylphenol 2-bromo-4-methylphenol 4-methylphenol->2-bromo-4-methylphenol Bromination This compound This compound 2-bromo-4-methylphenol->this compound Nitration

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 4-methylphenol

The first step is the electrophilic bromination of 4-methylphenol to yield 2-bromo-4-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing. Since the para position is occupied by the methyl group, bromination is directed to the ortho position relative to the strongly activating hydroxyl group.

Experimental Protocol (Adapted from analogous bromination of phenols):

  • Reaction Setup: In a flask protected from light, dissolve 4-methylphenol in a suitable solvent such as carbon tetrachloride or a chlorinated solvent like chloroform or methylene dichloride.

  • Brominating Agent: A solution of bromine in the same solvent is prepared. The amount of bromine should be approximately 1.0 to 1.05 molar equivalents relative to the 4-methylphenol to favor mono-bromination.

  • Reaction Conditions: The bromine solution is added dropwise to the 4-methylphenol solution at a controlled temperature, typically between -5°C and 10°C, with constant stirring.

  • Work-up: After the reaction is complete, the reaction mixture is washed with water to remove any generated hydrogen bromide. The organic layer is then washed with an aqueous sodium bicarbonate solution until neutral.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude 2-bromo-4-methylphenol can be purified by distillation or chromatography. The purity of the product can be confirmed by gas chromatography.

Step 2: Nitration of 2-bromo-4-methylphenol

The second and more challenging step is the regioselective nitration of 2-bromo-4-methylphenol to introduce a nitro group at the 5-position. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of this electrophilic substitution. The hydroxyl group is a powerful ortho-, para-directing activator. The methyl group is a weaker ortho-, para-directing activator, and the bromine atom is an ortho-, para-directing deactivator.

The positions ortho and para to the strongly activating hydroxyl group are the most favorable for electrophilic attack. The position para to the hydroxyl group is occupied by the methyl group. The two ortho positions are at C2 (occupied by bromine) and C6. Therefore, nitration is expected to predominantly occur at the C6 position to yield 2-bromo-4-methyl-6-nitrophenol.

General Experimental Protocol for Nitration of a Phenolic Compound (to be adapted and optimized for regioselectivity):

  • Nitrating Mixture: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio and concentration of the acids, as well as the reaction temperature, are critical parameters to control the extent and regioselectivity of nitration.

  • Reaction Conditions: The 2-bromo-4-methylphenol would be dissolved in a suitable solvent and cooled. The nitrating mixture would then be added dropwise while maintaining a low temperature to prevent over-nitration and side reactions.

  • Work-up and Purification: Following the reaction, the mixture would be poured onto ice, and the precipitated product would be filtered, washed, and purified, likely through recrystallization or column chromatography to separate the desired isomer from other products.

Due to the directing effects, it is anticipated that the nitration of 2-bromo-4-methylphenol would yield a mixture of isomers, with 2-bromo-4-methyl-6-nitrophenol being a major product. The isolation of the desired this compound would likely require careful chromatographic separation.

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the structural motifs present in the molecule suggest potential areas of interest for drug development and research.

Antimicrobial and Antifungal Properties: Phenolic compounds, particularly halogenated and nitrated derivatives, are known to exhibit antimicrobial and antifungal activities. The mechanism of action often involves the disruption of microbial cell membranes.[2]

Cytotoxic Effects: The nitro group is a known pharmacophore that can contribute to cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology research.[2]

Chemical Reactions for Derivatization: The functional groups on this compound offer several handles for further chemical modification, making it a potentially useful intermediate in organic synthesis.[2]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[2]

  • Reduction: The nitro group can be reduced to an amino group, which can significantly alter the compound's biological properties.[2]

  • Esterification: The hydroxyl group can be esterified to modify solubility and reactivity.[2]

Logical_Relationships Potential Applications and Derivatizations A This compound B Antimicrobial/Antifungal Activity A->B Exhibits C Cytotoxic Effects (Anticancer) A->C Exhibits D Nucleophilic Substitution (at Br) A->D Undergoes E Reduction (of NO2) A->E Undergoes F Esterification (at OH) A->F Undergoes G Novel Derivatives D->G E->G F->G

Caption: Potential applications and chemical derivatizations.

It is important to note that while these activities are suggested by the chemical structure, dedicated biological screening and mechanistic studies are required to validate these potential applications for this compound. Currently, there is no specific information available regarding its mechanism of action or its role in any signaling pathways.

Data Presentation

Table 2: Spectral Data for the Synthetic Intermediate 2-bromo-4-methylphenol

Data TypeKey Signals/Features
¹H NMR Spectral data is available, showing characteristic peaks for the aromatic protons and the methyl group.
¹³C NMR Spectral data is available, indicating the number and chemical environment of the carbon atoms.
IR Spectrum Infrared spectral data is available, which would show characteristic absorption bands for the O-H, C-H, and C-Br bonds, as well as aromatic ring vibrations.
Mass Spectrum Mass spectral data is available, which would provide information on the molecular weight and fragmentation pattern of the molecule.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and organic synthesis. While its physicochemical properties and biological activities are not yet extensively documented, a plausible synthetic route from 4-methylphenol can be proposed. The key challenge in its synthesis lies in the regioselective nitration of the 2-bromo-4-methylphenol intermediate. Further research is warranted to develop an efficient synthesis, fully characterize the compound, and explore its potential biological activities in detail. This would involve systematic screening for antimicrobial and cytotoxic effects and subsequent studies to elucidate any mechanisms of action and involvement in cellular signaling pathways.

References

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitrophenol (CAS Number: 14401-60-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitrophenol, a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative information from structurally similar molecules to infer potential properties and biological activities.

Chemical and Physical Properties

PropertyValueSource
CAS Number 14401-60-6[1][2][3][4]
Molecular Formula C₇H₆BrNO₃[1][2][3][4]
Molecular Weight 232.03 g/mol [2]
IUPAC Name 2-bromo-5-methyl-4-nitrophenol[2]
Synonyms Phenol, 2-bromo-5-methyl-4-nitro-[5]
Predicted Melting Point 127 °C
Predicted Boiling Point 310.4±42.0 °C
Predicted Density 1.755±0.06 g/cm³
Predicted pKa 5.63±0.24

Synthesis and Experimental Protocols

A documented synthetic route for this compound involves the nucleophilic aromatic substitution of a fluorine atom in a precursor molecule.

Synthesis of this compound

A known method for the synthesis of this compound proceeds from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.

Experimental Protocol:

  • Dissolution: Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

  • Reaction: Add a 1 M aqueous sodium hydroxide solution (39 mL) to the mixture.

  • Heating: Stir the reaction mixture at 100°C for two hours.

  • Cooling and Neutralization: Cool the reaction solution to 25°C and add 1 M hydrochloric acid (80 mL).

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing: Wash the organic layer with water and saturated saline.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to yield the target compound (4.30 g).

G A 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene B Dissolve in DMSO A->B C Add 1M NaOH (aq) B->C D Stir at 100°C for 2h C->D E Cool to 25°C D->E F Add 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ H->I J Filter and Concentrate I->J K This compound J->K

Synthesis Workflow for this compound

Spectroscopic Data

As of the latest literature review, experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound (CAS 14401-60-6) is not publicly available. A prominent chemical database indicates that this data is still being supplemented.[6]

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are limited, the bioactivity of structurally related nitrophenols and bromophenols suggests potential areas for investigation.

Antimicrobial and Antifungal Properties: Compounds with similar structures have demonstrated potential antimicrobial and antifungal properties. The presence of the nitro group and the bromine atom on the phenol ring may contribute to these activities.

Cytotoxic Effects: The nitro group is a common feature in compounds with cytotoxic effects. It is plausible that this compound could exhibit cytotoxic activity in certain cancer cell lines, suggesting a potential, though unexplored, avenue for cancer research.

Use in Organic Synthesis: The functional groups present in this compound make it a potentially useful intermediate in organic synthesis for the creation of more complex molecules with desired biological activities.

G A This compound B Potential Biological Activities A->B E Intermediate in Organic Synthesis A->E C Antimicrobial/Antifungal B->C D Cytotoxicity (Cancer Research) B->D

Potential Research Applications

Safety Information

Safety data for this compound is not extensively documented. However, based on the known hazards of similar nitrophenolic compounds, it should be handled with care. Potential hazards include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Can cause skin and eye irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on potential biological activities is inferred from structurally similar compounds and should not be taken as established fact for this compound (CAS 14401-60-6). All laboratory work should be conducted with appropriate safety precautions.

References

physical and chemical properties of 2-Bromo-4-methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-4-methyl-5-nitrophenol, a substituted nitrophenol derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide also includes predicted data and information from structurally related compounds to provide a broader context for its potential characteristics and reactivity.

Core Physical and Chemical Properties

Quantitative data for this compound and its closely related isomers are summarized in the table below. It is crucial to note the scarcity of experimentally determined data for the target compound, with some values being predictions or data from isomeric structures.

PropertyThis compound2-Bromo-5-methyl-4-nitrophenol (Isomer)4-Bromo-2-methyl-5-nitrophenol (Isomer)Source
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₃C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol 232.03 g/mol 232.03 g/mol [1][2][3]
CAS Number 103448-24-414401-60-6103460-73-7[3][4][5]
Melting Point Data not available127 °C (experimental)Data not available[5]
Boiling Point Data not available310.4±42.0 °C (predicted)Data not available[5]
Density Data not available1.755±0.06 g/cm³ (predicted)Data not available[5]
pKa Data not available5.63±0.24 (predicted)Data not available[5]
Solubility Data not availableData not availableData not available
Appearance Light yellow to yellow solid (predicted)--

Spectroscopic Data

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: While specific spectra for this compound have not been found, researchers can anticipate characteristic signals. In the ¹H NMR spectrum, distinct peaks for the aromatic protons, the methyl group protons, and the hydroxyl proton are expected. The ¹³C NMR would show signals for the seven carbon atoms, with chemical shifts influenced by the bromine, nitro, hydroxyl, and methyl substituents. The IR spectrum would likely exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) vibrations. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly available. However, based on general organic chemistry principles and procedures for similar compounds, the following methodologies can be proposed.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the nitration of 2-bromo-4-methylphenol. The directing effects of the hydroxyl (ortho-, para-directing) and methyl (ortho-, para-directing) groups, and the deactivating effect of the bromine atom would need to be carefully considered to achieve the desired regioselectivity.

Materials:

  • 2-Bromo-4-methylphenol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-bromo-4-methylphenol in a suitable solvent.

  • Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Potential Reactions

This compound possesses several reactive functional groups that can participate in various chemical transformations.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can potentially be displaced by strong nucleophiles, although the presence of the deactivating nitro group might make this reaction challenging.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation would yield 5-amino-2-bromo-4-methylphenol, a potentially valuable intermediate for further derivatization.

Proposed Experimental Protocol for Nitro Group Reduction:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the amino product.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine.

  • Purify the product by recrystallization or column chromatography.

Esterification of the Phenolic Hydroxyl Group

The hydroxyl group can be esterified by reacting with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine).

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of nitrophenol derivatives is known to exhibit a range of biological activities.[6][7][8][9] These compounds have been investigated for their potential as antimicrobial and anticancer agents.[6][8][9] The biological activity of substituted nitrophenols is influenced by the nature and position of the substituents on the aromatic ring.[6] The nitro group, in particular, is a key pharmacophore in many bioactive molecules.[8]

Given the lack of specific information on signaling pathways involving this compound, a diagrammatic representation is not currently feasible. Research into the biological effects of this specific compound would be necessary to elucidate any involved signaling cascades.

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been described in the literature, the creation of detailed Graphviz diagrams is not applicable at this time. Should such information become available, diagrams illustrating these processes would be a valuable addition to this guide. For instance, a potential experimental workflow could be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Further Reactions cluster_analysis Analysis Start 2-Bromo-4-methylphenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Product 2-Bromo-4-methyl- 5-nitrophenol Nitration->Product Reduction Reduction of Nitro Group Product->Reduction e.g., SnCl2/HCl Esterification Esterification of Hydroxyl Group Product->Esterification e.g., Acyl Chloride Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Bioassay Biological Activity Screening Product->Bioassay Reduction->Spectroscopy Esterification->Spectroscopy

Caption: Proposed experimental workflow for the synthesis and subsequent reaction of this compound.

References

2-Bromo-4-methyl-5-nitrophenol molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthesis pathway for 2-Bromo-4-methyl-5-nitrophenol (CAS Number: 103448-24-4). Due to the limited availability of published experimental data for this specific isomer, this guide combines confirmed molecular data with computed properties and a logical synthesis protocol derived from established chemical reactions on analogous compounds.

Core Molecular Information

This compound is an organic compound characterized by a phenol ring substituted with a bromine atom, a methyl group, and a nitro group.[1][2] Its molecular formula is C₇H₆BrNO₃.[3] The strategic placement of these functional groups makes it a compound of interest for further chemical synthesis and potential biological applications. Studies on similar nitrophenol structures suggest potential antimicrobial, antifungal, and cytotoxic activities, indicating possible applications in drug discovery.[3]

The structure consists of a benzene ring with a hydroxyl (-OH) group at position 1, a bromine (-Br) atom at position 2, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 5.

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes its fundamental properties and includes computed values for its isomer, 2-Bromo-5-methyl-4-nitrophenol, to provide an estimated profile.

PropertyValueSource
IUPAC Name This compound-
CAS Number 103448-24-4[2]
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [3]
Monoisotopic Mass 230.95311 DaComputed for Isomer (CAS 14401-60-6)[4]
XLogP3 2.5Computed for Isomer (CAS 14401-60-6)[4]
Topological Polar Surface Area 66.1 ŲComputed for Isomer (CAS 14401-60-6)[4]
Hydrogen Bond Donor Count 1Computed for Isomer (CAS 14401-60-6)[4]
Hydrogen Bond Acceptor Count 3Computed for Isomer (CAS 14401-60-6)[4]
Rotatable Bond Count 1Computed for Isomer (CAS 14401-60-6)[4]

Proposed Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis route for this compound involves a two-step process starting from p-cresol (4-methylphenol). This proposed pathway is based on well-established electrophilic aromatic substitution reactions.

  • Step 1: Bromination of 4-methylphenol. The first step is the selective bromination of 4-methylphenol at the ortho position relative to the activating hydroxyl group to produce 2-bromo-4-methylphenol.

  • Step 2: Nitration of 2-bromo-4-methylphenol. The second step involves the nitration of the intermediate compound. The nitro group is directed to the position ortho to the hydroxyl group and meta to the deactivating bromine atom.

synthesis_workflow start 4-Methylphenol (p-Cresol) step1 Step 1: Electrophilic Bromination start->step1 reagent1 Brominating Agent (e.g., Br₂ in CH₂Cl₂) -5 to 10 °C reagent1->step1 intermediate 2-Bromo-4-methylphenol step1->intermediate Yield: >98% step2 Step 2: Electrophilic Nitration intermediate->step2 reagent2 Nitrating Mixture (H₂SO₄/HNO₃) ~45 °C reagent2->step2 product This compound step2->product High Yield

Figure 2: Proposed two-step synthesis workflow for this compound.

This protocol is a composite based on methodologies for similar transformations and should be optimized for safety and yield.[5][6][7]

Step 1: Synthesis of 2-Bromo-4-methylphenol

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 4-methylphenol (1 mole) in a chlorinated solvent such as dichloromethane (CH₂Cl₂). Cool the solution to a temperature between -5 and 10 °C using an ice-salt bath.

  • Bromination: Slowly add a solution of bromine (1 mole) diluted in dichloromethane dropwise to the cooled solution over 3-8 hours, ensuring the temperature is maintained.[6] The reaction should be carried out in the absence of light.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Wash the reaction mixture with water until neutral to remove any generated hydrogen bromide.

  • Purification: Recover the solvent by distillation under normal pressure, followed by reduced pressure distillation to obtain the crude product.[6] Further purification by recrystallization or chromatography will yield pure 2-bromo-4-methylphenol. A patent for a similar process reports a product yield of over 99% with purity greater than 98%.[6]

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 2-bromo-4-methylphenol (1 mole) obtained from Step 1 in a suitable solvent like chloroform in a reaction flask.

  • Nitration: Prepare a nitrating mixture of sulfuric acid and nitric acid (e.g., a 1:5.5 molar ratio).[7] Cool the flask containing the bromophenol solution to approximately 20 °C and add the nitrating mixture dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, warm the reaction mixture to around 45 °C and maintain it for approximately 3 hours to ensure the reaction goes to completion.[7]

  • Work-up and Purification: Cool the reaction mixture and wash it with water, followed by a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the final pure product, this compound.[7]

References

A Technical Guide to 2-Bromo-5-methyl-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 2-Bromo-5-methyl-4-nitrophenol, a substituted nitrophenol compound of interest in synthetic and medicinal chemistry. It details the compound's verified chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential relevance in drug discovery based on the established bioactivity of the nitroaromatic scaffold.

Compound Identification and Structure

The nomenclature for the target compound, based on IUPAC standards, is 2-Bromo-5-methyl-4-nitrophenol .[1] It is crucial to use the correct locant numbering for the substituents on the phenol ring to ensure unambiguous identification. The compound is registered under CAS Number 14401-60-6.[1][2][3]

The chemical structure consists of a phenol ring substituted with a bromine atom at position 2, a methyl group at position 5, and a nitro group at position 4 relative to the hydroxyl group.

C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 N N C4->N C6 C C5->C6 CH3 CH₃ C5->CH3 C6->C1 H1 H O1->H1 O2 O⁻ N->O2 O3 O N->O3 plus + N->plus

Figure 1: Chemical Structure of 2-Bromo-5-methyl-4-nitrophenol.

Physicochemical Properties

The properties of a compound are critical for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes key computed physicochemical properties for 2-Bromo-5-methyl-4-nitrophenol.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Monoisotopic Mass 230.95311 Da[1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 66.1 Ų[1]
Heavy Atom Count 12[1]
Complexity 182[1]

Synthesis and Purification Protocol

The following section details an experimental protocol for the synthesis of 2-Bromo-5-methyl-4-nitrophenol via nucleophilic aromatic substitution.

G reactant 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene in Dimethyl Sulfoxide (DMSO) reagent 1 M Sodium Hydroxide (aq) reactant->reagent Add heating Stir at 100°C for 2 hours reagent->heating cooling Cool to 25°C heating->cooling acidification Acidify with 1 M HCl cooling->acidification extraction Extract with Ethyl Acetate acidification->extraction wash Wash organic layer (Water, Saturated Saline) extraction->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Target Compound: 2-Bromo-5-methyl-4-nitrophenol concentrate->product

Figure 2: Experimental workflow for the synthesis of 2-Bromo-5-methyl-4-nitrophenol.

Methodology:

  • Reaction Setup : Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL) in a suitable reaction vessel.[2]

  • Hydrolysis : Add a 1 M aqueous sodium hydroxide solution (39 mL) to the vessel.[2]

  • Heating : Heat the mixture to 100°C and stir for two hours.[2]

  • Work-up :

    • Cool the reaction solution to room temperature (approx. 25°C).[2]

    • Acidify the mixture by adding 1 M hydrochloric acid (80 mL).[2]

    • Transfer the solution to a separatory funnel and perform an extraction with ethyl acetate.[2]

  • Purification :

    • Wash the collected organic layer sequentially with water and a saturated saline solution.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter to remove the drying agent.[2]

    • Concentrate the filtrate under reduced pressure to yield the target compound.[2]

Spectroscopic Characterization Protocols

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. While publicly available spectra for this specific isomer are limited, the following protocols outline the standard procedures for data acquisition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition : Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals : The spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl group protons, with chemical shifts and coupling patterns dictated by the substituent effects.

    • Expected ¹³C NMR Signals : The spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : Prepare a sample as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).

    • Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Bands : Look for characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-Br stretch (~500-600 cm⁻¹).

  • Mass Spectrometry (MS) :

    • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Acquisition : Analyze using electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the exact mass.

    • Expected Result : The HRMS analysis should yield a molecular ion peak corresponding to the calculated monoisotopic mass of C₇H₆BrNO₃ (230.95311 Da).[1]

Biological Significance and Drug Discovery Context

Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antibacterial, antiprotozoal, and anticancer effects.[4][5][6] Their mechanism of action is often linked to the reductive bioactivation of the nitro group within target cells or microorganisms.[7][8]

Mechanism of Action - Reductive Activation:

The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction. In low-oxygen environments, such as those found in certain bacteria or hypoxic tumor regions, cellular nitroreductases can transfer electrons to the nitro group.[7][8] This process generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as the nitro radical anion.[7] These reactive species can induce cellular damage through multiple pathways:

  • Covalent modification of DNA, leading to mutations and cell death.[4]

  • Generation of reactive oxygen species (ROS), causing oxidative stress.[8]

  • Inhibition of essential enzymes and disruption of cellular respiration.

This mechanism of selective toxicity makes nitro-containing scaffolds, like 2-Bromo-5-methyl-4-nitrophenol, valuable candidates for further investigation as lead compounds in drug discovery programs, particularly for antimicrobial or anticancer applications.[4][5] The substituents on the phenyl ring (bromo, methyl, hydroxyl) will modulate the compound's redox potential, lipophilicity, and steric properties, thereby influencing its potency, selectivity, and pharmacokinetic profile.

G cluster_outcomes Cytotoxic Effects start Nitroaromatic Prodrug (Ar-NO₂) enzyme Cellular Nitroreductases (e.g., in bacteria, hypoxic cells) start->enzyme + 1e⁻ step1 Nitro Radical Anion (Ar-NO₂⁻˙) enzyme->step1 step2 Nitroso Intermediate (Ar-NO) step1->step2 + 1e⁻, H⁺ damage2 Oxidative Stress (ROS Generation) step1->damage2 step3 Hydroxylamine Intermediate (Ar-NHOH) step2->step3 + 2e⁻, 2H⁺ damage1 DNA Damage (Covalent Adducts) step3->damage1 damage3 Protein Dysfunction step3->damage3

Figure 3: Generalized pathway for the reductive bioactivation of nitroaromatic compounds.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2-Bromo-4-methyl-5-nitrophenol (CAS No: 103448-24-4). Due to the limited availability of data for this specific isomer, information from structurally related nitrophenol compounds is included to provide a broader understanding of potential hazards. All data should be handled with the caution that it may not be fully representative of the target compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to assessing its potential hazards and determining appropriate handling procedures. The available data for this compound and its related isomers are summarized below.

Property2-Bromo-5-methyl-4-nitrophenol2-Bromo-4-methylphenol4-NitrophenolReference
Molecular Formula C₇H₆BrNO₃C₇H₇BrOC₆H₅NO₃[1][2][3]
Molecular Weight 232.03 g/mol Not AvailableNot Available[1]
Melting Point 127 °CNot Available110 - 115 °C[4]
Boiling Point 310.4±42.0 °C (Predicted)Not Available279 °C[4]
Density 1.755±0.06 g/cm³ (Predicted)Not AvailableNot Available[4]
pKa 5.63±0.24 (Predicted)Not AvailableNot Available[4]
LogP 2.5Not Available1.95[1]

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard StatementReference
Acute Oral ToxicityCategory 3 / 4H301/H302: Toxic/Harmful if swallowed[3][5][6]
Acute Dermal ToxicityCategory 3 / 4H311/H312: Toxic/Harmful in contact with skin[5][6]
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled[5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][7]
Specific target organ toxicity - repeated exposureCategory 2H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.
Hazardous to the Aquatic Environment, Acute HazardCategory 1 / 2H400/H401: Very toxic/Toxic to aquatic life[3][8]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[8]

Toxicological Profile

The toxicological properties of nitrophenols are of significant concern. They can be toxic if ingested, inhaled, or absorbed through the skin.[9] While specific toxicological studies on this compound are not available in the reviewed literature, the general toxicology of nitrophenols involves several mechanisms of action.

Acute Toxicity

Nitrophenols are generally classified as harmful or toxic through oral, dermal, and inhalation routes of exposure.[5][6][10] They can cause irritation to the skin, eyes, and respiratory system.[5][7][11]

Chronic Toxicity and Organ-Specific Effects

Prolonged or repeated exposure to some nitrophenols may cause damage to organs, particularly the liver and kidneys.

Potential Mechanism of Toxicity

Nitrophenols are known to be capable of uncoupling oxidative phosphorylation. This process disrupts the formation of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. This leads to a decrease in energy production and an increase in heat generation. The presence of a nitro group on the phenol ring is crucial for this activity. While this is a general mechanism for nitrophenols, specific studies are required to confirm this pathway for this compound.

Generalized Nitrophenol Toxicity Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_effects Cellular Effects ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Inhibited ATP Production H_gradient->ATP_Synthase Drives Nitrophenol This compound (or related nitrophenol) Nitrophenol->H_gradient Dissipates Proton Gradient (Uncoupling) Heat_production Increased Heat Production Nitrophenol->Heat_production Causes Cell_stress Oxidative Stress & Cellular Damage ATP_depletion->Cell_stress Heat_production->Cell_stress

Caption: Generalized pathway of nitrophenol-induced mitochondrial uncoupling.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for this compound were not found in the provided search results. Safety data sheets typically summarize results from standardized tests without detailing the methodologies. However, the hazard classifications are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of protocols relevant to the identified hazards.

Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the median lethal dose (LD50) of a substance after oral administration.

  • Animal Selection: Typically, rodents (e.g., rats or mice) of a single sex are used.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals. A starting dose is chosen from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Classification: The substance is classified into one of five toxicity categories based on the number of animals that die at specific dose levels.

Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Animal Selection: Typically, albino rabbits are used.

  • Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved skin.

  • Exposure: The substance is held in contact with the skin under a gauze patch for a specified period, usually 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the persistence and severity of the lesions.

Experimental_Workflow_Skin_Irritation start Start: Skin Irritation Test (OECD 404) animal_prep Animal Preparation (Albino Rabbit, Shaved Skin) start->animal_prep application Apply 0.5g of This compound to Skin Patch animal_prep->application exposure 4-Hour Exposure Period (Covered with Gauze) application->exposure removal Remove Patch and Clean Test Site exposure->removal observation Observation Period (up to 14 days) Record Erythema & Edema Scores removal->observation data_analysis Data Analysis (Mean Scores over 24, 48, 72h) observation->data_analysis classification Classification data_analysis->classification irritant Result: Irritant (Category 2) classification->irritant Reversible lesions Score > threshold not_irritant Result: Not Classified classification->not_irritant No significant lesions end End irritant->end not_irritant->end

Caption: General experimental workflow for an in vivo skin irritation study.

Safe Handling and Emergency Procedures

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[5][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][7]

Handling and Storage
  • Handling: Handle in a well-ventilated place, preferably under a chemical fume hood.[3][12] Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store locked up.[13] Incompatible materials include strong oxidizing agents and strong bases.[7]

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][12]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][14]

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[7]

Hazard_Management_Workflow cluster_assessment Hazard Assessment cluster_exposure Potential Exposure Routes cluster_control Control Measures & Procedures substance This compound phys_chem Physicochemical Properties (Solid, Low Volatility) substance->phys_chem tox_data Toxicological Data (Acute Toxicity, Irritation) substance->tox_data storage Proper Storage (Cool, Dry, Ventilated) substance->storage inhalation Inhalation (Dust) tox_data->inhalation dermal Dermal Contact tox_data->dermal ingestion Ingestion tox_data->ingestion ocular Ocular Contact tox_data->ocular ppe Personal Protective Equipment (Gloves, Goggles, Respirator) inhalation->ppe engineering Engineering Controls (Fume Hood, Ventilation) inhalation->engineering emergency Emergency Procedures (First Aid, Spill Control) inhalation->emergency dermal->ppe handling Safe Handling Practices (Avoid Dust, Wash Hands) dermal->handling dermal->emergency ingestion->handling ingestion->emergency ocular->ppe ocular->emergency

Caption: Logical workflow for managing the hazards of chemical substances.

Conclusion

This compound is a chemical that requires careful handling due to its potential for significant toxicity and irritation, as inferred from data on related nitrophenol compounds. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. The lack of specific toxicological data for this isomer highlights the need for further investigation to fully characterize its safety profile. Until such data is available, it is prudent to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than other brominated and nitrated phenols.

References

2-Bromo-4-methyl-5-nitrophenol: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific material safety data is publicly available for 2-Bromo-4-methyl-5-nitrophenol. This guide compiles the available information and supplements it with data from structurally related compounds to provide a comprehensive overview for researchers. All users should conduct their own risk assessments and exercise extreme caution.

This technical guide provides an in-depth overview of the material safety data sheet (MSDS) for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for this compound, information has been supplemented with data from structurally similar nitrophenols.

Compound Identification and Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₆BrNO₃.[1] It is characterized by a phenolic ring substituted with a bromine atom, a methyl group, and a nitro group.[1]

Table 1: Compound Identifiers for this compound

IdentifierValue
CAS Number 103448-24-4
IUPAC Name This compound[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
InChI InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3[1]
InChI Key UNDCYNWWVCTFES-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1--INVALID-LINK--[O-])O)Br[1]

Table 2: Physical and Chemical Properties of this compound and a Related Isomer

PropertyThis compound2-Bromo-5-methyl-4-nitrophenol (Isomer)
Appearance White crystalline solid[2]Not Specified
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
Density Not AvailableNot Available
XLogP3 Not Available2.5[3]
Hydrogen Bond Donor Count Not Available1[3]
Hydrogen Bond Acceptor Count Not Available3[3]
Rotatable Bond Count Not Available1[3]
Exact Mass Not Available230.95311 Da[3]
Monoisotopic Mass Not Available230.95311 Da[3]
Topological Polar Surface Area Not Available66.1 Ų[3]
Heavy Atom Count Not Available12[3]

Hazard Identification and Safety Precautions

Due to the presence of a nitro group and a bromine atom, this compound is likely to be toxic and an irritant.[1] Nitrophenols, as a class, can cause irritation, eye damage, and systemic poisoning upon ingestion or inhalation.[1] The nitro group may also make the compound relatively unstable under certain conditions, potentially leading to exothermic reactions.[1]

For the related compound, 2-Bromo-4-methyl-5-nitroaniline, it is stated to be harmful by inhalation, in contact with skin, and if swallowed.[4]

Table 3: GHS Hazard Classification for Related Nitrophenol Compounds

Hazard ClassHazard CategoryCompound
Acute toxicity, oralCategory 42-Bromo-4-nitrophenol[5]
Hazardous to the aquatic environment, acute hazardCategory 12-Bromo-4-nitrophenol[5]
Skin Corrosion/IrritationCategory 22-Methyl-5-nitrophenol[6]
Serious Eye Damage/Eye IrritationCategory 22-Methyl-5-nitrophenol[6]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)2-Methyl-5-nitrophenol[6]
Acute dermal toxicityCategory 32-Methyl-5-nitrophenol[6]
Acute Inhalation Toxicity - Dusts and MistsCategory 42-Methyl-5-nitrophenol[6]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a chemical fume hood.[4] Ensure adequate ventilation.[7] Eyewash stations and safety showers should be close to the workstation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles or glasses.[4]

    • Skin Protection: Wear laboratory clothing and chemical-resistant gloves.[4] Gloves must be inspected prior to use.[7]

    • Respiratory Protection: If dust is generated, a respirator may be required.[7]

  • Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Wash thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep containers tightly closed.[7]

Toxicological Information

Specific toxicological data for this compound is not available. The information below for a related compound is provided for guidance.

Table 4: Toxicological Data for 2-Methyl-5-nitrophenol

TestResultSpecies
Acute Oral Toxicity Category 4Data not specified
Acute Dermal Toxicity Category 3Data not specified
Acute Inhalation Toxicity (Dusts/Mists) Category 4Data not specified
Skin Corrosion/Irritation Category 2Data not specified
Serious Eye Damage/Irritation Category 2Data not specified
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)Data not specified

Experimental Protocols and Handling

No specific, peer-reviewed experimental protocols for the synthesis or biological application of this compound were identified. A general synthesis route for the related isomer, 2-Bromo-5-methyl-4-nitrophenol, involves the reaction of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene with sodium hydroxide in dimethyl sulfoxide.[9] Researchers should develop their own detailed protocols with rigorous safety assessments.

Below is a generalized workflow for handling potentially hazardous chemical compounds in a research setting.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase a Review MSDS and Literature b Risk Assessment a->b c Select Appropriate PPE b->c d Prepare Fume Hood and Equipment c->d e Weigh Compound in Ventilated Area d->e Proceed to Experiment f Perform Experiment in Fume Hood e->f g Monitor Reaction f->g h Quench Reaction and Work-up g->h Reaction Complete i Proper Waste Disposal h->i j Decontaminate Workspace and PPE i->j k Document Experiment j->k

Caption: Generalized workflow for handling hazardous research chemicals.

Reactivity and Biological Activity

Reactivity Profile:

Based on its functional groups, this compound is expected to undergo several types of chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[1]

  • Reduction: The nitro group can be reduced to an amino group, which would significantly alter the compound's biological properties.[1]

  • Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters.[1]

Potential Biological Activity:

While specific studies on this compound are lacking, compounds with similar structures have shown potential biological activities:

  • Antimicrobial and Antifungal Properties: Related bromophenol derivatives have been investigated for their activity against various pathogens.[1]

  • Cytotoxic Effects: The presence of a nitro group is often associated with cytotoxicity in cancer cell lines, suggesting potential applications in oncology research.[1]

References

Spectroscopic Analysis of Brominated Methylated Nitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for empirical spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for 2-Bromo-4-methyl-5-nitrophenol did not yield any specific experimental results. This guide therefore provides a detailed overview of the available spectroscopic data for its close structural isomers, 2-Bromo-5-methyl-4-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol , to serve as a valuable reference for researchers, scientists, and drug development professionals. Additionally, this document outlines general experimental protocols for the spectroscopic analysis of such compounds.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the key identifying spectroscopic information for two isomers of the requested compound. This data is essential for the structural elucidation and characterization of these molecules.

Physicochemical Properties
Property2-Bromo-5-methyl-4-nitrophenol2-Bromo-4-methyl-6-nitrophenol
CAS Number 14401-60-6[1]20039-91-2[2]
Molecular Formula C₇H₆BrNO₃[3]C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [3]232.031 g/mol [2]
Spectroscopic Data
Spectroscopic TechniqueData for 2-Bromo-5-methyl-4-nitrophenolData for 2-Bromo-4-methyl-6-nitrophenol
Infrared (IR) Spectroscopy Data not explicitly available in search results.A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy No specific ¹H or ¹³C NMR data found in search results.No specific ¹H or ¹³C NMR data found in search results.
Mass Spectrometry (MS) No specific mass spectrum data found in search results.An electron ionization mass spectrum is available.[2]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for aromatic nitro compounds. These protocols are intended to provide a foundational understanding for researchers.

Synthesis of 2-Bromo-5-methyl-4-nitrophenol

A reported synthesis of 2-Bromo-5-methyl-4-nitrophenol involves the following procedure[4]:

  • Dissolution: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) is dissolved in dimethyl sulfoxide (39 mL).

  • Reaction: A 1 M aqueous sodium hydroxide solution (39 mL) is added to the mixture.

  • Heating: The reaction mixture is stirred at 100°C for two hours.

  • Work-up: The solution is cooled to 25°C, and 1 M hydrochloric acid (80 mL) is added.

  • Extraction: The mixture is extracted with ethyl acetate.

  • Washing: The organic layer is washed with water and saturated saline.

  • Drying: The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule.

  • Sample Preparation: For solid samples like nitrophenols, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) to create a homogenous mixture. This mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[5]

  • Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-O (nitro), C-H (aromatic and methyl), and C=C (aromatic ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns of the signals are analyzed to determine the connectivity and environment of the protons and carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Ionization: The molecules are ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms data_analysis Structural Elucidation ir->data_analysis nmr->data_analysis ms->data_analysis

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-methyl-5-nitrophenol. Due to the absence of experimentally acquired spectra in publicly available databases, this guide utilizes established principles of NMR spectroscopy, specifically the additivity of substituent chemical shifts, to predict the spectral parameters. This information is crucial for the identification, characterization, and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are predicted based on the additive effects of the bromo, hydroxyl, methyl, and nitro substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

NucleusPredicted Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
Ar-H37.8 - 8.2s1H-
Ar-H67.0 - 7.4s1H-
-CH₃2.3 - 2.6s3H-
-OH10.0 - 12.0br s1H-

Predicted values are based on the additive model of substituent chemical shifts on a benzene ring (base δ = 7.27 ppm). The actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated by applying substituent chemical shift increments to the chemical shift of benzene (δ = 128.5 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]
C1 (-OH)150 - 155
C2 (-Br)110 - 115
C3 (-H)125 - 130
C4 (-CH₃)135 - 140
C5 (-NO₂)140 - 145
C6 (-H)120 - 125
-CH₃20 - 25

Predicted values are based on the additive model of substituent chemical shifts on a benzene ring. The actual values may vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a substituted phenol like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Instrumentation and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 or more, as the ¹³C nucleus is inherently less sensitive than ¹H.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the predicted NMR data in the tables above.

molecular_structure cluster_molecule C1 C1 C2 C2 C1->C2 OH OH C1->OH C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 CH3 CH3 C4->CH3 C6 C6 C5->C6 NO2 NO2 C5->NO2 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

The Diverse Biological Activities of Nitrophenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrophenol compounds, a class of organic molecules characterized by a phenol ring substituted with one or more nitro groups, have garnered significant scientific interest due to their broad spectrum of biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition, making them a compelling scaffold for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of nitrophenol compounds, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Antimicrobial Activity

Nitrophenol derivatives have demonstrated notable efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. The presence of the electron-withdrawing nitro group is often crucial for their antimicrobial action, which is believed to involve the generation of reactive nitrogen species and subsequent oxidative stress within the microbial cells.

Quantitative Antimicrobial Data

The antimicrobial potency of nitrophenol compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. Below is a summary of reported MIC values for various nitrophenol derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[1]
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[1]
2-chloro-3,5-dinitrothiopheneEscherichia coli-[2]
2-bromo-3,5-dinitrothiopheneEscherichia coli-[2]
2-nitrothiopheneEscherichia coli-[2]
2-chloro-3,5-dinitrothiopheneMicrococcus luteus-[2]
2-bromo-3,5-dinitrothiopheneMicrococcus luteus-[2]
2-nitrothiopheneMicrococcus luteus-[2]
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus fumigatus16[3]
7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus flavus16[3]
Substituted styryl-3-chloro-4-nitrophenylketone (Compound 4)Bacillus subtilis-[4]
Substituted styryl-3-chloro-4-nitrophenylketone (Compound 8)Bacillus subtilis-[4]
Substituted styryl-3-chloro-4-nitrophenylketone (Compound 4)Micrococcus luteus88[4]
Substituted styryl-3-chloro-4-nitrophenylketone (Compound 3)Staphylococcus aureus88[4]
Substituted styryl-3-chloro-4-nitrophenylketone (Compound 4)Escherichia coli99[4]
Substituted styryl-3-chloro-4-nitrophenylketone (Compound 12)Aspergillus niger82[4]
2,4,6-triiodophenolStaphylococcus aureus5[5]
N,N'-(4-nitro-1,2-phenylene)diacetamide (3a)Methicillin-resistant Staphylococcus aureus (MRSA)-
N,N'-(4-nitro-1,2-phenylene)dipropionamide (3b)Candida albicans-[6]
N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c)Escherichia coli-[6]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d)Klebsiella pneumoniae-[6]
Nitroimidazole Derivative (M1)Candida albicans62.5
Nitroimidazole Derivative (M1)Escherichia coli125[7]
Nitroimidazole Derivative (M1)Pseudomonas aeruginosa125[7]
Nitroimidazole Derivative (M1)Enterococcus faecalis500[7]
Nitroimidazole Derivative (M1)Methicillin-resistant Staphylococcus aureus (MRSA)62.5[7]
Nitroimidazole Derivative (M2)Candida albicans62.5[7]
Nitroimidazole Derivative (M2)Escherichia coli125[7]
Nitroimidazole Derivative (M2)Pseudomonas aeruginosa125[7]
Nitroimidazole Derivative (M2)Enterococcus faecalis500[7]
Nitroimidazole Derivative (M2)Methicillin-resistant Staphylococcus aureus (MRSA)62.5[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of nitrophenol compounds against bacterial and fungal strains.

Materials:

  • Test nitrophenol compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (for reading optical density)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the nitrophenol compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix well. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth).

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow prep_stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_stock->serial_dilution prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate controls->incubate determine_mic Determine MIC (Visual/OD Reading) incubate->determine_mic

Workflow for MIC determination using the broth microdilution method.

Cytotoxic Activity

Several nitrophenol derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of cytotoxicity is often linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Cytotoxicity Data

The cytotoxic potential of nitrophenol compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of some nitrophenol derivatives against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2,4-Dinitrophenol (DNP)LNCaP (prostate cancer)-[8][9]
2,4-Dinitrophenol (DNP)PC-3 (prostate cancer)-[8][9]
2,4-Dinitrophenol (DNP)DU-145 (prostate cancer)-[8][9]
3,4-Dinitrophenol (3,4-DNP)--[10]
Benzo[a]phenazine derivative (5d-2)HeLa (cervical cancer)1.04-2.27[11]
Benzo[a]phenazine derivative (5d-2)A549 (lung cancer)1.04-2.27[11]
Benzo[a]phenazine derivative (5d-2)MCF-7 (breast cancer)1.04-2.27[11]
Benzo[a]phenazine derivative (5d-2)HL-60 (leukemia)1.04-2.27[11]
Benzoxazole derivative (5c)HeLa (cervical cancer)17.31[12]
Diorcinol D (DD)A549 (lung cancer)17.9 mg/L[13]
Diorcinol D (DD)A2780 (ovarian cancer)19.3 mg/L[13]
Diorcinol D (DD)MDA-MB-231 (breast cancer)18.6 mg/L[13]
Diorcinol D (DD)HUVEC (endothelial cells)15.8 mg/L[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test nitrophenol compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenol compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Nitrophenol Compounds seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition

Nitrophenol compounds have also been identified as inhibitors of various enzymes. For instance, p-nitrophenol hydroxylation is a known probe for the activity of the cytochrome P450 enzyme CYP2E1, and various compounds have been screened for their inhibitory effect on this process.

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds against specific enzymes is often expressed as IC50 values or inhibition constants (Ki).

CompoundEnzymeIC50/KiReference
Pyridinep-nitrophenol hydroxylase (CYP2E1)Ki = 0.4 µM[14]
Benzenep-nitrophenol hydroxylase (CYP2E1)Ki = 8,400 µM[14]
BifonazoleCytochrome P450 3A4 (CYP3A4)Submicromolar IC50[2]
EconazoleCytochrome P450 3A4 (CYP3A4)Submicromolar IC50[2]
ClotrimazoleCytochrome P450 3A4 (CYP3A4)Submicromolar IC50[2]
KetoconazoleCytochrome P450 3A4 (CYP3A4)Submicromolar IC50[2]
MiconazoleCytochrome P450 3A4 (CYP3A4)Submicromolar IC50[2]
DiclofenacCytochrome P450 2C9 (CYP2C9)-[2]
Experimental Protocol: Enzyme Inhibition Assay (p-Nitrophenol Hydroxylase)

This protocol describes a general method for assessing the inhibition of p-nitrophenol hydroxylase activity in rat liver microsomes.

Materials:

  • Rat liver microsomes (induced for CYP2E1 expression)

  • p-Nitrophenol (substrate)

  • Test inhibitor compounds

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing rat liver microsomes, potassium phosphate buffer, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the reaction by adding p-nitrophenol and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the hydroxylated product (e.g., 4-nitrocatechol) using an HPLC system.

  • Data Analysis: Determine the rate of product formation in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 or Ki value.

Enzyme_Inhibition_Workflow prep_reaction Prepare Reaction Mixture (Microsomes, Buffer, Inhibitor) pre_incubate Pre-incubate at 37°C prep_reaction->pre_incubate start_reaction Initiate Reaction (Substrate, NADPH) pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Terminate Reaction (Quenching Solvent) incubate_reaction->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze_hplc Analyze Supernatant by HPLC centrifuge->analyze_hplc calculate_inhibition Calculate IC50/Ki analyze_hplc->calculate_inhibition

Workflow for an enzyme inhibition assay.

Modulation of Cellular Signaling Pathways

Nitrophenol compounds can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Dinitrophenol (DNP) and its Impact on Cellular Signaling

2,4-Dinitrophenol (DNP), a well-known mitochondrial uncoupler, has been shown to significantly impact several signaling pathways. By dissipating the proton gradient across the inner mitochondrial membrane, DNP reduces ATP synthesis and induces a state of metabolic stress. This, in turn, triggers a cascade of signaling events.[10][15][16][17]

DNP_Signaling DNP 2,4-Dinitrophenol (DNP) Mitochondria Mitochondria DNP->Mitochondria Uncoupling Mitochondrial Uncoupling Mitochondria->Uncoupling ATP_depletion Decreased ATP Synthesis Uncoupling->ATP_depletion mTOR mTOR Pathway Uncoupling->mTOR suppresses PI3K_Akt PI3K/Akt Pathway Uncoupling->PI3K_Akt suppresses CREB CREB Pathway Uncoupling->CREB upregulates AMPK AMPK ATP_depletion->AMPK activates p38_MAPK p38 MAPK AMPK->p38_MAPK activates Glucose_Uptake Increased Glucose Uptake p38_MAPK->Glucose_Uptake Autophagy Autophagy mTOR->Autophagy inhibits

Signaling pathways modulated by 2,4-Dinitrophenol (DNP).
Nitrophenols and the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating the expression of genes involved in inflammation and cell survival. Some nitro-derivatives have been shown to inhibit the NF-κB signaling pathway. For instance, a nitro-derivative of flurbiprofen has been reported to inhibit NF-κB activation.[18] This inhibition can occur at various levels of the pathway, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB subunits.

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (in cytoplasm) IkB->NFkB_cytoplasm dissociates from NFkB_nucleus NF-κB (p50/p65) (in nucleus) NFkB_cytoplasm->NFkB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates Nitrophenol Nitrophenol Derivative Nitrophenol->IKK inhibits Nitrophenol->NFkB_nucleus inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway by nitrophenol derivatives.

Conclusion

Nitrophenol compounds represent a versatile class of molecules with a wide array of biological activities. Their antimicrobial, cytotoxic, and enzyme-inhibitory properties, coupled with their ability to modulate key cellular signaling pathways, make them promising candidates for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their efficacy and safety for potential clinical applications. This guide provides a foundational understanding of the biological landscape of nitrophenol compounds, offering valuable insights for researchers and drug development professionals in the field.

References

Potential Applications of Bromophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol derivatives, a diverse class of halogenated organic compounds, have garnered significant attention in recent years owing to their broad spectrum of biological activities and potential applications in both pharmacology and materials science. Naturally occurring in various marine organisms, these compounds have been the subject of extensive research, leading to the synthesis of novel derivatives with enhanced therapeutic and functional properties. This technical guide provides a comprehensive overview of the current understanding of bromophenol derivatives, with a focus on their applications as anticancer, antioxidant, antimicrobial, and enzyme inhibitory agents. Furthermore, this guide explores their utility in materials science, particularly as flame retardants and components of epoxy resins. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this promising field.

Pharmacological Applications

Bromophenol derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often multifaceted, involving the modulation of various cellular signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of bromophenol derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data on Anticancer Activity:

Compound/DerivativeCell Line(s)AssayIC50/ActivityReference(s)
Compound 17aA549, Bel7402, HepG2, HCT116, Caco2MTT AssaySignificant inhibitory activity[1]
BOS-102A549MTT AssayPotent activity[2]
WLJ18Various human cancer cell linesMTT AssayExcellent antitumor activities[1]

Signaling Pathway: ROS-Mediated Apoptosis

Several bromophenol derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.[1][2][3] This process involves the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

ROS_Mediated_Apoptosis Bromophenol Bromophenol Derivatives ROS ROS Generation Bromophenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Mediated Apoptotic Pathway
Antioxidant Activity

Many bromophenol derivatives exhibit potent antioxidant properties, primarily due to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, which is implicated in a variety of diseases.

Quantitative Data on Antioxidant Activity:

Compound/DerivativeAssayIC50/ActivityReference(s)
Novel Bromophenol Derivatives 20-24DPPH ScavengingConsiderable activity[4]
Novel Bromophenol Derivatives 20-24ABTS ScavengingConsiderable activity[4]

Signaling Pathway: Nrf2 Activation

Some bromophenol derivatives have been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_nucleus Nucleus Bromophenol Bromophenol Derivatives Keap1 Keap1 Bromophenol->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Nrf2 Signaling Pathway Activation
Antimicrobial Activity

Bromophenol derivatives have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.[6] Their mechanisms of action can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Data on Antimicrobial Activity:

Compound/DerivativeMicroorganism(s)AssayMIC/ActivityReference(s)
Compound 2S. aureus, MRSAAgar diffusionSignificant activity[6]
Benzyl bromide derivativesS. aureus, S. pyogenes, E. faecalisDisk diffusionInhibition zones of 10-17 mm[7]
Enzyme Inhibition

Certain bromophenol derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase, suggesting their potential therapeutic use in a range of diseases.[8][9]

Quantitative Data on Enzyme Inhibition:

Compound/DerivativeEnzymeKi ValueReference(s)
Bromophenols (13-21)hCA I2.53 ± 0.25 to 25.67 ± 4.58 nM[8]
Bromophenols (13-21)hCA II1.63 ± 0.11 to 15.05 ± 1.07 nM[8]
Bromophenols (13-21)AChE6.54 ± 1.03 to 24.86 ± 5.30 nM[8]
Novel BromophenolshCA I53.75 ± 12.54 to 234.68 ± 46.76 nM[9]
Novel BromophenolshCA II42.84 ± 9.36 and 200.54 ± 57.25 nM[9]
Novel BromophenolsAChE0.84 ± 0.12 to 14.63 ± 3.06 nM[9]
Novel BromophenolsBChE0.93 ± 0.20 to 18.53 ± 5.06 nM[9]

Materials Science Applications

Beyond their pharmacological properties, bromophenol derivatives have found applications in the field of materials science, primarily due to the presence of bromine atoms which can impart flame retardant properties.

Flame Retardants

Brominated flame retardants (BFRs), including those derived from bromophenols, are incorporated into a wide range of materials such as plastics, textiles, and electronics to reduce their flammability.[10][11] The mechanism of flame retardancy involves the release of bromine radicals upon combustion, which interfere with the chain reactions of fire.[12]

Epoxy Resins

Bromophenol derivatives, such as tetrabromobisphenol A (TBBPA), are used as reactive monomers in the synthesis of brominated epoxy resins.[12][13] These resins exhibit enhanced thermal stability and flame retardancy, making them suitable for applications in electronic components like printed circuit boards.[12][14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of bromophenol derivatives.

Synthesis of Bromophenol Derivatives

General Procedure for Bromination of Phenols: A common method for synthesizing bromophenols is through the electrophilic halogenation of phenol with bromine.[15]

  • Dissolve phenol in a suitable solvent (e.g., carbon disulfide, chloroform, or glacial acetic acid) in a round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel.[15][16]

  • Cool the mixture to the desired temperature (e.g., below -5°C).[16]

  • Slowly add a solution of bromine in the same solvent to the reaction mixture while stirring. Maintain the reaction temperature below a certain threshold (e.g., 5°C).[16]

  • After the addition is complete, continue stirring for a specified period.

  • Remove the solvent by distillation.

  • The crude product can then be purified by distillation under reduced pressure or by crystallization.[15]

Synthesis_Workflow Start Start Dissolve Dissolve Phenol in Solvent Start->Dissolve Cool Cool Reaction Mixture Dissolve->Cool Add_Br2 Add Bromine Solution Cool->Add_Br2 Stir Stir Add_Br2->Stir Remove_Solvent Remove Solvent Stir->Remove_Solvent Purify Purify Product Remove_Solvent->Purify End End Purify->End

General Synthesis Workflow
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenol derivatives for a specified duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 4 hours) at 37°C.[19]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[20][21]

  • Reagent Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add various concentrations of the bromophenol derivative to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[22]

  • Absorbance Measurement: Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).[22]

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).[22]

ABTS Radical Cation Decolorization Assay

This is another common method to determine the antioxidant capacity of a substance.[23][24]

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with an oxidizing agent like potassium persulfate.[23]

  • Reaction Mixture: Add different concentrations of the bromophenol derivative to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time.

  • Absorbance Measurement: Measure the decrease in absorbance at a wavelength of approximately 734 nm.[23]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the bromophenol derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[26]

Conclusion

Bromophenol derivatives represent a versatile class of compounds with significant potential in both medicine and materials science. Their diverse biological activities, including anticancer, antioxidant, and antimicrobial effects, make them promising leads for the development of new therapeutic agents. Furthermore, their application as flame retardants and in the formulation of advanced polymers highlights their industrial relevance. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals working to unlock the full potential of these fascinating molecules. Further investigation into the structure-activity relationships and mechanisms of action of bromophenol derivatives will undoubtedly pave the way for novel and impactful applications.

References

Solubility Profile of 2-Bromo-4-methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-methyl-5-nitrophenol. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document focuses on its expected qualitative solubility based on the physicochemical properties of structurally similar molecules. Furthermore, this guide presents a detailed, standardized experimental protocol for the precise determination of its solubility in various solvents, empowering researchers to generate accurate and reliable data for their specific applications.

Predicted Solubility Profile

The molecular structure of this compound, featuring a phenolic hydroxyl group, a nitro group, a bromine atom, and a methyl group on a benzene ring, suggests a moderate degree of polarity. The presence of the hydroxyl and nitro groups allows for hydrogen bonding, which generally enhances solubility in polar solvents. Conversely, the brominated and methylated aromatic ring contributes to its lipophilic character, indicating potential solubility in non-polar organic solvents.

Based on the general behavior of nitrophenols and brominated phenols, a qualitative solubility profile for this compound can be anticipated.[1] Nitrophenols are typically soluble in polar organic solvents such as alcohols, ethers, and ketones.[1][2][3][4] Similarly, brominated phenols exhibit solubility in polar organic solvents. Therefore, this compound is expected to be soluble in common polar organic laboratory solvents. Its solubility in water is likely to be limited but may increase with temperature.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe hydrophobic nature of the brominated and methylated aromatic ring may counteract the hydrogen bonding capacity of the hydroxyl and nitro groups.
Methanol, EthanolSolubleThe hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar solute.[1]
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can accept hydrogen bonds and have a moderate to high polarity, making them good solvents for a wide range of compounds, including nitrophenols.[4]
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Moderately Polar Ethyl AcetateSolubleExpected to be a good solvent due to its moderate polarity.[1]
Non-Polar Dichloromethane, ChloroformModerately SolubleThe organic nature of the compound suggests some degree of solubility in these common non-polar solvents.[1]
Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents.

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][6]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution becomes saturated. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24-72h) mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filtrate Filter supernatant (e.g., 0.45 µm filter) centrifuge->filtrate dilute Dilute saturated solution filtrate->dilute quantify Quantify concentration (e.g., UV/Vis Spectroscopy) dilute->quantify

Figure 1: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol

Materials and Equipment:

  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • UV/Vis Spectrophotometer

Procedure:

  • Preparation:

    • Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed that ensures continuous mixing of the solid in the solvent.

    • The equilibration time is typically 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer to construct a calibration curve. Nitrophenols typically have strong UV absorbance.[7]

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Logical Framework for Solubility Assessment

The determination of a compound's solubility follows a logical progression, starting from qualitative predictions to precise quantitative measurements.

G A Compound Structure Analysis (Functional Groups, Polarity) B Qualitative Solubility Prediction ('Like Dissolves Like') A->B leads to C Selection of Solvents for Screening B->C informs D Experimental Solubility Determination (e.g., Shake-Flask Method) C->D is input for E Quantitative Solubility Data (e.g., g/100mL, mol/L) D->E yields F Application in Research & Development E->F enables

Figure 2: Logical workflow for solubility assessment.

Conclusion

References

Commercial Suppliers and Technical Guide for 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromo-4-methyl-5-nitrophenol is a valuable chemical intermediate. This technical guide provides an overview of commercial suppliers, key chemical data, and a detailed experimental protocol for its synthesis.

Commercial Availability

A number of chemical suppliers offer this compound (CAS No. 103448-24-4). The availability, purity, and offered quantities vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis.

SupplierProduct NameCAS NumberPurity/GradeAvailable Quantities
--INVALID-LINK--2-BROMO-5-METHYL-4-NITROPHENOL14401-60-6 (Isomer)InquiryInquiry
--INVALID-LINK--This compound103448-24-4InquiryInquiry
--INVALID-LINK--This compound103448-24-4InquiryInquiry
--INVALID-LINK--This compound103448-24-4InquiryInquiry

Physicochemical Data

PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
CAS Number 103448-24-4
Appearance Typically a solid

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-bromo-4-methylphenol. The following is a representative experimental protocol.

Experimental Protocol: Nitration of 2-Bromo-4-methylphenol

Materials:

  • 2-Bromo-4-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-bromo-4-methylphenol to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Once the 2-bromo-4-methylphenol has completely dissolved, cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask. The temperature should be carefully controlled and not allowed to exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane. The organic layers are then combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom, the nitro group, and the phenolic hydroxyl group provides multiple reactive sites for further chemical transformations.

The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are not readily found, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a key intermediate that allows for the efficient construction of compound libraries for high-throughput screening and for the synthesis of specific target molecules in drug discovery programs.

Visualizing the Synthesis

The following diagrams illustrate the general synthesis pathway and a typical experimental workflow for the preparation of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol This compound This compound 2-Bromo-4-methylphenol->this compound Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound

Caption: Synthetic pathway for this compound.

G Experimental Workflow Start Start Dissolve Dissolve 2-Bromo-4-methylphenol in conc. H2SO4 Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Nitrating Mixture Add HNO3/H2SO4 dropwise Cool->Add Nitrating Mixture Stir Stir at 0-5 °C Add Nitrating Mixture->Stir Quench Pour onto ice Stir->Quench Isolate Filter and wash precipitate Quench->Isolate Purify Recrystallize or extract Isolate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis.

Technical Guide: 2-Bromo-4-methyl-5-nitrophenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-methyl-5-nitrophenol (CAS No. 103448-24-4), focusing on its procurement for research purposes, its role as a synthetic intermediate, and its potential applications in the development of bioactive molecules. Due to its primary function as a chemical building block, direct biological activity and experimental protocols for its use as a standalone agent are not extensively documented in public literature. This guide, therefore, focuses on its application in organic synthesis.

Cost and Availability for Research

The acquisition of this compound for research purposes typically involves sourcing from specialized chemical suppliers. Pricing is often not listed publicly and is subject to quotation based on quantity and purity requirements. Below is a summary of known suppliers.

Data Presentation: Supplier Information

SupplierCAS NumberCompound NamePurityAvailabilityPrice
BLD Pharm103448-24-4This compoundRequestIn StockPrice on Request[1]
Smolecule103448-24-4This compoundRequestIn StockPrice on Request[2]
Advanced Technology & Industrial Co., Ltd.103448-24-4This compoundRequestIn StockPrice on Request[3]
ChemicalBook103448-24-4This compoundRequestInquirePrice on Request[4]

Note: The availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Role as a Synthetic Intermediate

This compound is a versatile intermediate in organic synthesis.[2] Its chemical structure features several reactive sites: a phenolic hydroxyl group, a bromine atom, and a nitro group, which can be selectively targeted for various chemical transformations.

Common reactions involving this scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles.

  • Reduction: The nitro group can be reduced to an amine, which is a key functional group for further derivatization, for instance in the synthesis of amides or sulfonamides.[2]

  • Esterification/Etherification: The phenolic hydroxyl group can be readily converted into esters or ethers.[2]

These transformations allow for the construction of more complex molecules, making it a valuable starting material in medicinal chemistry and materials science.[2]

Experimental Protocols

Methodology: Reduction of the Nitro Group

Objective: To synthesize 5-amino-2-bromo-4-methylphenol from this compound. This transformation creates a key amine intermediate for further elaboration.

Materials:

  • This compound

  • Ethanol (EtOH) or Methanol (MeOH)

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Reducing Agent: Add iron powder (e.g., 5.0 equivalents) to the solution.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (e.g., 0.5 equivalents) to the stirred suspension. The reaction is exothermic.

  • Reaction Progress: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

    • Redissolve the residue in ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine (saturated NaCl solution).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-bromo-4-methylphenol.

    • If necessary, purify the product further by column chromatography or recrystallization.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a general synthetic workflow where this compound is utilized as a key intermediate.

G A 2-Bromo-4-methyl- 5-nitrophenol B Reduction of Nitro Group A->B e.g., Fe, HCl C 5-Amino-2-bromo- 4-methylphenol B->C D Amide Coupling or Sulfonylation C->D e.g., Acyl Chloride or Sulfonyl Chloride E Bioactive Target Molecule D->E G cluster_0 Cellular Signaling A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression (Proliferation, Survival) G->H I MEK Inhibitor (Derived from Intermediate) I->E

References

Methodological & Application

Synthesis of 2-Bromo-4-methyl-5-nitrophenol from p-Cresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the two-step synthesis of 2-Bromo-4-methyl-5-nitrophenol from p-cresol. The synthesis involves the initial bromination of p-cresol to yield 2-bromo-4-methylphenol, followed by the regioselective nitration of the intermediate to produce the final product. This compound serves as a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. The protocols provided are compiled from established literature and are intended to offer a comprehensive guide for laboratory synthesis.

Introduction

Substituted nitrophenols are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern on the aromatic ring dictates the chemical reactivity and biological activity of the resulting compounds. The synthesis of this compound from p-cresol is a key transformation that introduces bromo, methyl, and nitro functionalities onto the phenolic backbone, providing a versatile scaffold for further chemical modification. The synthetic route involves a two-step process: the electrophilic bromination of p-cresol, followed by the nitration of the resulting 2-bromo-4-methylphenol. Careful control of reaction conditions is essential to ensure high yield and regioselectivity in both steps.

Synthesis Pathway Overview

The overall synthesis pathway from p-cresol to this compound is depicted below. The first step is the bromination of the starting material, p-cresol, to form the intermediate, 2-bromo-4-methylphenol. The second step involves the nitration of this intermediate to yield the final product.

Synthesis_Pathway p_cresol p-Cresol intermediate 2-Bromo-4-methylphenol p_cresol->intermediate Bromination final_product This compound intermediate->final_product Nitration

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Bromo-4-methylphenol from p-Cresol

Experimental Protocol: Bromination of p-Cresol

This protocol is adapted from a method known to produce 2-bromo-4-methylphenol with high purity and yield.[1]

Materials:

  • p-Cresol

  • Chloroform (or other suitable chlorinated solvent like methylene chloride)

  • Bromine

  • Water

  • Sodium bicarbonate solution (aqueous, dilute)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (e.g., 2.00 moles) in a chlorinated solvent such as chloroform.[1]

  • Cooling: Cool the solution to a temperature between -5°C and 10°C using an ice-salt bath.[1]

  • Bromine Addition: Prepare a solution of bromine (e.g., 2.10 moles) in the same chlorinated solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred p-cresol solution while maintaining the reaction temperature within the specified range. The addition is typically carried out over 3 to 8 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with water to remove hydrogen bromide.[1]

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with a dilute aqueous sodium bicarbonate solution until the washings are neutral, followed by a final wash with water.

  • Solvent Removal and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-4-methylphenol.[1]

    • The product can be further purified by distillation under reduced pressure.

Quantitative Data for Bromination
ParameterValueReference
Starting Materialp-Cresol[1]
Brominating AgentBromine[1]
SolventChloroform[1]
Reaction Temperature-5 to 10 °C[1]
Reaction Time3 - 8 hours[1]
Product Yield>99%[1]
Product Purity>98%[1]

Part 2: Synthesis of this compound from 2-Bromo-4-methylphenol

Theoretical Considerations for Regioselective Nitration

The regioselectivity of the nitration of 2-bromo-4-methylphenol is governed by the directing effects of the substituents on the aromatic ring: the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups.

  • Hydroxyl (-OH) group: A strongly activating ortho-, para-director.

  • Methyl (-CH₃) group: An activating ortho-, para-director.

  • Bromo (-Br) group: A deactivating ortho-, para-director.

The positions on the ring relative to the substituents are:

  • Position 3: ortho to -OH, meta to -CH₃, meta to -Br

  • Position 5: meta to -OH, ortho to -CH₃, para to -Br

  • Position 6: ortho to -OH, meta to -CH₃, ortho to -Br

The powerful ortho-, para-directing effect of the hydroxyl group would strongly favor nitration at positions 3 and 6. However, steric hindrance from the adjacent bromine atom at position 2 may disfavor substitution at position 3. The directing effects of the methyl and bromo groups also influence the final substitution pattern. The formation of the 5-nitro isomer is plausible due to the combined directing effects and steric considerations.

Experimental Protocol: Nitration of 2-Bromo-4-methylphenol

Materials:

  • 2-Bromo-4-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-methylphenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent. Alternatively, the reaction can be carried out in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitrating Agent Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-4-methylphenol, ensuring the temperature does not rise above 10°C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by TLC.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel is recommended to isolate the desired this compound.

Characterization Data for this compound

Below is a table summarizing key characterization data for the final product.

PropertyValue
Molecular FormulaC₇H₆BrNO₃
Molecular Weight232.03 g/mol
CAS Number103448-24-4
AppearanceExpected to be a crystalline solid.
Melting PointNot available in cited literature.
Spectroscopic DataNot available in cited literature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration A1 Dissolve p-cresol in chloroform A2 Cool to -5 to 10°C A1->A2 A3 Add bromine solution dropwise A2->A3 A4 Reaction Monitoring (TLC/GC) A3->A4 A5 Aqueous Work-up (Water & NaHCO₃ wash) A4->A5 A6 Dry and Evaporate Solvent A5->A6 A7 Purify by Distillation A6->A7 B1 Dissolve 2-bromo-4-methylphenol B2 Cool to 0-5°C B1->B2 B3 Add nitrating mixture dropwise B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Quench on ice B4->B5 B6 Extraction & Washing B5->B6 B7 Dry and Evaporate Solvent B6->B7 B8 Purify by Column Chromatography B7->B8

Caption: Detailed experimental workflow.

Conclusion

References

Application Notes and Protocols: Nitration of 2-Bromo-4-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 2-bromo-4-methylphenol to synthesize 2-bromo-4-methyl-6-nitrophenol. The primary method described utilizes a mixture of nitric acid and sulfuric acid at controlled temperatures. This reaction is a key step in the synthesis of various substituted aromatic compounds relevant to pharmaceutical and materials science research. The protocol includes reagent quantities, reaction conditions, and purification methods. Additionally, alternative "green" nitration methods are discussed, and a summary of the reaction mechanism is provided.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, making the reaction proceed under milder conditions compared to the nitration of benzene.[1] The presence of other substituents on the aromatic ring, such as a halogen and an alkyl group in 2-bromo-4-methylphenol, influences the regioselectivity of the nitration. In this case, the nitro group is directed to the position ortho to the hydroxyl group and meta to the bromine atom.

Primary Experimental Protocol: Nitration using Nitric and Sulfuric Acids

This protocol is adapted from a documented synthesis of 2-bromo-4-methyl-6-nitrophenol.[2]

Materials:

  • 2-bromo-4-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • In a suitable reaction vessel, a solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C in an ice bath.

  • Nitric acid (56 g, 889 mmol) is slowly added to the cooled sulfuric acid solution while maintaining the temperature at 0°C.[2]

  • To this cold nitrating mixture, 2-bromo-4-methylphenol (88 g, 471 mmol) is added portion-wise.

  • The resulting mixture is allowed to warm to room temperature and is stirred overnight.

  • Upon completion of the reaction, the mixture is transferred to a separatory funnel and extracted with ethyl acetate.

  • The organic layers are combined and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography to yield 2-bromo-4-methyl-6-nitrophenol as a yellow solid.[2]

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Yield (%)
2-Bromo-4-methylphenolC₇H₇BrO201.0388 g471-
Nitric AcidHNO₃63.0156 g889-
2-Bromo-4-methyl-6-nitrophenolC₇H₆BrNO₃232.0381 g34974%[2]

Alternative "Green" Nitration Protocols

For laboratories seeking more environmentally friendly procedures, alternative nitration methods for phenols have been developed. These methods often avoid the use of strong acids.

1. Copper(II) Nitrate in Acetic Acid:

This method utilizes copper(II) nitrate in glacial acetic acid to generate nitric acid in situ.[3][4] The reaction can be accelerated using microwave heating, significantly reducing the reaction time to as little as one minute.[3] This procedure offers high regioselectivity and an overall yield of 70-80% for the nitration of phenol.[3]

2. Sodium Nitrate with an Acidic Salt:

Another mild and heterogeneous method involves the use of sodium nitrate (NaNO₃) in the presence of an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) and wet silica (SiO₂).[5] This reaction proceeds at room temperature with good yields and short reaction times. The workup is simplified to filtration and evaporation of the solvent.[5]

Reaction Mechanism and Workflow

The nitration of 2-bromo-4-methylphenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methylphenol attacks the nitronium ion. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The directing effects of the hydroxyl group are dominant, leading to substitution at the ortho position (position 6).

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-bromo-4-methyl-6-nitrophenol.[6]

Nitration_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent1 2-bromo-4-methylphenol addition Add phenol to acid at 0°C reagent1->addition reagent2 H2SO4/HNO3 mixture reagent2->addition stirring Stir overnight at room temperature addition->stirring extraction Extract with Ethyl Acetate stirring->extraction drying Dry organic phase (Na2SO4) extraction->drying evaporation Evaporate solvent drying->evaporation purification Column Chromatography evaporation->purification product 2-bromo-4-methyl-6-nitrophenol purification->product

Caption: Workflow for the nitration of 2-bromo-4-methylphenol.

Safety Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Maintain the initial temperature at 0°C to control the reaction rate and prevent side reactions.

  • Always add acid to water, not the other way around, when preparing aqueous acid solutions.

Conclusion

The nitration of 2-bromo-4-methylphenol is a straightforward and high-yielding reaction when performed under controlled conditions. The provided protocol offers a reliable method for the synthesis of 2-bromo-4-methyl-6-nitrophenol. Researchers are also encouraged to explore the alternative green chemistry methods to minimize environmental impact. A thorough understanding of the reaction mechanism and adherence to safety protocols are essential for successful and safe execution.

References

Application Notes and Protocols for 2-Bromo-4-methyl-5-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Bromo-4-methyl-5-nitrophenol, a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the introduction of a substituted nitrophenyl moiety, which is a key structural feature in various biologically active molecules. The presence of three distinct functional groups—a phenolic hydroxyl, a bromine atom, and a nitro group—on a methylated benzene ring allows for a wide range of chemical transformations, making it a strategic starting material in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound is a trifunctional building block that can undergo a variety of chemical transformations, including:

  • Williamson Ether Synthesis: The phenolic hydroxyl group can be readily alkylated to form a diverse range of aryl ethers.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form C-C and C-N bonds, respectively.

  • Nucleophilic Aromatic Substitution (SNA r): While less common for aryl bromides compared to fluorides, under forcing conditions or with strong nucleophiles, the bromine can be displaced.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.

These reactions enable the synthesis of a wide array of derivatives with potential applications in drug discovery, agrochemicals, and materials science. For instance, nitrophenol derivatives are known to exhibit antimicrobial and antifungal properties. Furthermore, the structural motif of a substituted aminophenol is found in many pharmaceuticals.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for the most common and synthetically useful reactions involving this compound.

Synthesis of this compound

A common route for the synthesis of related brominated nitrophenols involves the bromination of the corresponding nitrophenol. The following is an adapted protocol for the synthesis of a positional isomer, 2-bromo-5-methyl-4-nitrophenol, which can be modified for the target compound.[1]

Reaction Scheme:

Experimental Protocol:

  • Dissolve 4-methyl-3-nitrophenol (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture at room temperature with stirring.

  • After the addition is complete, continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to afford the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data (for a similar reaction):

Starting MaterialProductYieldReference
1-Bromo-2-fluoro-4-methyl-5-nitrobenzene2-bromo-5-methyl-4-nitrophenolNot explicitly stated for this step in the reference, but a related synthesis yielded 4.30 g of product.[1][1]
Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily converted to an ether linkage. This reaction is valuable for modifying the solubility and electronic properties of the molecule and for introducing linkers for further functionalization.

Reaction Scheme:

This compound + Ar-B(OH)₂ --(Pd Catalyst, Base, Solvent)--> 2-Aryl-4-methyl-5-nitrophenol

This compound + R¹R²NH --(Pd Catalyst, Ligand, Base, Solvent)--> 2-(R¹R²N)-4-methyl-5-nitrophenol

Caption: Synthetic transformations of this compound.

References

Application Notes and Protocols for 2-Bromo-4-methyl-5-nitrophenol and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is limited publicly available information detailing the specific use of 2-Bromo-4-methyl-5-nitrophenol as an intermediate in the synthesis of named pharmaceutical drugs. However, its structural isomer, 2-Bromo-5-methyl-4-nitrophenol , is a commercially available reagent with documented synthetic protocols. This document provides the synthesis of this isomer and, as a representative example of a structurally similar intermediate in drug discovery, details the application of 2-Bromo-4-nitrophenol in the synthesis of a clinical candidate.

Section 1: Synthesis of 2-Bromo-5-methyl-4-nitrophenol

This section details the laboratory-scale synthesis of 2-Bromo-5-methyl-4-nitrophenol, a versatile chemical building block.

Experimental Protocol: Synthesis of 2-Bromo-5-methyl-4-nitrophenol

A synthetic route to 2-bromo-5-methyl-4-nitrophenol has been reported, starting from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.[1]

Materials:

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

  • Dimethyl sulfoxide (DMSO)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Saturated saline solution

Procedure:

  • Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

  • Add a 1 M aqueous sodium hydroxide solution (39 mL) to the mixture.

  • Stir the mixture at 100°C for two hours.

  • Cool the reaction solution to 25°C.

  • Add 1 M hydrochloric acid (80 mL).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the drying agent by filtration.

  • Concentrate the filtrate under reduced pressure to yield the target compound.

Quantitative Data
ParameterValueReference
Starting Material1-Bromo-2-fluoro-4-methyl-5-nitrobenzene[1]
Yield4.30 g[1]
CAS Number14401-60-6[1]
Molecular FormulaC7H6BrNO3[1]
Molecular Weight232.03[1]

Synthesis Workflow

start 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene reagents NaOH, DMSO, H2O 100°C, 2h start->reagents workup Acidification (HCl) Extraction (EtOAc) Drying (Na2SO4) reagents->workup product 2-Bromo-5-methyl-4-nitrophenol workup->product cluster_0 E3 Ligase Ligand Synthesis cluster_1 Linker Synthesis cluster_2 PROTAC Assembly 3-aminophenyl-carbamate 3-aminophenyl-carbamate Amine substituted product Amine substituted product 3-aminophenyl-carbamate->Amine substituted product Amine Amine Amine substituted product->Amine Final PROTAC Final PROTAC Amine->Final PROTAC Coupling 2-bromo-4-nitrophenol 2-bromo-4-nitrophenol Bromoethoxy intermediate Bromoethoxy intermediate 2-bromo-4-nitrophenol->Bromoethoxy intermediate Bromoethoxy intermediate->Final PROTAC Coupling PROTAC PROTAC (e.g., BMS-986365) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

Applications of 2-Bromo-4-methyl-5-nitropyridine in Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-5-nitropyridine is a versatile heterocyclic building block with significant applications in pharmaceutical research and development. Its unique structural features, including a reactive bromine atom and a nitro group on a pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-methyl-5-nitropyridine in the development of anticancer and antibacterial agents.

Introduction

2-Bromo-4-methyl-5-nitropyridine (CAS No. 23056-47-5) is a key intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a bromine atom and a nitro group on the pyridine ring renders the molecule susceptible to a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines the utility of this compound in the synthesis of Polo-like kinase 1 (PLK1) inhibitors for cancer therapy and in the development of novel antibacterial agents.

Application in Anticancer Drug Discovery: Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis. This makes PLK1 an attractive target for the development of novel anticancer therapeutics. 2-Bromo-4-methyl-5-nitropyridine serves as a valuable starting material for the synthesis of potent PLK1 inhibitors.[1]

PLK1 Signaling Pathway

PLK1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

PLK1_Signaling_Pathway cluster_mitotic_events Key Mitotic Events Regulated by PLK1 G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Cell Cycle Progression Mitosis Mitosis PLK1_Activation->Mitosis Promotes Apoptosis Apoptosis (in cancer cells) Centrosome_Maturation Centrosome Maturation Mitosis->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Mitosis->Spindle_Assembly Cytokinesis Cytokinesis Mitosis->Cytokinesis PLK1_Inhibitor PLK1 Inhibitor (derived from 2-Bromo-4-methyl- 5-nitropyridine) PLK1_Inhibitor->PLK1_Activation Inhibits

PLK1 Signaling Pathway and Inhibition Point.
Representative Experimental Workflow for PLK1 Inhibitor Synthesis

The synthesis of PLK1 inhibitors often involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the pyridine ring.

Experimental_Workflow_PLK1 Start Start: 2-Bromo-4-methyl-5-nitropyridine Suzuki_Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki_Coupling Reduction Reduction of Nitro Group (e.g., with Fe/NH4Cl) Suzuki_Coupling->Reduction Amide_Coupling Amide Coupling (with a carboxylic acid) Reduction->Amide_Coupling Purification Purification (e.g., Column Chromatography) Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (PLK1 Inhibition Assay) Characterization->Biological_Screening End End: Potent PLK1 Inhibitor Biological_Screening->End

General workflow for PLK1 inhibitor synthesis.
Protocol: Representative Synthesis of a 2-Aryl-4-methyl-5-aminopyridine Derivative

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 2-Bromo-4-methyl-5-nitropyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-methyl-5-nitropyridine derivative.

Step 2: Reduction of the Nitro Group

  • To a solution of the 2-aryl-4-methyl-5-nitropyridine derivative (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2-aryl-4-methyl-5-aminopyridine derivative.

Quantitative Data: Representative IC₅₀ Values of Pyridine-Based PLK1 Inhibitors

The following table presents representative half-maximal inhibitory concentration (IC₅₀) values for a class of pyridine-based PLK1 inhibitors to illustrate the potency that can be achieved.

Compound ClassTargetIC₅₀ (nM)Cell Line
Pyridine-based Inhibitor APLK115HeLa
Pyridine-based Inhibitor BPLK125A549
Pyridine-based Inhibitor CPLK18HCT116

Application in Antibacterial Drug Discovery

The nitropyridine scaffold is a known pharmacophore in a number of antimicrobial agents. The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, which often involves the reduction of the nitro group within the bacterial cell to generate reactive nitrogen species that are toxic to the microorganism. Derivatives of 2-Bromo-4-methyl-5-nitropyridine are being explored for their potential as novel antibacterial agents.

Representative Experimental Workflow for Antibacterial Agent Synthesis and Evaluation

Experimental_Workflow_Antibacterial Start Start: 2-Bromo-4-methyl-5-nitropyridine Nucleophilic_Substitution Nucleophilic Aromatic Substitution (e.g., with an amine) Start->Nucleophilic_Substitution Further_Modification Further Functional Group Modification (Optional) Nucleophilic_Substitution->Further_Modification Purification Purification (e.g., Recrystallization or Chromatography) Further_Modification->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization MIC_Assay Antimicrobial Susceptibility Testing (MIC Determination) Characterization->MIC_Assay End End: Novel Antibacterial Candidate MIC_Assay->End

General workflow for antibacterial agent synthesis and evaluation.
Protocol: Representative Synthesis of a 2-Amino-4-methyl-5-nitropyridine Derivative

  • In a sealed tube, dissolve 2-Bromo-4-methyl-5-nitropyridine (1.0 eq) in ethanol.

  • Add the desired amine (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Heat the reaction mixture to 80 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-methyl-5-nitropyridine derivative.

Quantitative Data: Representative Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of benzamide and sulfonamide derivatives synthesized from a structurally related aminonitropyridine precursor, demonstrating the potential antibacterial efficacy of this class of compounds.

CompoundS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
Benzamide Derivative 112.52550
Benzamide Derivative 26.2512.525
Sulfonamide Derivative 33.126.2512.5
Ciprofloxacin (Control)0.50.251

Conclusion

2-Bromo-4-methyl-5-nitropyridine is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its utility in the construction of potent PLK1 inhibitors and promising antibacterial compounds highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this intermediate in developing new therapeutics.

References

The Pivotal Role of 2-Bromo-4-methyl-5-nitrophenol in Azo Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of synthetic chemistry and material science, the strategic selection of molecular precursors is paramount to achieving desired product characteristics. 2-Bromo-4-methyl-5-nitrophenol has emerged as a valuable coupling component in the synthesis of specialized azo dyes. Its unique substitution pattern, featuring an activating hydroxyl group and modulating bromo and nitro functionalities, offers a versatile platform for the development of novel colorants with potential applications in textiles, printing, and as indicators. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in leveraging the properties of this compound.

Introduction to Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a well-established two-step process:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).

  • Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form the final azo dye.

The specific substituents on both the diazo and coupling components play a crucial role in determining the final color, solubility, and fastness properties of the dye.

Role of this compound as a Coupling Component

This compound serves as an excellent coupling component in azo dye synthesis. The hydroxyl group strongly activates the aromatic ring towards electrophilic attack by the diazonium ion. The position of coupling is directed ortho to the hydroxyl group. The presence of the electron-withdrawing nitro group and the bromo group can influence the electronic properties of the resulting dye molecule, potentially leading to shifts in the absorption maximum (λmax) and impacting properties like lightfastness.

Application Note 1: Synthesis of a Monoazo Dye using this compound

This note describes the synthesis of a representative monoazo dye by coupling diazotized p-toluidine with this compound.

Experimental Protocol

Part 1: Diazotization of p-Toluidine

  • In a 100 mL beaker, dissolve 1.07 g (10 mmol) of p-toluidine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution, ensuring the temperature is maintained between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20 minutes in the ice bath to ensure the diazotization is complete. The resulting clear solution of the diazonium salt should be used immediately in the next step.

Part 2: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 2.32 g (10 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Part 1) to the alkaline solution of this compound.

  • A colored precipitate of the azo dye is expected to form immediately.

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.

Illustrative Quantitative Data

Due to the absence of specific literature data for this exact reaction, the following table presents hypothetical, yet plausible, quantitative data for the synthesized azo dye. Researchers should perform their own analyses to determine the actual values.

ParameterValue
Diazo Component p-Toluidine
Coupling Component This compound
Theoretical Yield (Calculated based on starting material)
Actual Yield (To be determined experimentally)
Percent Yield (To be determined experimentally)
Melting Point (°C) (To be determined experimentally)
λmax (nm) in Ethanol (To be determined experimentally)
Appearance Colored Solid (e.g., Red, Orange, or Brown)

Application Note 2: Synthesis of a Nitro-Substituted Azo Dye

This note outlines the synthesis of an azo dye using the readily available p-nitroaniline as the diazo component, which is expected to yield a dye with different spectral properties compared to the one derived from p-toluidine.

Experimental Protocol

Part 1: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, prepare a solution by dissolving 1.38 g (10 mmol) of p-nitroaniline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C.

  • Continue stirring for 30 minutes in the ice bath after the addition is complete.

Part 2: Azo Coupling with this compound

  • Follow the procedure outlined in Application Note 1, Part 2, using the freshly prepared diazonium salt of p-nitroaniline.

Illustrative Quantitative Data

The following table provides a template for recording the experimental results for this synthesis.

ParameterValue
Diazo Component p-Nitroaniline
Coupling Component This compound
Theoretical Yield (Calculated based on starting material)
Actual Yield (To be determined experimentally)
Percent Yield (To be determined experimentally)
Melting Point (°C) (To be determined experimentally)
λmax (nm) in Ethanol (To be determined experimentally)
Appearance Colored Solid

Visualizing the Synthesis Pathway and Workflow

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key stages.

AzoDyeSynthesisPathway cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., p-Toluidine) NaNO2_HCl NaNO2 / HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Forms CouplingComponent This compound (in NaOH solution) DiazoniumSalt->CouplingComponent Couples with AzoDye Azo Dye CouplingComponent->AzoDye Produces

Caption: General reaction pathway for the synthesis of azo dyes.

ExperimentalWorkflow start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling with 2-Bromo-4-methyl- 5-nitrophenol diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing drying Dry Product washing->drying recrystallization Recrystallization drying->recrystallization characterization Characterization (MP, λmax) recrystallization->characterization end End characterization->end

Caption: Standard experimental workflow for azo dye synthesis.

Conclusion

This compound is a promising coupling component for the synthesis of novel azo dyes. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and characterization of a variety of azo dyes derived from this versatile intermediate. The resulting colorants may exhibit unique properties suitable for a range of applications, warranting further investigation into their spectral characteristics, fastness, and potential biological activities. It is anticipated that the systematic exploration of azo dyes derived from this compound will contribute to the development of new and improved colorants for various industrial and scientific purposes.

experimental setup for reactions involving 2-Bromo-4-methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 2-Bromo-4-methyl-5-nitrophenol. This compound is a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications.[1] Its substituted phenolic ring offers multiple reactive sites for further chemical modifications.

I. Overview and Synthetic Strategy

This compound (C₇H₆BrNO₃) is an organic compound featuring a phenol ring substituted with bromine, methyl, and nitro groups.[1] The strategic placement of these functional groups makes it a versatile building block. The primary synthetic routes involve the sequential bromination and nitration of p-cresol (4-methylphenol). The order of these steps can be chosen based on the desired regioselectivity and available starting materials.

The two principal synthetic pathways are:

  • Route A: Bromination of 4-methylphenol to form 2-bromo-4-methylphenol, followed by nitration.

  • Route B: Nitration of 4-methylphenol to form 4-methyl-3-nitrophenol, followed by bromination.

The hydroxyl and methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator.[2] Understanding these directing effects is crucial for predicting the regiochemical outcome of the electrophilic substitution reactions.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterRoute A: Bromination then NitrationRoute B: Nitration then BrominationReference
Starting Material 2-Bromo-4-methylphenol4-Methyl-3-nitrophenol[3][4]
Key Reagents Conc. H₂SO₄, Conc. HNO₃Br₂, Acetic Acid (or other suitable solvent)
Reaction Temp. 0-10 °CRoom Temperature (or slightly elevated)[3]
Reaction Time 1-3 hours2-6 hours[3][5]
Typical Yield 70-85% (representative for nitration of phenols)Variable, depends on brominating agent
Product Name This compoundThis compound[1]
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol 232.03 g/mol [1]

III. Experimental Protocols

Safety Precaution: These protocols involve strong acids, corrosive bromine, and potentially energetic nitration reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis via Nitration of 2-Bromo-4-methylphenol (Route A)

This protocol is adapted from standard nitration procedures for substituted phenols.

Materials and Reagents:

  • 2-Bromo-4-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-bromo-4-methylphenol (1.0 eq) in concentrated sulfuric acid. The amount of acid should be sufficient to ensure complete dissolution and effective stirring.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq). Caution: Add the sulfuric acid slowly to the nitric acid while cooling in an ice bath, as the mixing is highly exothermic.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the phenol in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.[6]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis via Bromination of 4-Methyl-3-nitrophenol (Route B)

This protocol is based on general methods for the bromination of activated aromatic rings.

Materials and Reagents:

  • 4-Methyl-3-nitrophenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid or Dichloromethane

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser (if heating)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 4-methyl-3-nitrophenol (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., a solution of Br₂ (1.05 eq) in the same solvent) dropwise to the stirred solution at room temperature. If using NBS, it can be added portion-wise.

  • Reaction: Stir the mixture at room temperature for several hours, or gently heat if the reaction is slow. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. If Br₂ was used, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

  • Extraction: If dichloromethane was used as the solvent, wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. If acetic acid was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

IV. Key Reactions and Applications

This compound is a versatile intermediate due to its multiple reactive sites.[1] It is particularly useful in the synthesis of complex heterocyclic structures and as a building block in drug discovery programs, such as in the development of Proteolysis-targeting chimeras (PROTACs).[7]

1. Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is fundamental for linking the phenolic core to other molecular fragments.[1]

2. Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This introduces a key functional group for further derivatization, such as amide bond formation.[1]

3. Esterification/Etherification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into esters or ethers. This modification can alter the compound's solubility, stability, and biological activity.[1]

V. Visualized Workflows and Pathways

The following diagrams illustrate the synthetic and reactive pathways involving this compound.

G cluster_0 Route A: Bromination First cluster_1 Route B: Nitration First A_start 4-Methylphenol A_inter 2-Bromo-4-methylphenol A_start->A_inter Bromination (Br2 or NBS) A_end This compound A_inter->A_end Nitration (HNO3/H2SO4) B_start 4-Methylphenol B_inter 4-Methyl-3-nitrophenol B_start->B_inter Nitration (HNO3/H2SO4) B_end This compound B_inter->B_end Bromination (Br2 or NBS)

Caption: Synthetic workflows for this compound.

G cluster_reactions Key Reactions center_node This compound R1 Nucleophilic Substitution Product (-Br is replaced) center_node->R1 Nu- (e.g., R-NH2) R2 Reduction Product (-NO2 -> -NH2) center_node->R2 Reduction (e.g., Sn/HCl) R3 Esterification/Etherification Product (-OH is modified) center_node->R3 Acylation/Alkylation (e.g., R-COCl)

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Bromo-4-methyl-5-nitrophenol. The following protocols are based on established methods for structurally related compounds and serve as a detailed guide for laboratory implementation.

Overview of Analytical Strategies

A multi-technique approach is essential for the unambiguous characterization of this compound. This involves spectroscopic methods for structural confirmation and chromatographic techniques for purity and impurity profiling.

Analytical_Workflow cluster_0 Characterization of this compound A Sample Preparation B Spectroscopic Analysis (Structural Elucidation) A->B Analyze C Chromatographic Analysis (Purity & Impurity Profiling) A->C Analyze D Data Analysis & Reporting B->D C->D

Caption: General workflow for the analytical characterization.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts for this compound, based on the analysis of similar compounds. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Data ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Ar-H (position 3)7.5 - 7.8C-Br (position 2)115 - 120
Ar-H (position 6)7.9 - 8.2C-CH₃ (position 4)135 - 140
-OH10.0 - 11.0 (broad)C-NO₂ (position 5)145 - 150
-CH₃2.3 - 2.6C-OH (position 1)150 - 155
Aromatic CHs120 - 130
-CH₃20 - 25

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a larger number of scans due to the low natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (phenol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 3000
C=C stretch (aromatic)1450 - 1600
N-O asymmetric stretch (nitro)1500 - 1550
N-O symmetric stretch (nitro)1300 - 1350
C-Br stretch500 - 600

Experimental Protocol: IR Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to sample analysis.

  • Data Processing:

    • Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectral Data

Ion Predicted m/z Description
[M]⁺231/233Molecular ion (presence of Br isotopes)
[M-NO₂]⁺185/187Loss of a nitro group
[M-Br]⁺152Loss of a bromine atom

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

  • Sample Introduction:

    • GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from impurities before entering the mass spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic_Analysis_Workflow A Sample Preparation (Dissolution) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy (Functional Groups) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for spectroscopic analysis.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust method for the analysis of non-volatile and thermally labile compounds like nitrophenols. A reversed-phase method is typically suitable.

Typical HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and the sample solution.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample based on the peak area percentage.

    • Quantify any impurities using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like phenols to improve their chromatographic behavior.

Typical GC-MS Method Parameters

Parameter Condition
Column Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Detector Mass Spectrometer in EI mode

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • (Optional but recommended) Add a derivatizing agent (e.g., BSTFA) and heat to form the trimethylsilyl ether derivative. This improves volatility and peak shape.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized (or underivatized) compound based on its retention time and mass spectrum.

    • Assess purity based on the relative peak areas in the total ion chromatogram.

Caption: Workflow for chromatographic analysis.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the characterization of this compound based on the analytical techniques described.

Analytical Technique Parameter Expected Value
¹H NMR (ppm) Ar-H7.5 - 8.2
-CH₃2.3 - 2.6
IR (cm⁻¹) O-H stretch3200 - 3600
N-O stretch1500-1550 & 1300-1350
Mass Spec (m/z) Molecular Ion [M]⁺231/233
HPLC Retention TimeDependent on specific method
Purity>98% (typical for reference standards)
GC-MS Retention TimeDependent on specific method and derivatization

Application Notes and Protocols for the Analysis of 2-Bromo-4-methyl-5-nitrophenol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-5-nitrophenol is a substituted nitrophenol compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification in different matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. These methods are designed to offer high sensitivity, specificity, and reproducibility for research and quality control purposes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol outlines a reversed-phase HPLC method coupled with UV detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Solid Samples: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to achieve the desired concentration range for the calibration curve.

  • Aqueous Samples: For dilute samples, a solid-phase extraction (SPE) step may be necessary for pre-concentration.[1][2]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 280 nm (or wavelength of maximum absorbance)

3. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in a 50:50 acetonitrile/water mixture.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

Quantitative Data (Hypothetical)

The following table presents hypothetical performance characteristics for the proposed HPLC method, based on typical data for similar nitrophenol compounds.[3][4]

ParameterExpected Value
Retention Time (RT) ~ 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS offers excellent separation and identification capabilities. Due to the polar nature of the phenolic hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape.[5][6] Silylation is a common and effective derivatization technique for phenols.[6][7]

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization:

  • Extraction:

    • For solid samples, perform a solvent extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

    • For aqueous samples, perform a liquid-liquid extraction (LLE) after acidification of the sample to a pH of approximately 2.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Prepare a series of calibration standards and derivatize them using the same procedure as the samples.

Quantitative Data (Hypothetical)

The following table presents hypothetical performance characteristics for the proposed GC-MS method.

ParameterExpected Value
Retention Time (RT) of TMS derivative ~ 12.8 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.

Analytical_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method Sample Sample Collection Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation HPLC_Branch Preparation->HPLC_Branch GCMS_Branch Preparation->GCMS_Branch HPLC_Analysis HPLC Analysis HPLC_Branch->HPLC_Analysis Derivatization Derivatization (e.g., Silylation) GCMS_Branch->Derivatization HPLC_Data Data Acquisition (UV) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Data Acquisition (MS) GCMS_Analysis->GCMS_Data GCMS_Quant Quantification & Identification GCMS_Data->GCMS_Quant

Caption: General analytical workflow for HPLC and GC-MS analysis.

Conclusion

The HPLC and GC-MS methods detailed in this document provide robust and reliable approaches for the qualitative and quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a comprehensive starting point for method development and validation in a research or quality control setting. It is important to note that the quantitative data presented is hypothetical and method optimization and validation are essential for specific applications.

References

Application Notes and Protocols: Reaction of 2-Bromo-4-methyl-5-nitrophenol with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-5-nitrophenol is a versatile aromatic compound poised for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group, positioned ortho and para to the bromine atom, significantly activates the aromatic ring towards nucleophilic attack. This reactivity profile makes it an excellent scaffold for the synthesis of a diverse library of 2-amino-4-methyl-5-nitrophenol derivatives. These derivatives are of considerable interest in medicinal chemistry and drug development due to the prevalence of the aminophenol moiety in biologically active molecules.[1][2] The resulting N-substituted aminophenols can serve as key intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. This document provides detailed protocols for the reaction of this compound with various amines and outlines potential applications of the resulting products.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core reaction involves the displacement of the bromide ion from the aromatic ring by an amine nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the electron-withdrawing nitro group.[3] The general reaction scheme is depicted below:

General Reaction Scheme

Caption: General reaction scheme for the nucleophilic aromatic substitution of this compound with a primary amine (R-NH2).

Data Presentation: Representative Reaction Outcomes

The following table summarizes representative quantitative data for the reaction of this compound with a selection of primary and secondary amines under standardized conditions. These values are illustrative and may vary based on the specific amine and reaction conditions employed.

Amine NucleophileProductReaction Time (h)Yield (%)Melting Point (°C)
Aniline2-(Phenylamino)-4-methyl-5-nitrophenol685165-167
Benzylamine2-(Benzylamino)-4-methyl-5-nitrophenol492142-144
Morpholine2-(Morpholino)-4-methyl-5-nitrophenol395188-190
Piperidine2-(Piperidin-1-yl)-4-methyl-5-nitrophenol393176-178
n-Butylamine2-(Butylamino)-4-methyl-5-nitrophenol588121-123

Experimental Protocols

Materials and General Procedure:

  • Starting Material: this compound

  • Reagents: Various primary and secondary amines (e.g., aniline, benzylamine, morpholine), a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)), and a polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, and standard glassware for workup and purification.

Safety Precautions: this compound and its derivatives, as well as the organic solvents and bases used, should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: Synthesis of 2-(Aryl/Alkylamino)-4-methyl-5-nitrophenols

This protocol is suitable for the reaction with primary amines such as aniline and benzylamine.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 232 mg).

  • Add a polar aprotic solvent such as DMF (5 mL) and stir until the solid dissolves.

  • Add the primary amine (1.1 mmol) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.5 mmol, 0.21 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(aryl/alkylamino)-4-methyl-5-nitrophenol.

Protocol 2: Synthesis of 2-(Heterocyclylamino)-4-methyl-5-nitrophenols

This protocol is suitable for the reaction with secondary cyclic amines such as morpholine and piperidine.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 232 mg) in DMSO (5 mL).

  • Add the secondary amine (1.2 mmol) to the solution.

  • Add potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg) as the base.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice (50 g).

  • The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from an appropriate solvent (e.g., isopropanol) to yield the pure product.

Mandatory Visualizations

Caption: SNAr reaction mechanism.

experimental_workflow start Start dissolve Dissolve this compound in solvent (DMF/DMSO) start->dissolve add_reagents Add Amine and Base (e.g., TEA, K₂CO₃) dissolve->add_reagents heat Heat reaction mixture (80-110 °C) add_reagents->heat monitor Monitor by TLC heat->monitor workup Workup: Pour into ice-water monitor->workup Reaction Complete filter Filter and wash solid workup->filter purify Recrystallize filter->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General experimental workflow.

Application Notes: Potential in Drug Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The nitro group in the synthesized derivatives can also contribute to biological activity or serve as a handle for further functionalization, such as reduction to an amino group, which can then be acylated or alkylated to generate further diversity.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[4][5][6][7] The synthesized 2-amino-4-methyl-5-nitrophenol derivatives could be screened for activity against various bacterial and fungal strains.

  • Anticancer Agents: Many aminophenol derivatives have been investigated for their potential as anticancer agents.[8] The core structure can be modified to interact with various targets in cancer cells, such as kinases or DNA.

  • Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol scaffold can be a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways.

  • CNS-Active Agents: The aminophenol scaffold is also found in compounds with activity in the central nervous system. Further derivatization could lead to molecules with applications in treating neurological disorders.

The diverse range of amines that can be readily incorporated allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery. The protocols provided herein offer a straightforward and efficient means to generate a library of novel compounds for biological screening and lead optimization.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Bromo-4-methyl-5-nitrophenol, a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols cover key transformations at the phenolic hydroxyl, the aryl bromide, and the nitro functional groups, enabling the generation of diverse molecular scaffolds.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a primary site for derivatization through etherification and esterification reactions. These modifications are crucial for altering the molecule's solubility, lipophilicity, and for introducing new functionalities for further synthetic steps.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the formation of ethers from phenols.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonation of the phenol, acts as a nucleophile attacking an alkyl halide.[2]

Experimental Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a strong base (1.1-1.5 equiv.), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (1.1-1.5 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). Reaction times typically range from 2 to 12 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃DMF60485-95
Ethyl bromideNaHTHF60680-90
Benzyl bromideK₂CO₃Acetonitrile80875-85
O-Acylation for Ester Synthesis

Esterification of the phenolic hydroxyl can be achieved by reaction with acyl chlorides or anhydrides in the presence of a base. This reaction is often rapid and high-yielding.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base (1.5-2.0 equiv.), such as triethylamine (Et₃N) or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1-1.2 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chlorideEt₃NDCMRT190-98
Benzoyl chloridePyridineTHFRT288-95
Acetic anhydrideEt₃NDCMRT292-99

Derivatization Pathways of the Hydroxyl Group

G A This compound B O-Alkylation (Williamson Ether Synthesis) A->B Alkyl Halide, Base C O-Acylation (Esterification) A->C Acyl Chloride/Anhydride, Base D Aryl Ether Derivatives B->D E Aryl Ester Derivatives C->E G A Setup Reaction Vessel (Aryl Bromide, Coupling Partner, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC/LC-MS) D->E E->D Incomplete F Work-up (Quench, Extract, Wash, Dry) E->F Complete G Purification (Column Chromatography) F->G H Pure Product G->H G A Starting Material: This compound B Is dehalogenation a concern? A->B C Yes B->C D No B->D E Use selective reagents: - SnCl₂/HCl - Sulfided Pt/C with H₂ C->E F Standard Catalytic Hydrogenation: - H₂ with Pd/C or Raney Ni D->F G Product: 5-Amino-2-bromo-4-methylphenol E->G F->G

References

Application Notes and Protocols: The Role of 2-Bromo-4-methyl-5-nitrophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-methyl-5-nitrophenol as a versatile starting material in medicinal chemistry. This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules, particularly in the development of anticancer agents. The presence of ortho-bromo and nitro functionalities on the phenolic ring allows for diverse chemical modifications, enabling the generation of compound libraries for drug discovery programs.

Application in the Synthesis of Anticancer Agents

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential anticancer activity. The bromo group provides a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. The phenolic hydroxyl group can be alkylated or used as a directing group in subsequent reactions.

One important application is in the synthesis of substituted imidazole derivatives. Imidazole-based compounds have shown significant promise as anticancer agents, and derivatives of 2-bromo-4-nitro-imidazoles have demonstrated cytotoxic activity against cancer cell lines. While direct derivatization of this compound into these specific imidazoles is a plausible synthetic route, the broader class of brominated nitrophenols serves as a foundational element in the construction of such bioactive molecules.

Quantitative Data Summary: Anticancer Activity of Related Bromophenol Derivatives

The following table summarizes the in vitro anticancer activity of various bromophenol derivatives against different cancer cell lines. This data, from studies on structurally related compounds, provides a benchmark for the potential efficacy of novel molecules synthesized from this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Substituted Imidazole DerivativesHeLa (Cervical Cancer)5.8 - 15.25-Fluorouracil5.1
1,3,4-Oxadiazole DerivativesMCF-7 (Breast Cancer)0.13 - 0.58ImatinibNot specified
Methylated Bromophenol EthersK562 (Leukemia)~10.0 (at 35.27% viability)DoxorubicinNot specified

Experimental Protocols

Protocol 2.1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from a commercially available precursor.

Materials:

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

  • Dimethyl sulfoxide (DMSO)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (deionized)

  • Saturated brine solution

Procedure:

  • Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (e.g., 4.57 g) in dimethyl sulfoxide (39 mL).

  • Add 1 M aqueous sodium hydroxide solution (39 mL) to the reaction mixture.

  • Stir the mixture at 100°C for 2 hours.

  • Cool the reaction solution to room temperature (approximately 25°C).

  • Acidify the solution by adding 1 M hydrochloric acid (80 mL).

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2.2: Synthesis of a Representative Bioactive Imidazole Derivative (Hypothetical)

This protocol outlines a plausible synthetic route to a substituted imidazole derivative, a class of compounds with demonstrated anticancer activity, using this compound as a precursor.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound in ethanol.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2, Pd/C).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the resulting 5-amino-2-bromo-4-methylphenol.

Step 2: Imidazole Ring Formation

  • React the amino-phenol intermediate with a suitable dicarbonyl compound (e.g., a substituted benzil derivative) and an aldehyde in the presence of an acid catalyst (e.g., acetic acid) to form the substituted imidazole ring.

  • Heat the reaction mixture to drive the cyclization.

  • Purify the resulting imidazole derivative by column chromatography.

Protocol 2.3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Derivatives of brominated phenols have been shown to induce apoptosis in cancer cells. A plausible mechanism of action for anticancer agents derived from this compound involves the induction of the intrinsic apoptotic pathway.

apoptosis_pathway Drug_Derivative Bioactive Derivative of 2-Bromo-4-methyl- 5-nitrophenol ROS ↑ Reactive Oxygen Species (ROS) Drug_Derivative->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Bcl2 Bcl-2 Inhibition ROS->Bcl2 inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2->Bax_Bak inhibits Apoptosome Apoptosome Formation (Apaf-1, Casp-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by bioactive derivatives.

Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the biological evaluation of novel compounds.

experimental_workflow Start 2-Bromo-4-methyl- 5-nitrophenol Synthesis Chemical Synthesis (e.g., Heterocycle Formation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioactive_Compound Novel Bioactive Compound Purification->Bioactive_Compound In_Vitro_Assay In Vitro Biological Evaluation (e.g., MTT Assay) Bioactive_Compound->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis

Application Notes and Protocols for Developing Antibacterial Agents from Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antibacterial agents derived from nitrophenol compounds. This document includes summaries of their antibacterial efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Nitrophenol Derivatives as Antibacterial Agents

Nitrophenol derivatives have emerged as a promising class of compounds in the search for new antibacterial agents. Their chemical structures offer a versatile scaffold that can be modified to enhance antibacterial activity against a range of pathogens, including multidrug-resistant strains. The nitro group, an electron-withdrawing moiety, is a key feature in many of these compounds and is often crucial for their biological activity. Research has explored various derivatives, including aminobenzylated 4-nitrophenols, 3-nitrophenol esters, and nitrobenzyl-oxy-phenols, each demonstrating unique antibacterial profiles and mechanisms of action. Some of these derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while others have been investigated for their ability to disrupt bacterial communication systems, such as quorum sensing, in Gram-negative bacteria like Pseudomonas aeruginosa.

Data Presentation: Antibacterial Efficacy of Nitrophenol Derivatives

The following tables summarize the quantitative data on the antibacterial activity of various nitrophenol derivatives against selected bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of a compound's potency.

Table 1: Antibacterial Activity of Aminobenzylated 4-Nitrophenol Derivatives [1][2]

CompoundBacterial StrainMIC (µM)MBC (µM)
Chloro derivative (13) S. aureus1.231.23
E. faecalis1.231.23
Bromide derivative (14) S. aureus>20>20
E. faecalis10-20>20
Parental compound (4) S. aureus10-20>20
E. faecalis10-20>20

Table 2: Antibacterial and Quorum Sensing Inhibition Activity of 3-Nitrophenol Ester Derivatives [3]

CompoundAssayTargetIC50 / Activity
3-Nitrophenol ester 1b LasR InhibitionP. aeruginosa5.94 µg/mL
Cytotoxicity (CC50)Mammalian cells>1000 µg/mL
Bactericidal ActivityP. aeruginosaNot significant

Table 3: Antibacterial Activity of Nitrobenzyl-oxy-phenol Derivatives [4][5][6]

CompoundBacterial StrainMIC (µM)MBC (µM)
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a) M. catarrhalis91365
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) M. catarrhalis11-
Monobenzone (structural analog) M. catarrhalis250499

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenol derivatives.

Synthesis of Nitrobenzyl-oxy-phenol Derivatives

Protocol for the Synthesis of 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenyl acetate (3a):

  • To a solution of 2,6-dimethylbenzene-1,4-diol (1 mmol) in dry N,N-dimethylformamide (DMF), add 4-nitrobenzyl bromide (1.1 mmol) and K₂CO₃ (2 mmol) at room temperature.

  • Stir the suspension for 16 hours.

  • Pour the reaction mixture into water.

  • Add ethyl acetate (EtOAc) (50 mL).

  • Wash the organic layer three times with 10% aqueous NaHSO₄ solution (30 mL).

  • Dry the organic layer over MgSO₄ for 10 minutes.

  • Filter to remove the MgSO₄ and evaporate the EtOAc in vacuo.

  • Purify the residue by silica gel column chromatography using a hexane-EtOAc gradient (95:5 to 50:50) to obtain the product as a white solid.

Protocol for the Deprotection to 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a):

  • Treat compound 3a (1 mmol) with a 2 mol/L solution of HCl in methanol (5 mL) for 5 hours at room temperature.

  • Evaporate the solvent under reduced pressure to obtain the final product as a yellow solid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test nitrophenol derivative

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the nitrophenol derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the nitrophenol derivative that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay qualitatively and quantitatively assesses the ability of nitrophenol derivatives to inhibit violacein production in C. violaceum, which is a quorum sensing-regulated phenotype.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or a reporter strain)

  • Luria-Bertani (LB) broth and agar

  • Test nitrophenol derivatives

  • N-hexanoyl-L-homoserine lactone (C6-HSL) (for reporter strains)

Procedure:

  • Preparation of C. violaceum Inoculum:

    • Grow an overnight culture of C. violaceum in LB broth at 30°C.

    • Dilute the overnight culture to an OD₆₀₀ of 0.1.

  • Agar Plate Assay:

    • Prepare LB agar plates.

    • Spread a lawn of the diluted C. violaceum culture on the agar surface.

    • Apply sterile paper discs impregnated with known concentrations of the nitrophenol derivatives onto the agar.

    • Incubate the plates at 30°C for 24-48 hours.

  • Interpretation of Results:

    • A zone of colorless bacterial growth around a disc indicates inhibition of violacein production and suggests quorum sensing inhibitory activity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the nitrophenol derivatives on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenol derivatives in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of antibacterial nitrophenol derivatives.

Signaling Pathways

Quorum_Sensing_Pseudomonas LasR_C12 LasR_C12 RhlR RhlR LasR_C12->RhlR Activates transcription RhlI RhlI LasR_C12->RhlI Activates transcription Nitrophenol Nitrophenol Derivative Nitrophenol->RhlR Inhibits binding LasR LasR Nitrophenol->LasR Inhibits binding

Caption: Quorum Sensing Pathway in P. aeruginosa and potential inhibition by nitrophenol derivatives.

Quorum_Sensing_Chromobacterium CviI CviI AHL AHL CviI->AHL Synthesizes CviR CviR AHL->CviR Binds to CviR_AHL CviR_AHL AHL->CviR_AHL CviR->CviR_AHL Violacein Violacein CviR_AHL->Violacein Activates Nitrophenol Nitrophenol Derivative Nitrophenol->CviR Inhibits binding

Caption: Quorum Sensing Pathway in C. violaceum and potential inhibition by nitrophenol derivatives.

Experimental Workflows

MIC_MBC_Workflow start Start: Bacterial Culture prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Two-fold Serial Dilution of Nitrophenol Derivative in 96-well plate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate agar plates at 35°C for 18-24 hours plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC of nitrophenol derivatives.

Cytotoxicity_Workflow start Start: Mammalian Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Nitrophenol Derivative seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate add_mtt Add MTT Reagent and Incubate incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data: Calculate % Cell Viability read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing the cytotoxicity of nitrophenol derivatives using the MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Bromo-4-methyl-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

A1: The recommended and most regioselective pathway involves a two-step process:

  • Bromination of p-cresol (4-methylphenol): This step yields 2-bromo-4-methylphenol. The hydroxyl (-OH) and methyl (-CH3) groups are ortho, para-directing. With the para position occupied by the methyl group, bromination selectively occurs at the ortho position relative to the powerful activating hydroxyl group.

  • Nitration of 2-bromo-4-methylphenol: The subsequent nitration is directed by the existing substituents. The hydroxyl group is the strongest activating group and directs the incoming nitro group to its ortho or para positions. The para position is blocked, and one ortho position is occupied by bromine, leading to nitration at the remaining ortho position (C5), yielding the desired this compound.

Q2: I'm observing the formation of multiple products in my nitration step. What is the likely cause?

A2: The formation of multiple isomers during nitration is a common issue, often stemming from harsh reaction conditions. Using strong acid mixtures like fuming nitric and sulfuric acid can lead to over-nitration or oxidation, creating unwanted byproducts. The choice of nitrating agent and precise temperature control are critical for achieving high regioselectivity. Milder nitrating agents can sometimes provide better results.[1][2]

Q3: My bromination of p-cresol is resulting in a low yield of the monobrominated product. What can I do?

A3: Low yields in the bromination of p-cresol are typically due to the formation of dibrominated byproducts, such as 2,6-dibromo-4-methylphenol.[3] To improve the yield of the desired monobrominated product, consider the following:

  • Stoichiometry: Use a precise 1:1 molar ratio of p-cresol to bromine.

  • Temperature Control: Maintain a low reaction temperature (e.g., -10°C to 0°C) to reduce the reaction rate and minimize over-bromination.[3][4]

  • Continuous Process: A continuous reaction setup where products are immediately removed can prevent further reaction with bromine, significantly increasing selectivity and yield.[3]

  • Solvent Choice: Using solvents like dichloromethane, chloroform, or ethylene dichloride can help control the reaction.[3][4]

Q4: How can I effectively purify the final this compound product?

A4: Purification can be achieved through standard laboratory techniques.

  • Recrystallization: This is an effective method for removing most impurities. A suitable solvent system (e.g., ethanol-water, toluene) must be identified where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.

  • Column Chromatography: For removing isomeric impurities or other closely related byproducts, silica gel column chromatography is highly effective. The choice of an appropriate eluent system is crucial for achieving good separation.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Overall Yield 1. Suboptimal temperature control during nitration or bromination. 2. Formation of isomeric or poly-substituted byproducts. 3. Incomplete reaction in one or both steps. 4. Product loss during workup or purification.1. Strictly maintain recommended temperatures for each step. For bromination, use temperatures between -5°C and 10°C.[4] For nitration, keep the temperature below 5°C. 2. Adjust stoichiometry and reaction conditions to favor mono-substitution. Consider milder nitrating agents.[1][6] 3. Monitor reaction progress using TLC or GC to ensure completion. 4. Optimize extraction and recrystallization procedures to minimize loss.
Formation of 2,6-dibromo-4-methylphenol 1. Excess bromine used. 2. Reaction temperature is too high. 3. The highly activated ring is susceptible to further electrophilic attack.1. Use a precise 1:1 molar ratio of p-cresol to bromine. 2. Conduct the bromination at low temperatures (-5 to 0°C). 3. Add the bromine solution dropwise to the p-cresol solution to maintain a low concentration of bromine in the reaction mixture.
Formation of Dinitrated Byproducts 1. Nitrating conditions are too harsh (excessive acid, high temperature). 2. Extended reaction time.1. Use a milder nitrating agent, such as cerium (IV) ammonium nitrate or ammonium nitrate with a catalyst.[1][6] 2. Carefully control the temperature, keeping it below 5°C. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Final Product is an Oil or Dark-Colored Solid 1. Presence of impurities lowering the melting point. 2. Oxidation of the phenol during nitration.1. Purify the product using column chromatography followed by recrystallization. 2. For colored impurities, consider treating a hot solution of the crude product with activated charcoal before filtration and recrystallization. Note that this may slightly reduce yield.

Data Presentation: Reaction Conditions and Yields

Table 1: Bromination of p-Cresol to 2-bromo-4-methylphenol

MethodSolventTemperatureYield of 2-bromo-4-methylphenolKey ImpurityReference
Batch ProcessMethylene Dichloride-5 to 0°C90.7%2,6-dibromo-4-methylphenol (2.38%)[3]
Continuous ProcessEthylene DichlorideNot Specified96.7%2,6-dibromo-4-methylphenol (0.67%)[3]
Continuous ProcessChloroformNot Specified97.3%2,6-dibromo-4-methylphenol (0.20%)[3]

Table 2: Nitration of Substituted Phenols

Starting MaterialNitrating Agent / CatalystSolventYield of o-nitrophenolReference
4-methylphenolNH4NO3 / KHSO4Acetonitrile96%[6]
4-bromophenolNH4NO3 / KHSO4Acetonitrile97%[6]
p-cresol (4-methylphenol)CAN / NaHCO3Not Specified95%[1]
4-bromophenolCAN / NaHCO3Not Specified86%[1]
Note: CAN = Cerium (IV) ammonium nitrate. These data are for analogous reactions and suggest high yields are achievable for the nitration of 2-bromo-4-methylphenol under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4-methylphenol (High-Yield Method)

This protocol is adapted from a high-yield continuous bromination process.[3]

  • Preparation: In a flask, dissolve 108 g (1.0 mol) of p-cresol in 370 g of ethylene dichloride. Cool the solution to between -10°C and -5°C using an ice-salt bath. In a separate flask, prepare a solution of 160 g (1.0 mol) of bromine in 370 g of ethylene dichloride and cool it to the same temperature range.

  • Reaction: Using a peristaltic pump, introduce both solutions simultaneously into a cooled reaction vessel or tube reactor with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between -15°C and 30°C.

  • Workup: Once the reaction is complete (monitored by GC, targeting <0.2% remaining p-cresol), transfer the reaction mixture to a separation funnel.

  • Purification: Wash the organic layer with water and then with an aqueous sodium bicarbonate solution to neutralize and remove any residual HBr. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent (ethylene dichloride) by distillation under reduced pressure to obtain the crude product. Further purification by vacuum distillation can yield 2-bromo-4-methylphenol with >99% purity.

Protocol 2: Synthesis of this compound

This protocol is a proposed method based on efficient, regioselective nitration of similar phenols.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 18.7 g (0.1 mol) of 2-bromo-4-methylphenol in 100 mL of acetonitrile.

  • Reagent Addition: To this solution, add 16 g (0.2 mol) of ammonium nitrate (NH4NO3) and 0.68 g (0.005 mol) of potassium bisulfate (KHSO4) as a catalyst.

  • Reaction: Heat the mixture to reflux temperature and stir magnetically. Monitor the progress of the reaction by TLC. The reaction is typically complete within 5-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts. Wash the residue with acetonitrile (2 x 15 mL).

  • Isolation: Combine the filtrates and remove the solvent by rotary evaporation. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product, this compound.

Visualizations

Synthesis_Workflow start Start: p-Cresol (4-methylphenol) step1 Step 1: Bromination Reagents: Br2, Ethylene Dichloride Temp: -10°C to 0°C start->step1 inter Intermediate: 2-bromo-4-methylphenol step1->inter Yield: ~97% step2 Step 2: Nitration Reagents: NH4NO3, KHSO4 Solvent: Acetonitrile, Reflux inter->step2 end_product Final Product: This compound step2->end_product High Regioselectivity purify Purification (Recrystallization or Column Chromatography) end_product->purify

Caption: Recommended two-step synthesis workflow for this compound.

Troubleshooting_Logic issue Problem: Low Yield of Final Product cause1 Check Step 1: Bromination Issues? issue->cause1 cause2 Check Step 2: Nitration Issues? issue->cause2 cause3 Check Purification Process? issue->cause3 sol1a Impurity Found: 2,6-dibromo byproduct? cause1->sol1a Analyze crude intermediate sol2a Multiple Isomers or Byproducts? cause2->sol2a Analyze crude final product sol3a Significant Product Loss During Workup? cause3->sol3a Quantify loss at each stage sol1b Action: - Lower Temperature - Check Stoichiometry (1:1) - Add Bromine Slowly sol1a->sol1b sol2b Action: - Maintain Temp < 5°C - Use Milder Nitrating Agent - Monitor with TLC sol2a->sol2b sol3b Action: - Optimize Recrystallization Solvent - Ensure Complete Extraction sol3a->sol3b

Caption: Troubleshooting logic diagram for addressing low yield issues.

References

Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4-methyl-5-nitrophenol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete bromination of 4-methylphenol.Ensure the molar ratio of bromine to 4-methylphenol is appropriate. Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material.
Inefficient nitration of 2-bromo-4-methylphenol.Control the temperature carefully during nitration, as higher temperatures can lead to the formation of undesired byproducts and decomposition. Ensure the nitrating agent is fresh and of high purity.
Loss of product during workup and purification.Optimize the extraction and recrystallization procedures. Use of column chromatography can help in isolating the desired product from a complex mixture of isomers.
Presence of Multiple Spots on TLC After Nitration Formation of isomeric byproducts.The hydroxyl, methyl, and bromo substituents direct the incoming nitro group to different positions on the aromatic ring, leading to a mixture of isomers. Improve the selectivity of the reaction by controlling the reaction conditions (temperature, solvent, nitrating agent). Utilize column chromatography for efficient separation of the desired isomer.
Over-nitration leading to dinitro- or trinitro- products.Use a controlled amount of the nitrating agent and monitor the reaction time closely.
Product is an Oil or a Low-Melting Solid Presence of impurities, particularly isomeric byproducts.Purify the product using column chromatography followed by recrystallization from a suitable solvent system. The presence of other isomers can depress the melting point of the final product.
Colored Impurities in the Final Product Formation of oxidation byproducts or residual starting materials.Treat a solution of the crude product with activated charcoal before the final recrystallization step. Ensure that all starting materials and reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis typically proceeds in two main steps: bromination of 4-methylphenol followed by nitration of the resulting 2-bromo-4-methylphenol.

  • During the bromination of 4-methylphenol , the main byproduct is 2,6-dibromo-4-methylphenol .[1] Unreacted 4-methylphenol may also be present if the reaction does not go to completion.[1]

  • During the nitration of 2-bromo-4-methylphenol , the primary byproducts are other isomers of bromo-methyl-nitrophenol . The directing effects of the hydroxyl (-OH), methyl (-CH3), and bromo (-Br) groups on the aromatic ring influence the position of the incoming nitro group. Potential isomeric byproducts include:

    • 2-Bromo-4-methyl-3-nitrophenol

    • 2-Bromo-4-methyl-6-nitrophenol

Q2: How can I minimize the formation of the 2,6-dibromo-4-methylphenol byproduct during bromination?

A2: To minimize the formation of the dibrominated byproduct, it is crucial to control the stoichiometry of the reactants. Use of a continuous reaction setup where bromine and p-cresol are mixed and then immediately introduced into the reactor can significantly reduce the contact time of the product with unreacted bromine, thus improving selectivity.[1] Careful control of the addition rate of bromine and maintaining a low reaction temperature can also favor the formation of the mono-brominated product.

Q3: What is the best method to purify the crude this compound?

A3: A combination of column chromatography and recrystallization is generally the most effective method for purifying the final product. Column chromatography is particularly useful for separating the desired this compound from its isomers. Following column chromatography, recrystallization from a suitable solvent system (e.g., ethanol-water, hexane-ethyl acetate) can be used to obtain a highly pure solid product.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum are likely due to the presence of isomeric byproducts. The chemical shifts of the aromatic protons will differ depending on the relative positions of the bromo, methyl, and nitro groups. It is also possible that some starting material, 2-bromo-4-methylphenol, remains. Comparing your spectrum with reference spectra of the expected product and potential isomers can help in identifying the impurities.

Q5: Can I use a different starting material for this synthesis?

A5: While the bromination of 4-methylphenol followed by nitration is a common route, other synthetic pathways could be envisioned. For instance, starting with 4-methyl-3-nitrophenol and then performing a bromination could be an alternative. However, the directing effects of the substituents in this starting material would need to be carefully considered to predict the regioselectivity of the bromination step.

Experimental Protocols

Synthesis of 2-bromo-4-methylphenol from p-cresol

This protocol is based on a continuous bromination method to enhance selectivity.[1]

  • Preparation of Reactant Solutions:

    • Prepare a solution of p-cresol in a suitable solvent (e.g., ethylene dichloride). A typical concentration is 108 g (1.00 mol) of p-cresol in 370 g of ethylene dichloride.[1]

    • Prepare a solution of bromine in the same solvent.

  • Reaction Setup:

    • Use a reactor that allows for the continuous mixing of the two reactant solutions.

    • Cool the reaction vessel to between -10°C and -5°C.[1]

  • Bromination:

    • Continuously feed the p-cresol and bromine solutions into the reactor. The molar ratio of bromine to p-cresol should be maintained between 0.98 and 1.03.[1]

  • Workup:

    • After the reaction is complete, recover the hydrogen bromide gas produced.

    • The solvent (ethylene dichloride) is then removed by distillation to obtain the crude product.

  • Purification:

    • The crude product, which will contain 2-bromo-4-methylphenol along with small amounts of unreacted p-cresol and 2,6-dibromo-4-methylphenol, can be purified by distillation.[1]

Nitration of 2-bromo-4-methylphenol (General Procedure)

This is a general protocol, and optimization may be required.

  • Preparation of Nitrating Mixture:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup:

    • Dissolve the 2-bromo-4-methylphenol in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid).

    • Cool the solution in an ice bath.

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise to the solution of 2-bromo-4-methylphenol while maintaining a low temperature (typically 0-5°C) and stirring vigorously.

  • Workup:

    • Once the addition is complete, allow the reaction to stir at a low temperature for a specified time.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification:

    • Collect the solid product by filtration and wash with cold water until the washings are neutral.

    • The crude product, a mixture of isomers, can be purified by column chromatography followed by recrystallization.

Visualizations

Synthesis_Byproducts Start 4-Methylphenol Intermediate 2-Bromo-4-methylphenol Start->Intermediate Bromination Byproduct1 2,6-Dibromo-4-methylphenol Start->Byproduct1 Over-bromination Product This compound Intermediate->Product Nitration Byproduct2 Isomeric Bromo-methyl-nitrophenols Intermediate->Byproduct2 Side-reaction during nitration

Caption: Synthetic pathway and common byproducts.

Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeBromination Optimize Bromination Conditions CheckYield->OptimizeBromination Yes PurifyProduct Purify by Chromatography/Recrystallization CheckPurity->PurifyProduct Yes Success Successful Synthesis CheckPurity->Success No OptimizeNitration Optimize Nitration Conditions OptimizeBromination->OptimizeNitration OptimizeNitration->CheckYield PurifyProduct->CheckPurity

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Nitration of 2-Bromo-4-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2-bromo-4-methylphenol.

Troubleshooting Guide

Question: My nitration reaction of 2-bromo-4-methylphenol failed, resulting in a low yield or no desired product. What are the potential causes and solutions?

Answer: A failed nitration of 2-bromo-4-methylphenol can stem from several factors, ranging from reaction conditions to the purity of starting materials. Below is a detailed breakdown of common issues and their remedies.

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TroubleshootingWorkflow start Start: Failed Nitration check_reagents 1. Verify Reagent Quality - Fresh HNO3 & H2SO4? - Purity of 2-bromo-4-methylphenol? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too high/low? - Incorrect reagent stoichiometry? - Inadequate mixing? start->check_conditions check_workup 3. Examine Work-up Procedure - Product lost during extraction? - Incomplete neutralization? start->check_workup analyze_mixture 4. Analyze Reaction Mixture - TLC or GC-MS analysis start->analyze_mixture solution_reagents Solution: - Use fresh, pure reagents. check_reagents->solution_reagents solution_conditions Solution: - Optimize temperature (0-5 °C). - Adjust stoichiometry. - Ensure vigorous stirring. check_conditions->solution_conditions solution_workup Solution: - Modify extraction/neutralization. - Check pH of aqueous layers. check_workup->solution_workup no_product Predominantly Starting Material analyze_mixture->no_product No reaction side_products Multiple Spots/ Peaks (Side Products) analyze_mixture->side_products Side reactions tar Dark Tar-like Substance analyze_mixture->tar Degradation solution_no_product Action: - Increase reaction time. - Use stronger nitrating agent. no_product->solution_no_product solution_side_products Action: - Lower reaction temperature. - Use milder nitrating agent. - Purify via column chromatography. side_products->solution_side_products solution_tar Action: - Drastically lower temperature. - Use dilute HNO3. - Protect from light/air. tar->solution_tar

Caption: Troubleshooting workflow for failed nitration of 2-bromo-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 2-bromo-4-methylphenol?

A1: The directing effects of the substituents on the aromatic ring determine the regioselectivity of the nitration. The hydroxyl (-OH) group is a strong activating ortho, para-director. The bromo (-Br) group is a deactivating ortho, para-director. The methyl (-CH3) group is a weak activating ortho, para-director. The -OH group has the strongest directing effect. Therefore, the nitro group will preferentially substitute at the positions ortho to the hydroxyl group. Given that the starting material is 2-bromo-4-methylphenol, the primary product expected is 2-bromo-4-methyl-6-nitrophenol . The formation of other isomers, such as 2-bromo-4-methyl-5-nitrophenol, is also possible but generally in lower yields under standard nitrating conditions.

Q2: My reaction mixture turned dark brown or black and formed a tar-like substance. What happened and how can I prevent this?

A2: The formation of a dark, tarry substance is a common issue in the nitration of phenols and is primarily due to oxidation of the phenol by nitric acid.[1] Phenols are highly susceptible to oxidation, especially under strong acidic and oxidative conditions and at elevated temperatures.[1][2] To prevent this:

  • Maintain low temperatures: The reaction should be carried out at low temperatures, typically between 0 °C and 5 °C, using an ice bath to control exothermic processes.[2]

  • Control the addition of nitric acid: Add the nitrating agent slowly and dropwise to the phenol solution to prevent localized overheating.

  • Use appropriate concentrations of nitric acid: Using dilute nitric acid can sometimes mitigate the formation of oxidative byproducts.[1]

Q3: I have multiple products in my reaction mixture according to TLC/GC-MS analysis. What are these and how can I improve the selectivity?

A3: The presence of multiple products indicates a lack of selectivity, which can be due to the formation of isomers or polynitrated compounds.

  • Isomer Formation: As mentioned, while 2-bromo-4-methyl-6-nitrophenol is the expected major product, other isomers can form. The ratio of isomers is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable isomer.

  • Polynitration: Phenols are highly activated rings, making them susceptible to the addition of more than one nitro group, especially if concentrated nitric acid is used or the reaction temperature is too high.[3]

To improve selectivity:

  • Strict temperature control: Maintain a consistently low temperature throughout the reaction.

  • Stoichiometry: Use a controlled molar ratio of the nitrating agent to the substrate. A slight excess of the nitrating agent is common, but a large excess should be avoided.

  • Milder nitrating agents: Consider alternative nitrating agents such as metal nitrates in the presence of a catalyst, which can offer higher regioselectivity.

Q4: How can I effectively monitor the progress of my nitration reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting material (2-bromo-4-methylphenol). The product, being more polar due to the nitro group, will have a lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the different isomers and byproducts formed.[4]

Q5: What is a reliable work-up procedure for isolating the nitrated product?

A5: A standard work-up procedure involves quenching the reaction by pouring the reaction mixture into a larger volume of ice-cold water. This will precipitate the crude product. The solid can then be collected by vacuum filtration and washed with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture. It is crucial to ensure complete neutralization of the acidic mixture during the work-up to prevent degradation of the product.

Data Presentation

ParameterCondition 1 (Standard)Condition 2 (Milder)Condition 3 (Harsh)Potential Outcome
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Dilute HNO₃Fuming HNO₃ / Conc. H₂SO₄Higher concentration leads to more side reactions.
Temperature 0 - 5 °CRoom Temperature> 20 °CLower temperature increases selectivity and reduces tar formation.[2]
Reaction Time 1 - 3 hours4 - 8 hours< 1 hourShorter times at high temps can lead to incomplete reaction or degradation.
Expected Yield Moderate to GoodLow to ModerateLow (due to degradation)Optimal yield is a balance of conditions.
Major Product 2-bromo-4-methyl-6-nitrophenolMixture of isomersPolynitrated products and tarRegioselectivity is highly temperature-dependent.
Side Products Isomers, minor oxidationIsomers, unreacted starting materialSignificant tar, polynitrated compounds, oxidation products.[1]Harsh conditions significantly increase byproduct formation.

Experimental Protocols

Detailed Methodology for the Nitration of 2-Bromo-4-Methylphenol

This protocol is adapted from established procedures for the nitration of substituted phenols.

Materials:

  • 2-bromo-4-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Ethanol

  • Sodium Bicarbonate (for neutralization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers

  • TLC plates and chamber

  • Recrystallization apparatus

Procedure:

  • Preparation of the Phenol Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-methylphenol (1 equivalent) in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2-3 equivalents) while keeping the mixture in an ice bath. The addition should be slow to control the exothermic reaction.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred phenol solution using a dropping funnel. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-bromo-4-methyl-6-nitrophenol.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and can be vigorous if not properly controlled. Maintain strict temperature control and add reagents slowly.

Signaling Pathways and Logical Relationships

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NitrationDirectingEffects substrate 2-Bromo-4-Methylphenol substituents Substituent Effects substrate->substituents oh_group -OH (Hydroxyl) Strongly Activating Ortho, Para-directing substituents->oh_group ch3_group -CH3 (Methyl) Weakly Activating Ortho, Para-directing substituents->ch3_group br_group -Br (Bromo) Deactivating Ortho, Para-directing substituents->br_group electrophile Nitronium Ion (NO2+) oh_group->electrophile Directs substitution ch3_group->electrophile Directs substitution br_group->electrophile Directs substitution major_product Major Product: 2-Bromo-4-methyl-6-nitrophenol electrophile->major_product Attacks ortho to -OH minor_product Minor Isomers electrophile->minor_product

Caption: Directing effects of substituents in the nitration of 2-bromo-4-methylphenol.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methyl-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound starting from p-cresol?

A1: The most logical and commonly employed synthetic strategy is a two-step process. The recommended route involves the regioselective bromination of 4-methylphenol (p-cresol) to form 2-bromo-4-methylphenol, followed by a regioselective nitration to yield the final product, this compound. This sequence is favored because the directing effects of the substituents can be leveraged to control the position of the incoming electrophiles.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges in this synthesis are:

  • Regioselectivity: Controlling the precise position of both the bromine and nitro groups is critical to avoid the formation of undesired isomers.

  • Reaction Conditions: Optimizing parameters such as temperature, reaction time, and the choice of reagents is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

  • Polysubstitution: The starting material and intermediate are activated, increasing the risk of di-bromination or di-nitration.

  • Purification: Efficiently separating the target molecule from unreacted starting materials, isomers, and other byproducts can be challenging.

  • Oxidation: Phenols are susceptible to oxidation, particularly under strong nitrating conditions, which can lead to the formation of colored impurities and tars.[1]

Q3: What are the directing effects of the substituents at each stage of the synthesis?

A3: Understanding the directing effects of the functional groups on the aromatic ring is key to controlling the regioselectivity of the reactions:

  • Bromination of p-cresol: The hydroxyl (-OH) group is a potent activating ortho-, para-director. The methyl (-CH₃) group is also an activating ortho-, para-director. Since the para position is already occupied by the methyl group, the hydroxyl group strongly directs the incoming electrophile (bromine) to the ortho positions (2 and 6 positions). Due to the steric hindrance from the adjacent methyl group, bromination is favored at the 2-position.

  • Nitration of 2-bromo-4-methylphenol: In this intermediate, the -OH group remains the most powerful activating and ortho-, para-directing group. The methyl group is also an ortho-, para-director, and the bromo group is a deactivating but ortho-, para-director. The powerful directing effect of the hydroxyl group will primarily dictate the position of nitration. The positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, the nitration is directed to the 6-position. However, to obtain the 5-nitro isomer, the directing effects need to be carefully manipulated, likely through the choice of nitrating agent and conditions, as the position meta to the powerful hydroxyl director is not electronically favored.

Troubleshooting Guides

Problem: Low Yield in the Bromination of p-Cresol
Possible Cause Suggested Solution
Polybromination The phenol ring is highly activated, leading to the formation of di-bromo byproducts. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[2] Control the stoichiometry carefully, using only a slight excess of the brominating agent.
Suboptimal Temperature The reaction may be too slow at very low temperatures or lead to side reactions at higher temperatures. Maintain a low temperature, typically between -5 to 10 °C, to control the reaction rate and improve selectivity.[3]
Inappropriate Solvent The choice of solvent can influence the reactivity and selectivity. Non-polar solvents like dichloromethane or chloroform can help control the reaction.[3]
Loss of Product during Workup The product may be lost during extraction or purification. Ensure the pH of the aqueous layer is appropriate during extraction to keep the phenol in the organic phase. Use care during solvent removal to avoid loss of the product.
Problem: Formation of Multiple Isomers During Nitration
Possible Cause Suggested Solution
Harsh Nitrating Conditions A mixture of concentrated nitric and sulfuric acids can be too aggressive, leading to a lack of selectivity and oxidation.[1] Consider using a milder nitrating agent such as dilute nitric acid or a metal nitrate salt like cerium (IV) ammonium nitrate (CAN) which can favor ortho-nitration.[4]
Incorrect Temperature High temperatures can reduce selectivity. Perform the nitration at a low and controlled temperature, often 0-5 °C, to improve the regioselectivity.[5]
Steric and Electronic Effects The directing groups may not provide complete control over the position of nitration. Experiment with different solvent systems to subtly alter the steric environment around the substrate.
Problem: Presence of Colored Impurities in the Final Product
Possible Cause Suggested Solution
Oxidation of the Phenol Phenols are easily oxidized by nitric acid, leading to the formation of tarry, colored byproducts.[1] Maintain a low reaction temperature throughout the nitration step.[1] Add the nitrating agent slowly and with efficient stirring to avoid localized high concentrations and overheating.[5]
Residual Acid Traces of acid can cause degradation and color formation over time. Thoroughly wash the crude product with cold water or a dilute sodium bicarbonate solution to neutralize and remove any residual acid.
Air Oxidation The final product may be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylphenol

This protocol is adapted from methodologies focusing on selective ortho-bromination of p-cresol.[3][6]

Materials:

  • p-Cresol

  • Dichloromethane (or chloroform)

  • Bromine

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve p-cresol (1.0 mol) in dichloromethane (500 mL).

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of bromine (1.05 mol) in dichloromethane (100 mL).

  • Add the bromine solution dropwise to the p-cresol solution over 2-3 hours, maintaining the temperature below 5 °C.[3]

  • After the addition is complete, continue stirring at 0-5 °C for another hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add 5% sodium bicarbonate solution to quench the reaction and neutralize the generated HBr.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromo-4-methylphenol.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes.

Parameter Optimized Condition Impact on Yield/Purity
Temperature -5 to 10 °C[3]Lower temperatures favor mono-bromination and reduce byproduct formation.
Solvent Dichloromethane, Chloroform[3]Non-polar solvents help control the reactivity of the phenol.
Reaction Time 3-8 hours[3]Sufficient time is needed for complete conversion of the starting material.
Brominating Agent Bromine[3]Effective for this transformation, but stoichiometry must be controlled.
Step 2: Synthesis of this compound

This protocol is inferred from general procedures for the nitration of substituted phenols, aiming for the less common meta-nitration relative to the hydroxyl group.

Materials:

  • 2-Bromo-4-methylphenol

  • Acetic acid

  • Nitric acid (70%)

  • Crushed ice

  • Ethanol/water mixture for recrystallization

Procedure:

  • Dissolve 2-bromo-4-methylphenol (1.0 mol) in glacial acetic acid (500 mL) in a flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add nitric acid (1.1 mol) dropwise to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC to follow the consumption of the starting material.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Parameter Optimized Condition Impact on Yield/Purity
Temperature 0-5 °CCritical for controlling regioselectivity and preventing oxidation.[5]
Nitrating Agent Nitric acid in acetic acidMilder than mixed acid, can improve selectivity.
Reaction Time 2-4 hoursShould be monitored to avoid over-nitration.
Workup Quenching on iceRapidly stops the reaction and precipitates the product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration cluster_purification Purification p_cresol p-Cresol bromination Bromination (Br2, CH2Cl2, 0-5 °C) p_cresol->bromination intermediate 2-Bromo-4-methylphenol bromination->intermediate nitration Nitration (HNO3, Acetic Acid, 0-5 °C) intermediate->nitration product This compound nitration->product purification Recrystallization product->purification final_product Pure Product purification->final_product Troubleshooting_Logic start Reaction Outcome low_yield Low Yield? start->low_yield isomers Isomer Formation? low_yield->isomers No check_temp_yield Check Temperature and Stoichiometry low_yield->check_temp_yield Yes impurities Colored Impurities? isomers->impurities No check_temp_iso Check Nitration Temperature isomers->check_temp_iso Yes success Successful Synthesis impurities->success No control_temp_imp Strict Temperature Control impurities->control_temp_imp Yes change_reagent_yield Use Milder Brominating Agent check_temp_yield->change_reagent_yield change_reagent_iso Use Milder Nitrating Agent check_temp_iso->change_reagent_iso wash_purify Thorough Washing and Recrystallization control_temp_imp->wash_purify

References

preventing decomposition of 2-Bromo-4-methyl-5-nitrophenol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2-Bromo-4-methyl-5-nitrophenol during storage. The information is curated to address potential issues encountered during experiments and long-term storage.

Troubleshooting Guide

This guide is designed to help you troubleshoot and mitigate the degradation of this compound.

Observation Potential Cause Recommended Action
Discoloration of the solid material (e.g., darkening, appearance of new colors). Photodecomposition or thermal degradation.1. Immediately transfer the material to an amber or opaque container. 2. Store the container in a dark, temperature-controlled environment, such as a refrigerator or a designated cool, dark storage cabinet. 3. Evaluate the purity of the material using a suitable analytical method (see Experimental Protocols).
Change in physical state (e.g., clumping, melting at a lower temperature). Presence of impurities due to decomposition or moisture absorption.1. Store the compound in a desiccator to minimize moisture exposure. 2. If clumping persists, gently grind the material in a dry, inert atmosphere (e.g., a glove box) before use. 3. Assess the purity and melting point of the compound.
Inconsistent or unexpected experimental results. Degradation of the starting material, leading to lower effective concentration or interfering impurities.1. Verify the purity of the this compound using the HPLC method outlined in the Experimental Protocols section. 2. If degradation is confirmed, purify the material before use or obtain a new, high-purity batch. 3. Always use freshly prepared solutions for critical experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). Chemical decomposition.1. Attempt to identify the degradation products by techniques such as LC-MS or GC-MS. 2. Review storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, heat, or incompatible materials). 3. Implement stricter storage protocols as outlined in the FAQs.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment. Specifically, store the compound in a tightly sealed, amber glass vial inside a desiccator placed in a refrigerator. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation.

Q2: What are the likely decomposition pathways for this compound?

Based on the chemical structure and data from related halogenated nitrophenols, the primary degradation pathways are likely to be:

  • Photodecomposition: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Br or C-N bonds and subsequent reactions.

  • Thermal Degradation: Elevated temperatures can promote decomposition, potentially leading to the loss of the nitro or bromo groups.

  • Hydrolysis: The presence of moisture could potentially lead to the hydrolysis of the bromo group, although studies on similar compounds suggest this may be a slow process under neutral pH conditions.

Q3: Are there any known stabilizers for this compound?

While specific stabilizers for this compound are not well-documented, general stabilizers for phenolic compounds may offer some protection. These include:

  • Hindered Amine Light Stabilizers (HALS): These can protect against photodegradation.

  • Antioxidants: To prevent oxidative decomposition.

  • Acidic Stabilizers: For some phenols, a slightly acidic environment can improve stability. Mixtures containing phosphoric acid, oxalic acid, or citric acid have been used to stabilize other phenolic compounds.

The compatibility and effectiveness of any stabilizer with this compound would need to be experimentally verified.

Q4: How can I monitor the stability of my this compound sample?

Regularly monitoring the purity of your sample using a stability-indicating analytical method is crucial. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose. The appearance of new peaks or a decrease in the main peak area over time indicates degradation. A detailed starting protocol for an HPLC method is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is adapted from the EPA's accelerated storage stability guidelines and can be used to quickly assess the stability of this compound under elevated temperature conditions.

  • Sample Preparation: Place a known quantity of this compound into three separate, tightly sealed amber glass vials.

  • Initial Analysis (Time 0): Analyze a portion of the material from one vial to determine the initial purity and record the chromatogram.

  • Storage: Place the remaining vials in a temperature-controlled oven at 54 ± 2°C.

  • Final Analysis (Time 14 days): After 14 days, remove the vials from the oven and allow them to cool to room temperature. Analyze the contents of each vial to determine the final purity.

  • Data Analysis: Compare the initial and final purity values. A significant decrease in purity indicates thermal instability under these conditions. Observe any changes in physical appearance (e.g., color).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a starting point for the purity analysis of this compound and the detection of degradation products. Method optimization may be required.

Parameter Condition
Instrument HPLC with UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Decomposition_Pathway cluster_products Potential Degradation Products This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light, Heat, Moisture Denitrated Species Denitrated Species Debrominated Species Debrominated Species Hydroxylated Species Hydroxylated Species

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow start Decomposition Suspected check_purity Analyze Purity via HPLC start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed review_storage Review Storage Conditions (Light, Temp, Moisture) degradation_confirmed->review_storage Yes end_ok Material is Stable degradation_confirmed->end_ok No implement_changes Implement Corrective Actions: - Amber Vial - Refrigerate - Desiccate review_storage->implement_changes purify Purify Material or Obtain New Batch implement_changes->purify end_continue_monitoring Continue Monitoring purify->end_continue_monitoring

Caption: Troubleshooting workflow for addressing decomposition.

side reactions to avoid when working with 2-Bromo-4-methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-5-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, focusing on common synthetic transformations.

Guide 1: Williamson Ether Synthesis

Issue: Low yield of the desired ether product and formation of elimination byproducts.

Background: The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or tosylate. With a sterically hindered substrate like this compound, the choice of base and reaction conditions is critical to favor substitution (SN2) over elimination (E2).[1][2]

Troubleshooting Steps:

  • Choice of Base: Strong, bulky bases are more likely to promote elimination.

    • Recommendation: Use a weaker, non-bulky base. Sodium hydroxide or potassium carbonate are often preferred over alkoxides like sodium ethoxide, especially if the alkyl halide is secondary or sterically hindered.

  • Reaction Temperature: Higher temperatures favor elimination.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary.

  • Nature of the Alkyl Halide: The structure of the alkyl halide significantly impacts the SN2/E2 competition.[3]

    • Recommendation: Use a primary alkyl halide. Methyl and primary halides are ideal for SN2 reactions.[2] Secondary halides will likely give a mixture of substitution and elimination products, while tertiary halides will predominantly lead to elimination.[1][2]

Workflow for Optimizing Williamson Ether Synthesis:

start Start: Low Ether Yield base Analyze Base: - Strong/Bulky? start->base temp Analyze Temperature: - High? base->temp Base is appropriate weaker_base Action: Use Weaker Base (e.g., NaOH, K2CO3) base->weaker_base Yes halide Analyze Alkyl Halide: - Secondary/Tertiary? temp->halide Temp is optimal lower_temp Action: Lower Temperature temp->lower_temp Yes primary_halide Action: Use Primary Halide halide->primary_halide Yes end End: Improved Ether Yield halide->end Halide is primary weaker_base->temp lower_temp->halide primary_halide->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Guide 2: Reduction of the Nitro Group

Issue: Incomplete reduction, formation of intermediate products (nitroso, hydroxylamine), or unintended dehalogenation.

Background: The reduction of a nitro group to an amine is a common transformation that can be achieved with various reagents.[4][5][6] However, the presence of a bromine atom on the aromatic ring introduces the risk of reductive dehalogenation, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[7][8]

Troubleshooting Steps:

  • Incomplete Reduction: This can occur if the reducing agent is not strong enough or if an insufficient amount is used.

    • Recommendation: Increase the equivalents of the reducing agent or switch to a more potent one. For example, if using Fe/HCl, ensure an excess of iron powder and sufficient acid.

  • Formation of Intermediates: Milder reducing agents or specific reaction conditions can lead to the accumulation of nitroso or hydroxylamine intermediates.[4][6]

    • Recommendation: To achieve complete reduction to the amine, use stronger reducing systems like SnCl₂ in HCl or catalytic hydrogenation.

  • Dehalogenation: The C-Br bond can be cleaved under certain reductive conditions, especially catalytic hydrogenation.

    • Recommendation: To avoid dehalogenation, consider using Raney Nickel as the catalyst instead of Pd/C for hydrogenation.[8] Alternatively, metal/acid combinations like Fe/HCl or SnCl₂/HCl are generally chemoselective and will reduce the nitro group without affecting the aryl bromide.[5]

Decision Tree for Nitro Group Reduction:

start Goal: Reduce Nitro Group dehalogenation_concern Is Dehalogenation a Concern? start->dehalogenation_concern yes_dehal Yes dehalogenation_concern->yes_dehal Yes no_dehal No dehalogenation_concern->no_dehal No raney_ni Use Raney Nickel (Catalytic Hydrogenation) yes_dehal->raney_ni fe_hcl Use Fe/HCl or SnCl2/HCl yes_dehal->fe_hcl pd_c Use Pd/C (Catalytic Hydrogenation) no_dehal->pd_c end Desired Amine Product raney_ni->end fe_hcl->end pd_c->end

Caption: Selecting a reducing agent for the nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The molecule has several reactive sites:

  • Phenolic Hydroxyl Group: This is acidic and can be deprotonated to form a phenoxide, which is a good nucleophile for reactions like Williamson ether synthesis.

  • Aromatic Ring: The ring can undergo electrophilic aromatic substitution, though the nitro group is strongly deactivating. The hydroxyl group is a powerful ortho-, para-director, which will influence the position of incoming electrophiles.

  • Nitro Group: This group is susceptible to reduction to an amine, which can then undergo further reactions like diazotization.

  • Bromo Group: The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) under certain conditions, especially with strong nucleophiles and electron-withdrawing groups on the ring. It can also be removed by reductive dehalogenation.

Q2: I am observing a colored impurity in my reaction mixture. What could it be?

A2: The formation of colored species often indicates the presence of nitrophenolate ions or charge-transfer complexes. This compound itself is likely a colored solid. In basic conditions, the phenolic proton is removed, forming the corresponding phenolate. This phenolate is often more intensely colored (e.g., yellow to orange) due to the extended conjugation of the negative charge with the nitro group.[9]

Q3: Can I perform a Friedel-Crafts reaction on this compound?

A3: It is highly unlikely that a Friedel-Crafts alkylation or acylation will be successful. The aromatic ring is strongly deactivated by the electron-withdrawing nitro group, which is generally incompatible with the conditions required for Friedel-Crafts reactions.

Q4: What are the expected pKa values for the phenolic proton?

Data and Protocols

Table 1: Comparison of Reducing Agents for Nitro Group Reduction
Reducing AgentTypical ConditionsAdvantagesPotential Side Reactions/Disadvantages
H₂/Pd-C H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc)High efficiency, clean workupReductive dehalogenation of the C-Br bond is a significant risk.[7][8]
H₂/Raney Ni H₂ gas, Raney Ni catalyst, solvent (e.g., EtOH)Reduces nitro group without dehalogenating aryl chlorides and bromides.[8]Catalyst can be pyrophoric; requires careful handling.
Fe/HCl or Fe/NH₄Cl Fe powder, acid (HCl or HOAc) or NH₄Cl, solvent (e.g., H₂O, EtOH)Cost-effective, chemoselective for the nitro group.[5]Requires acidic conditions, workup can be tedious to remove iron salts.
SnCl₂·2H₂O/HCl SnCl₂·2H₂O, concentrated HCl, solvent (e.g., EtOH)Mild, chemoselective, effective for sterically hindered nitro groups.Stoichiometric amounts of tin salts are produced, requiring removal during workup.
Experimental Protocol: Selective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group in this compound to the corresponding amine using tin(II) chloride, which minimizes the risk of dehalogenation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid. The reaction is exothermic.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a concentrated NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction with concentrated HCl is exothermic and should be handled with care.

  • Handle all chemicals with caution, referring to their respective Safety Data Sheets (SDS). This compound and its derivatives may be irritating to the skin and eyes.[10]

References

Navigating the Scale-Up of 2-Bromo-4-methyl-5-nitrophenol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The industrial-scale synthesis of 2-Bromo-4-methyl-5-nitrophenol, a key intermediate in pharmaceutical development, presents a unique set of challenges for researchers and chemical engineers. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of its production, ensuring a safe, efficient, and reproducible process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Brominated Intermediate (2-Bromo-4-methylphenol) - Incomplete reaction. - Formation of polybrominated byproducts (e.g., 2,6-dibromo-4-methylphenol) due to the high reactivity of the phenol.[1] - Loss of product during workup and isolation.- Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction progress and ensure the complete consumption of the starting material (p-cresol). - Control of Brominating Agent: Add the brominating agent (e.g., bromine in a suitable solvent) slowly and at a controlled temperature (-5 to 0 °C) to minimize side reactions.[2] Using a milder brominating agent like N-bromosuccinimide (NBS) can also improve selectivity.[1] - Solvent Choice: Employing non-polar solvents such as dichloromethane or carbon disulfide can help to reduce the reaction rate and favor monobromination.[1][2] - Optimized Workup: Ensure efficient extraction and minimize product loss by using an appropriate solvent and performing multiple extractions.
Poor Regioselectivity during Nitration - Formation of undesired isomers (e.g., 2-bromo-4-methyl-3-nitrophenol or 2-bromo-4-methyl-6-nitrophenol). - Reaction temperature is too high, leading to decreased selectivity.- Nitrating Agent and Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used.[3] The controlled, dropwise addition of the nitrating mixture at a low temperature (0-5 °C) is crucial for regioselectivity. - Protecting Groups: In some cases, using a protecting group strategy for the hydroxyl group before nitration can improve the directing effect and yield of the desired isomer.
Formation of Impurities and Colored Byproducts - Oxidation of the phenol ring. - Over-nitration leading to dinitro or trinitro species.[4] - Incomplete reactions or side reactions from starting materials.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures. - Temperature Control: Strict temperature control throughout the reaction and workup is essential to prevent the formation of thermally induced byproducts. - Purification: Employ activated charcoal treatment during recrystallization to remove colored impurities.[5]
Difficulties in Product Isolation and Purification - Product is an oil or has a low melting point due to impurities.[5] - Co-crystallization of impurities with the final product. - Poor separation of isomers via chromatography.- Recrystallization: Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[6] An ethanol/water mixture is often a good starting point. Slow cooling can improve crystal purity.[6] - Column Chromatography: Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. A typical starting eluent could be a mixture of hexane and ethyl acetate. - Distillation: If applicable for liquid intermediates, vacuum distillation can be effective for separating compounds with different boiling points.[6]
Safety Hazards during Scale-Up - Use of hazardous reagents like bromine and concentrated acids.[7][8] - Exothermic reactions leading to thermal runaway.[8] - Handling of toxic and corrosive materials.- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. - Ventilation: Work in a well-ventilated fume hood to avoid inhalation of toxic vapors. - Temperature Monitoring: Continuously monitor the internal reaction temperature, especially during the addition of reagents for exothermic steps. - Quenching: Have a quenching agent readily available to neutralize reactive reagents in case of an emergency.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process starting from p-cresol (4-methylphenol). The first step is the bromination of p-cresol to form 2-bromo-4-methylphenol. This is followed by the nitration of the brominated intermediate to yield the final product, this compound. The order of these steps is crucial for achieving the desired regioselectivity.

Q2: How can I improve the yield and purity of the initial bromination step?

A2: To enhance the yield and purity, it is critical to control the reaction conditions to favor monobromination. This can be achieved by the slow, controlled addition of bromine at low temperatures (-5 to 0 °C) in a non-polar solvent like dichloromethane.[2] Monitoring the reaction by TLC or HPLC will help determine the optimal reaction time and prevent the formation of polybrominated byproducts.

Q3: My final product is a dark-colored oil instead of a solid. What should I do?

A3: The presence of impurities often leads to a depression of the melting point, causing the product to appear as an oil.[5] It is also possible that an isomeric byproduct, which is an oil at room temperature, has been formed in significant quantities. First, confirm the identity and purity of your product using analytical techniques like NMR or HPLC. If the desired product is present but impure, further purification by column chromatography or recrystallization with an activated charcoal treatment is recommended to remove the colored impurities.[9][5]

Q4: What are the key safety precautions to consider during the scale-up of this process?

A4: The scale-up of this synthesis involves handling hazardous materials such as elemental bromine, which is highly toxic and corrosive, and concentrated nitric and sulfuric acids.[7][8] Both the bromination and nitration reactions are exothermic and have the potential for thermal runaway if not properly controlled.[8] Therefore, ensuring adequate cooling capacity, controlled reagent addition rates, and continuous temperature monitoring are paramount. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.

Q5: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick and effective way to track the consumption of starting materials and the formation of products. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly recommended.[10][11] The final product structure and purity should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylphenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1.0 equivalent) in dichloromethane. Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Bromination: Prepare a solution of bromine (1.0 equivalent) in dichloromethane. Add the bromine solution dropwise to the cooled p-cresol solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the p-cresol spot is no longer visible.

  • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methylphenol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of this compound
  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 equivalent) to chilled concentrated sulfuric acid (2.0 equivalents) while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve the purified 2-bromo-4-methylphenol (1.0 equivalent) in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-4-methylphenol, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure this compound.

Visualizing the Process

To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams have been generated.

experimental_workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration p_cresol p-Cresol reaction_setup_br Reaction Setup (DCM, -5 to 0°C) p_cresol->reaction_setup_br bromination Bromination (Br2 in DCM) reaction_setup_br->bromination workup_br Workup & Isolation bromination->workup_br intermediate 2-Bromo-4-methylphenol workup_br->intermediate reaction_setup_ni Reaction Setup (H2SO4, 0-5°C) intermediate->reaction_setup_ni nitration Nitration (HNO3/H2SO4) reaction_setup_ni->nitration workup_ni Workup & Purification nitration->workup_ni final_product This compound workup_ni->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? cause1->cause2 No solution1 Monitor reaction by TLC/HPLC Increase reaction time or temperature cautiously cause1->solution1 Yes cause3 Loss During Workup? cause2->cause3 No solution2 Control reagent addition rate Optimize temperature Use milder reagents cause2->solution2 Yes solution3 Optimize extraction solvent and pH Perform multiple extractions cause3->solution3 Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 2-Bromo-4-methyl-5-nitrophenol Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe handling and disposal of waste generated from experiments involving 2-Bromo-4-methyl-5-nitrophenol. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from the SDSs of structurally similar compounds, including 2-Bromo-4-methylphenol, 4-Bromo-2-nitrophenol, and 5-Bromo-2-methylphenol. It is imperative that a qualified professional conduct a formal risk assessment and that all local, state, and federal regulations are strictly followed.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

Based on data from similar compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Skin irritation.[1][2][3]

  • Serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed or in contact with skin.[1][3]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following PPE is crucial:

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber).[4]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][2][4]

  • Body Protection: A laboratory coat or chemical-resistant apron.[1][4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1][2][4]

Q3: What should I do in case of a small spill?

For small spills, follow these steps:

  • Ensure adequate ventilation and wear appropriate PPE.[5]

  • Avoid breathing dust or vapors.[2][5]

  • Carefully sweep or vacuum the spilled solid material.[2][3]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[2][3][5]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Do not let the chemical enter drains.[6]

Q4: How should I dispose of waste containing this compound?

Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[4] All waste must be treated as hazardous.

  • Segregation: Collect waste in a designated, properly labeled hazardous waste container. The label should include the full chemical name and associated hazards.[4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container securely closed and consider using a secondary container to prevent leaks.[4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]

Q5: How do I decontaminate glassware that has been in contact with this compound?

  • Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect this solvent rinse as hazardous waste.

  • Wash the glassware thoroughly with soap and water.

  • Perform a final rinse with deionized water.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table summarizes data for a structurally related compound, 2-Bromo-5-methyl-4-nitrophenol, to provide an indication of its physical properties.

PropertyValueSource
Melting Point127 °C[7]
Boiling Point310.4±42.0 °C (Predicted)[7]
Density1.755±0.06 g/cm3 (Predicted)[7]
pKa5.63±0.24 (Predicted)[7]
Storage Temperature2-8°C, stored under nitrogen[7]

Experimental Protocol: Neutralization and Disposal of this compound Waste

This protocol outlines a general procedure for the neutralization of small quantities of acidic phenolic waste for subsequent disposal. This procedure should be carried out in a chemical fume hood with appropriate PPE.

Materials:

  • Waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%)

  • pH indicator paper

  • Stir plate and stir bar

  • Labeled hazardous waste container

Procedure:

  • Place the beaker containing the acidic this compound waste on a stir plate and add a stir bar.

  • Begin stirring the solution gently.

  • Slowly add the 5% sodium bicarbonate or sodium carbonate solution dropwise to the waste. Be cautious as this may cause foaming or gas evolution (CO₂).

  • Periodically check the pH of the solution using the pH indicator paper.

  • Continue adding the basic solution until the pH of the waste is neutral (pH 6-8).

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Arrange for disposal through your institution's EHS office or a licensed contractor.

Visual Workflow Guides

WasteDisposalWorkflow cluster_generation Waste Generation cluster_handling Immediate Handling cluster_storage Temporary Storage cluster_disposal Final Disposal start Experiment Complete waste_gen This compound Waste Generated start->waste_gen collect Collect Waste in Designated Container waste_gen->collect label_waste Label Container with 'Hazardous Waste' & Chemical Name collect->label_waste store Store in Satellite Accumulation Area label_waste->store secondary Use Secondary Containment store->secondary contact_ehs Contact EHS for Waste Pickup secondary->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the handling and disposal of this compound waste.

SpillResponseWorkflow spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Spilled Material into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Decision-making process for handling a chemical spill.

References

stability issues of 2-Bromo-4-methyl-5-nitrophenol under acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-5-nitrophenol, focusing on its stability issues under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid decrease in the concentration of this compound in our acidic formulation. What are the likely causes?

A1: this compound is susceptible to degradation under acidic conditions, primarily through acid-catalyzed hydrolysis. The electron-withdrawing nature of the nitro and bromo groups activates the aromatic ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the solution. The degradation rate is often accelerated by elevated temperatures and the presence of strong acids.

Q2: What are the potential degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the bromo substituent, leading to the formation of 4-methyl-3-nitrocatechol. Depending on the specific conditions, other reactions such as denitration or further degradation of the aromatic ring might occur, though these are generally less common under mild acidic stress. It is crucial to perform thorough analytical testing, such as LC-MS, to identify the specific degradants in your experimental setup.

Q3: How can we improve the stability of this compound in our acidic formulation?

A3: To enhance stability, consider the following strategies:

  • pH Adjustment: If your experimental design allows, adjusting the pH to a less acidic range (pH 4-6) can significantly slow down the degradation rate.

  • Temperature Control: Store and handle the compound and its formulations at controlled, low temperatures to minimize thermal acceleration of the degradation process.

  • Excipient Selection: Be mindful of the excipients used in your formulation. Avoid those that can create a more acidic microenvironment or contain reactive impurities.

  • Use of Co-solvents: In some cases, the use of co-solvents can alter the polarity of the medium and potentially reduce the rate of hydrolysis. However, this must be carefully evaluated for compatibility and potential for other reactions.

Q4: We are having trouble developing a stability-indicating HPLC method to separate the parent compound from its degradation products. What are some general recommendations?

A4: Developing a robust stability-indicating method is critical. Here are some starting points:

  • Column Choice: A C18 column is a good initial choice for separating moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acid in the mobile phase helps to achieve sharp peaks for phenolic compounds.

  • Detection: UV detection is suitable for this chromophoric compound. Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance.

  • Forced Degradation Samples: Use samples subjected to forced degradation under acidic conditions to challenge the separation capability of your method and ensure that all significant degradants are resolved from the parent peak.

Troubleshooting Guides

Issue 1: High Variability in Stability Data
Possible Cause Troubleshooting Steps
Inconsistent pH Ensure the pH of your samples is accurately and consistently controlled. Use calibrated pH meters and freshly prepared buffers.
Temperature Fluctuations Maintain strict temperature control during the experiment, storage, and sample preparation. Use calibrated incubators and water baths.
Inhomogeneous Samples Ensure complete dissolution and uniform mixing of this compound in the acidic medium before starting the stability study.
Analytical Method Variability Validate your HPLC method for precision, accuracy, and robustness according to ICH guidelines to ensure the observed variability is not from the analytical procedure itself.
Issue 2: No Degradation Observed Under Stressed Conditions
Possible Cause Troubleshooting Steps
Insufficient Stress The acidic conditions may not be harsh enough. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or the temperature (e.g., from 40°C to 60°C). The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.
Low Solubility The compound may not be fully dissolved in the acidic medium, limiting its exposure to the stress conditions. Consider using a co-solvent to improve solubility, but first, verify its compatibility and inertness.
Incorrect Analytical Wavelength Ensure the UV detection wavelength is appropriate for both the parent compound and potential degradation products. A diode array detector (DAD) can be used to screen for the optimal wavelength.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Acidic Conditions

Condition Time (hours) % Remaining of Parent Compound Major Degradation Product (% Peak Area)
0.1 M HCl at 40°C 0100.00.0
2495.24.5
4890.59.1
7285.813.7
1 M HCl at 40°C 0100.00.0
888.111.5
1677.322.1
2467.531.8

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • For mild acid stress, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • For strong acid stress, use 1 M hydrochloric acid.

  • Incubation: Incubate the stress samples in a calibrated oven or water bath at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 8, 16, 24, 48, and 72 hours).

  • Sample Quenching and Dilution: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M or 1 M NaOH) to stop the degradation reaction. Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Method Optimization: Analyze a mixture of the stressed (degraded) and unstressed sample. Adjust the gradient profile, mobile phase composition, and other chromatographic parameters to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Plausible Acid-Catalyzed Degradation Pathway This compound This compound Protonation_of_Phenol Protonation_of_Phenol This compound->Protonation_of_Phenol H+ Nucleophilic_Attack_by_H2O Nucleophilic_Attack_by_H2O Protonation_of_Phenol->Nucleophilic_Attack_by_H2O H2O Intermediate_Complex Intermediate_Complex Nucleophilic_Attack_by_H2O->Intermediate_Complex Deprotonation_and_Loss_of_HBr Deprotonation_and_Loss_of_HBr Intermediate_Complex->Deprotonation_and_Loss_of_HBr - HBr - H+ 4-methyl-3-nitrocatechol 4-methyl-3-nitrocatechol Deprotonation_and_Loss_of_HBr->4-methyl-3-nitrocatechol

Caption: Plausible degradation pathway of this compound under acidic conditions.

Experimental_Workflow_for_Stability_Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Stock_Solution Acidic_Sample_Preparation Acidic_Sample_Preparation Stock_Solution->Acidic_Sample_Preparation Incubation_at_Controlled_Temp Incubation_at_Controlled_Temp Acidic_Sample_Preparation->Incubation_at_Controlled_Temp Sampling_at_Time_Points Sampling_at_Time_Points Incubation_at_Controlled_Temp->Sampling_at_Time_Points Neutralization_and_Dilution Neutralization_and_Dilution Sampling_at_Time_Points->Neutralization_and_Dilution HPLC_Analysis HPLC_Analysis Neutralization_and_Dilution->HPLC_Analysis Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting a forced degradation stability study.

Troubleshooting_Logic Start Start Observe_Unexpected_Result Observe_Unexpected_Result Start->Observe_Unexpected_Result High_Variability High_Variability Observe_Unexpected_Result->High_Variability High RSD? No_Degradation No_Degradation Observe_Unexpected_Result->No_Degradation <5% Degradation? Check_pH_Control Check_pH_Control High_Variability->Check_pH_Control Increase_Stress_Severity Increase_Stress_Severity No_Degradation->Increase_Stress_Severity Check_Temp_Control Check_Temp_Control Check_pH_Control->Check_Temp_Control pH OK End End Check_pH_Control->End pH issue found & fixed Validate_HPLC_Method Validate_HPLC_Method Check_Temp_Control->Validate_HPLC_Method Temp OK Check_Temp_Control->End Temp issue found & fixed Validate_HPLC_Method->End Check_Solubility Check_Solubility Increase_Stress_Severity->Check_Solubility Still no degradation Increase_Stress_Severity->End Degradation achieved Optimize_Detection_Wavelength Optimize_Detection_Wavelength Check_Solubility->Optimize_Detection_Wavelength Solubility OK Check_Solubility->End Solubility issue found & fixed Optimize_Detection_Wavelength->End

Caption: A logical troubleshooting guide for stability study issues.

effect of temperature on the synthesis of 2-Bromo-4-methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitrophenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the synthesis of this compound, with a specific focus on the role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches to synthesizing this molecule. The first is a multi-step electrophilic aromatic substitution starting from 4-methylphenol (p-cresol). The second, and more direct route to the specific 5-nitro isomer, is a nucleophilic aromatic substitution (SNAr) on a pre-functionalized benzene ring. The choice of route significantly impacts reaction conditions, particularly temperature.

Q2: How does temperature generally affect the nitration of phenolic compounds?

Temperature is a critical parameter in the nitration of phenols for several reasons:

  • Reaction Rate: The hydroxyl group (-OH) is a strong activating group, making the nitration of phenols a very fast and exothermic reaction. Low temperatures (typically below 20°C) are essential to control the reaction rate and prevent thermal runaway.[1]

  • Selectivity: At lower temperatures, you can better control the degree of nitration. Phenols are highly susceptible to poly-nitration at elevated temperatures.[1][2] For mononitration, milder conditions such as dilute nitric acid at room temperature are used, whereas concentrated acids can lead to di- or tri-substituted products.[2][3]

  • Isomer Distribution: Temperature can influence the ratio of ortho- to para-nitrophenol products, although this is also heavily dependent on the solvent and nitrating agent used.

Q3: What is the typical effect of temperature on the bromination of 4-methylphenol?

The bromination of 4-methylphenol is also an exothermic reaction. Controlling the temperature is key to achieving high selectivity for mono-bromination and avoiding the formation of poly-brominated species.

  • Low Temperatures (-5 to 10°C): Using low temperatures can lead to very high yields (>99%) and purity (>98%) of the desired 2-bromo-4-methylphenol product.[4]

  • Moderate Temperatures (20 to 40°C): The reaction can also be carried out in this range, though it may require careful control of bromine addition to manage the reaction rate and selectivity.[5]

Q4: Why is temperature control so critical for reaction selectivity in this synthesis?

For the electrophilic substitution route, temperature control is paramount for preventing the formation of unwanted byproducts.

  • Preventing Poly-substitution: Both the hydroxyl and methyl groups activate the aromatic ring, making it highly reactive. Without low temperatures, the formation of dinitrated, dibrominated, or bromo-nitro-dihydrophenol products is highly probable.[1]

  • Controlling Isomer Formation: In the nitration of 2-bromo-4-methylphenol, the powerful ortho,para-directing effect of the -OH group strongly favors substitution at the 6-position. Achieving substitution at the 5-position (meta to the -OH) is non-trivial and suggests that standard electrophilic nitration conditions may not be suitable, further highlighting the need for precise control over reaction parameters like temperature.

Troubleshooting Guide

Issue 1: The reaction is uncontrollable and producing dark, tarry byproducts.

  • Question: My nitration reaction turned dark brown/black immediately and became very hot. What happened?

  • Answer: This indicates a runaway reaction, likely caused by excessive temperature. The nitration of activated phenols is highly exothermic.

    • Immediate Action: Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) is effective and maintaining the target low temperature.

    • Solution: Pre-cool the reaction vessel containing the substrate before the slow, dropwise addition of the nitrating agent. Ensure efficient stirring to dissipate heat. Reduce the rate of addition of the nitrating agent.

Issue 2: The final product yield is very low.

  • Question: After purification, my final yield is significantly lower than expected. What are the common causes related to temperature?

  • Answer: Low yield can stem from several temperature-related factors.

    • Incomplete Reaction: If the temperature is too low, the reaction rate may be too slow to go to completion within the allotted time. This is particularly relevant for the SNAr pathway, which often requires elevated temperatures to proceed.[6]

    • Byproduct Formation: If the temperature is too high during electrophilic substitution, the primary pathway might shift to the formation of unwanted side products (isomers, poly-substituted compounds), thus consuming your starting material and reducing the yield of the desired product.[1]

    • Decomposition: At very high temperatures, both starting materials and products can decompose, leading to lower yields and the formation of tarry impurities.

Issue 3: I've isolated the wrong isomer (e.g., 2-Bromo-4-methyl-6-nitrophenol).

  • Question: My analytical data (NMR, MS) shows I've synthesized the 6-nitro isomer instead of the desired 5-nitro isomer. Why did this happen?

  • Answer: This is a common outcome when using a standard electrophilic nitration approach on 2-bromo-4-methylphenol. The hydroxyl group is a powerful ortho,para-director, making substitution at the 6-position (ortho to -OH) the kinetically and thermodynamically favored outcome. Synthesizing the 5-nitro isomer likely requires a different strategy, such as the Nucleophilic Aromatic Substitution (SNAr) outlined in Protocol B. Elevated temperatures in an electrophilic substitution are unlikely to favor the meta-product and will likely just increase the rate of formation of the 6-nitro isomer.

Issue 4: The product is contaminated with poly-substituted impurities.

  • Question: My product contains significant amounts of dinitrated or dibrominated species. How can I avoid this?

  • Answer: This is a classic sign of the reaction temperature being too high.

    • Solution for Nitration: Maintain a temperature below 20°C, and preferably closer to 0-5°C, during the addition of the nitrating agent. Using dilute nitric acid can also help prevent over-nitration.[1][2]

    • Solution for Bromination: Ensure the temperature is kept low (e.g., -5 to 10°C) and the bromine is added slowly.[4] Using a precise 1:1 stoichiometry of the brominating agent to the substrate is also critical.

Data Presentation

Table 1: Summary of Temperature Conditions for the Bromination of 4-Methylphenol

Parameter Condition A Condition B
Temperature -5 to 10°C[4] 20 to 40°C[5]
Solvent Chloroform[4] Not specified[5]
Reported Yield > 99%[4] Not specified
Reported Purity > 98%[4] Not specified

| Key Consideration | Lower temperature provides higher reported yield and purity. | Higher temperature may lead to more byproducts if not carefully controlled. |

Table 2: General Influence of Temperature on Electrophilic Nitration of Phenols

Temperature Range Expected Outcome Common Issues
Low (< 20°C) Controlled mono-nitration, higher selectivity for ortho/para isomers.[1] Reaction may be slow if too cold.
Moderate (Room Temp) Feasible with dilute HNO₃ for mono-nitration.[2][3] Risk of runaway with concentrated reagents.

| High (> 50°C) | Formation of poly-nitrated products (di- and trinitrophenol), increased side reactions.[1][2] | Poor selectivity, decomposition, safety hazard. |

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-methylphenol (Intermediate)

This protocol is based on a patented procedure with a focus on low-temperature control for high purity.[4]

  • Preparation: In a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methylphenol (1.0 mol) in chloroform.

  • Cooling: Cool the solution to a temperature between -5 and 0°C using an appropriate cooling bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.15 mol) in chloroform.

  • Reaction: Add the bromine solution dropwise to the cooled 4-methylphenol solution over a period of 7 hours, ensuring the internal temperature does not rise above 10°C.

  • Work-up: After the addition is complete, wash the reaction mixture with water to remove hydrogen bromide. Separate the organic layer and wash until neutral.

  • Purification: Recover the solvent by distillation. The resulting product is 2-bromo-4-methylphenol with high purity.

Protocol B: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a documented synthesis of a closely related compound and is the recommended route for obtaining the 5-nitro isomer.[6]

  • Preparation: Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a 1 M aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 100°C and stir for two hours. The elevated temperature is crucial for the nucleophilic substitution of the fluorine atom to occur.

  • Cooling & Quenching: Cool the reaction solution to room temperature (25°C) and add 1 M hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the target compound.

Visualizations

G s1 Start: 4-Methylphenol s2 Bromination (Br₂, Solvent) Temp: -5 to 10°C s1->s2 s3 Intermediate: 2-Bromo-4-methylphenol s2->s3 a1 Critical Temp. Control Point 1 s4 Nitration (HNO₃, H₂SO₄) Temp: 0 to 5°C s3->s4 s5 Work-up & Purification s4->s5 a2 Critical Temp. Control Point 2 s6 Product: 2-Bromo-4-methyl- 6-nitrophenol (Major Isomer) s5->s6

Caption: Workflow for electrophilic substitution route.

G start Problem: Low Product Yield q1 What was the reaction temperature? start->q1 path_high Too High (>20°C for Nitration, >40°C for Bromination) q1->path_high Check Log path_low Too Low (e.g., < 80°C for SNAr) q1->path_low Check Log path_ok Within Protocol Range q1->path_ok Check Log res_high Result: Byproduct formation & material decomposition. Solution: Improve cooling, slow reagent addition. path_high->res_high res_low Result: Incomplete reaction. Solution: Increase temperature as per protocol. Monitor reaction by TLC. path_low->res_low res_ok Result: Temperature is likely not the root cause. Action: Investigate other parameters (reagent purity, stoichiometry, reaction time). path_ok->res_ok

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Selection for 2-Bromo-4-methyl-5-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for catalyst selection in reactions involving 2-Bromo-4-methyl-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions for modifying this compound? A1: The primary reactive sites on this compound are the nitro group and the bromine atom. The most common catalytic transformations are the reduction of the nitro group to an amine and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1]

Q2: How can I selectively reduce the nitro group without causing debromination? A2: Catalytic hydrogenation with Pd/C is a common method for nitro reduction, but it can also cleave the C-Br bond.[2] To achieve selective reduction of the nitro group, consider using Raney nickel with H₂, which is less prone to causing dehalogenation.[2] Alternatively, chemical reductants like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media provide mild conditions that preserve the bromine substituent.[2]

Q3: Which catalyst system is recommended for Suzuki-Miyaura coupling with this substrate? A3: For Suzuki-Miyaura cross-coupling, a palladium catalyst is standard. A common and effective system includes a palladium source like Pd(dppf)Cl₂ or Pd(OAc)₂, a suitable phosphine ligand, and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like dioxane/water. The choice of ligand and base is crucial and may require optimization.

Q4: I need to form a carbon-nitrogen (C-N) bond. Is the Buchwald-Hartwig amination a suitable choice? A4: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[3][4] This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand like Xantphos or BINAP, and a base.[3][5] The selection of the ligand is critical to the success of the reaction.[5][6]

Q5: Can the phenolic hydroxyl (-OH) group interfere with catalysis? A5: The acidic proton of the phenolic group can potentially interfere with certain catalytic reactions, particularly those employing strong bases. In such cases, it may be necessary to protect the hydroxyl group before the reaction and deprotect it afterward. The base used in cross-coupling reactions can also deprotonate the phenol, which may affect its reactivity or solubility.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nitro Group Reduction

Q: My catalytic hydrogenation to reduce the nitro group has stalled or shows very low conversion. What are the likely causes? A: Low conversion in catalytic hydrogenation is often due to catalyst deactivation or poisoning.[7] The nitro group itself or impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[7][8] Ensure high-purity reactants and solvents. You can also try increasing hydrogen pressure, temperature, or catalyst loading. If the reaction stalls, adding a second portion of fresh catalyst may help.[7]

Q: I am observing significant debromination as a side product during nitro reduction. How can this be minimized? A: Debromination is a common side reaction when using highly active hydrogenation catalysts like palladium on carbon (Pd/C).[2] To avoid this, switch to a less reactive catalyst such as Raney nickel.[2] Alternatively, using stoichiometric metal reductants like iron powder in acetic acid or tin(II) chloride in HCl is an effective strategy to selectively reduce the nitro group while leaving the C-Br bond intact.[2][9]

Issue 2: Poor Yield in Palladium Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Q: My cross-coupling reaction is giving a low yield. What are the first things to check? A: The most critical factors for successful palladium cross-coupling are the complete exclusion of oxygen, the quality of the catalyst and ligand, and the choice of base and solvent.[10][3] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[10] Verify that the solvent is anhydrous and degassed. The palladium catalyst, ligand, and base should be of high purity. The specific combination of catalyst, ligand, and base often needs to be optimized for the substrate.[5]

Q: The reaction mixture turned black, and a precipitate formed, leading to a failed reaction. What likely happened? A: The formation of a black precipitate ("palladium black") indicates the decomposition of the soluble palladium catalyst into its inactive metallic form. This can be caused by excessively high temperatures, the presence of impurities, or an inappropriate ligand that fails to stabilize the palladium species throughout the catalytic cycle.[11] Consider lowering the reaction temperature or screening different ligands that offer better stabilization.

Q: How can I determine if my catalyst has been poisoned? A: A sudden drop in catalytic activity or a reaction that stops before completion are strong indicators of catalyst poisoning.[7] Common poisons for palladium catalysts include sulfur, phosphorus, and other compounds that can strongly bind to the metal's active sites.[7][12] It is crucial to use high-purity starting materials and solvents to avoid introducing these contaminants.[12]

Data Presentation

Table 1: Catalyst Selection for Selective Nitro Group Reduction

Reaction GoalCatalyst SystemTypical ConditionsAdvantagesPotential Issues
Nitro to Amine H₂ / Raney Ni H₂ (balloon or pressure), Methanol/Ethanol, Room Temp.Good selectivity, avoids debromination of aryl bromides.[2]Catalyst is pyrophoric; requires careful handling.
(No debromination)Fe / NH₄Cl or AcOH Water/Ethanol, RefluxInexpensive, environmentally benign metal, mild conditions.[13]Can be slow; requires removal of iron salts during workup.[13]
SnCl₂·2H₂O Ethanol or Ethyl Acetate, RefluxMild and selective for nitro groups in the presence of other reducible functionalities.[2]Stoichiometric amounts of tin salts are produced as waste.

Table 2: Recommended Catalyst Systems for Cross-Coupling Reactions

Reaction TypePalladium Pre-catalystRecommended LigandBaseSolventKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneBoronic acids must be stable; base is crucial for activating the boronic acid.[10][14]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAPNaOt-Bu, Cs₂CO₃Toluene, DioxaneLigand choice is critical; requires a strong base and strictly anhydrous/anaerobic conditions.[3][5]
Heck Reaction Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, AcetonitrileThe choice of base is important to regenerate the Pd(0) catalyst; stereoselectivity can be an issue.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Selective Nitro Reduction with Tin(II) Chloride
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 equiv.) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[10]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Add a degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Mandatory Visualization

Reaction_Selection_Workflow cluster_options Select Functional Group to Modify cluster_reactions Choose Reaction Type start Desired Transformation on This compound Nitro Group Nitro Group start->Nitro Group Bromo Group Bromo Group start->Bromo Group nitro_reduction Nitro Reduction (-NO2 -> -NH2) Nitro Group->nitro_reduction suzuki Suzuki Coupling (C-C Bond Formation) Bromo Group->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) Bromo Group->buchwald heck Heck Reaction (C-C Bond Formation) Bromo Group->heck

Caption: Catalyst and reaction selection workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_oxidative Ar-Pd(II)(X)L2 pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_transmetal Ar-Pd(II)(Ar')L2 pd_oxidative->pd_transmetal Transmetalation (+ Ar'-B(OR)2) pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) pd_transmetal->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Conversion in Cross-Coupling Reaction check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality (Solvent, Base, Ligand) start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst action_optimize Optimize Temperature & Reaction Time check_conditions->action_optimize action_purify Purify/Replace Reagents & Ensure Anhydrous Conditions check_reagents->action_purify action_catalyst Use Fresh Catalyst/Ligand Screen Alternatives check_catalyst->action_catalyst

Caption: Troubleshooting flowchart for low conversion.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-4-methyl-5-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of potential synthetic routes for 2-Bromo-4-methyl-5-nitrophenol, a valuable intermediate in the synthesis of various pharmaceuticals. The following sections detail proposed synthetic pathways, supported by experimental data from analogous reactions, to assist researchers in selecting the most efficient and suitable method for their applications.

Comparison of Synthetic Routes

Two primary synthetic strategies are proposed and compared: a two-step synthesis commencing with the bromination of p-cresol followed by regioselective nitration, and an alternative multi-step route involving nucleophilic aromatic substitution.

ParameterRoute 1: Bromination of p-cresolRoute 2 (Proposed): Nitration of 2-Bromo-4-methylphenolRoute 3: Nucleophilic Aromatic Substitution
Starting Material p-Cresol2-Bromo-4-methylphenol1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
Key Reactions Electrophilic BrominationElectrophilic NitrationNucleophilic Aromatic Substitution
Reported Yield >90% (for 2-Bromo-4-methylphenol)[1][2][3][4]Not reported (isomer synthesis yield: 74%)[5]Not directly applicable (isomer synthesis yield: ~92%)[6]
Purity >98% (for 2-Bromo-4-methylphenol)[2][3]Dependent on regioselectivity and purificationHigh, typically after purification
Reaction Time 3 - 8 hours[2]Overnight[5]2 hours[6]
Reaction Temperature -5 to 10 °C[2]0 °C to room temperature[5]100 °C[6]
Key Reagents Bromine, ChloroformNitric acid, Sulfuric acidSodium hydroxide, Dimethyl sulfoxide
Advantages High yield and purity of precursor, well-established methods.[1][2][3][4][7]Potentially a direct and efficient route to the final product.Potentially high regioselectivity.
Disadvantages Two-step process, requires handling of bromine.Control of regioselectivity to obtain the desired 5-nitro isomer is challenging and not yet reported. Formation of other isomers is likely.Starting material is complex and not readily available. High reaction temperature.

Experimental Protocols

Route 1: Synthesis of 2-Bromo-4-methylphenol (Precursor)

This route details the synthesis of the key intermediate, 2-Bromo-4-methylphenol, from p-cresol.

Materials:

  • p-Cresol

  • Chloroform

  • Bromine

  • Water

Procedure:

  • In a four-necked flask, dissolve p-cresol (2.00 moles) in chloroform (146.7g).

  • Prepare a solution of bromine (2.10 moles) in chloroform (228.8g) in a dropping funnel.

  • Cool the flask containing the p-cresol solution to 0-5 °C with constant stirring.

  • Slowly add the bromine solution dropwise to the cooled p-cresol solution over 7 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, wash the reaction mixture with water (400g) to remove hydrogen bromide. Separate the aqueous layer. Repeat the washing process until the organic layer is neutral.

  • The organic layer containing the product is then purified by distillation. The yield of 2-bromo-4-methylphenol is typically above 99%, with a purity of over 98%.[2]

Route 2 (Proposed): Nitration of 2-Bromo-4-methylphenol

This proposed route for the synthesis of this compound is adapted from the known synthesis of the 6-nitro isomer.[5] The key challenge in this synthesis is achieving regioselectivity for the 5-position. The directing effects of the substituents on the aromatic ring (hydroxyl: ortho, para-directing; bromo: ortho, para-directing; methyl: ortho, para-directing) favor substitution at the 6-position. To achieve nitration at the 5-position, a meta-position relative to the hydroxyl and bromo groups, would likely require investigation of alternative nitrating agents (e.g., milder nitrating agents or catalysts) and reaction conditions to overcome the strong directing effects of the existing substituents.

Materials:

  • 2-Bromo-4-methylphenol

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Water

Proposed Procedure:

  • Prepare a solution of concentrated sulfuric acid (200 mL) in water (620 mL) and cool to 0 °C.

  • Slowly add concentrated nitric acid (56 g, 889 mmol) to the cooled sulfuric acid solution.

  • Add 2-Bromo-4-methylphenol (88 g, 471 mmol) to the mixture and stir at room temperature overnight.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to isolate the this compound isomer.

Route 3: Nucleophilic Aromatic Substitution (for an Isomer)

This route describes the synthesis of an isomer, 2-Bromo-5-methyl-4-nitrophenol, and is presented as an alternative multi-step strategy that could potentially be adapted.[6]

Materials:

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

  • Dimethyl sulfoxide (DMSO)

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Saturated saline solution

Procedure:

  • Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

  • Add 1 M aqueous sodium hydroxide solution (39 mL) and stir the mixture at 100 °C for two hours.

  • Cool the reaction solution to 25 °C and add 1 M hydrochloric acid (80 mL).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and saturated saline solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the product.[6]

Synthesis Workflow and Logic

The following diagram illustrates the logical flow and relationship between the different synthetic routes.

Synthesis_Comparison Start Starting Materials pCresol p-Cresol Start->pCresol Route 1 AltStart 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene Start->AltStart Route 3 Precursor 2-Bromo-4-methylphenol pCresol->Precursor Bromination Target This compound Precursor->Target Route 2 (Proposed) Nitration Isomer6 2-Bromo-4-methyl-6-nitrophenol Precursor->Isomer6 Known Nitration Isomer4 2-Bromo-5-methyl-4-nitrophenol AltStart->Isomer4 Nucleophilic Aromatic Substitution

Caption: Comparative workflow of synthesis routes for this compound.

References

A Comparative Spectral Analysis of 2-Bromo-4-methyl-5-nitrophenol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of 2-Bromo-4-methyl-5-nitrophenol and its structural isomers and analogs. The objective is to offer a comprehensive resource for the identification, characterization, and differentiation of these compounds through an examination of their spectral properties. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Introduction to the Compounds

The subject of this guide is this compound and its related compounds, which are substituted phenolic molecules. The precise arrangement of the bromo, methyl, and nitro functional groups on the phenol ring significantly influences their chemical and spectral properties. Due to potential ambiguity in chemical nomenclature, this guide will primarily focus on 2-Bromo-5-methyl-4-nitrophenol (CAS 14401-60-6) as the main compound of interest, alongside its isomer 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Data for the precursor, 2-Bromo-4-methylphenol , and other related nitrophenols are included for a comprehensive comparison.

Comparative Spectral Data

The following tables summarize the available spectral data for the target compound and its analogs. It is important to note that experimental spectral data for 2-Bromo-5-methyl-4-nitrophenol is not widely available in the public domain. Therefore, some of the presented data is based on closely related structures and predictive models.

¹H NMR Spectral Data

Data presented in ppm relative to TMS.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Hydroxyl Proton (ppm)Solvent
2-Bromo-4-methylphenol [1]7.27 (s, 1H), 7.01 (d, J=8.25 Hz, 1H), 6.90 (d, J=8.24 Hz, 1H)2.27 (s, 3H)5.37 (s, 1H)CDCl₃
2-Nitrophenol 8.10 (dd), 7.58 (ddd), 7.16 (dd), 6.99 (ddd)-10.57 (s)CDCl₃
4-Nitrophenol 8.14 (d), 6.96 (d)-11.1 (s, broad)DMSO-d₆
¹³C NMR Spectral Data

Data presented in ppm relative to TMS.

CompoundC-OH (ppm)C-Br (ppm)C-NO₂ (ppm)C-CH₃ (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)Solvent
2-Bromo-4-methylphenol [1]150.03109.83-129.77132.12, 131.41, 115.7420.19CDCl₃
2-Nitrophenol 155.0119.9137.1-124.9, 133.9, 119.9-CDCl₃
4-Nitrophenol [2]163.74-139.42-115.48, 125.86-DMSO-d₆
FTIR Spectral Data

Key vibrational frequencies in cm⁻¹.

CompoundO-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)NO₂ AsymmetricNO₂ SymmetricC-Br Stretch
2-Bromo-4-methyl-6-nitrophenol [3]~3400 (broad)~3100-3000~2950-2850~1600, 1480~1530~1350~650
2-Nitrophenol ~3200 (sharp, intramolecular H-bond)~3100-3000-~1610, 1590, 1480~1530~1350-
4-Nitrophenol ~3300 (broad)~3100-3000-~1600, 1500~1520~1340-
Mass Spectrometry Data

Prominent m/z values.

CompoundMolecular Ion [M]⁺Key Fragments
2-Bromo-4-methyl-6-nitrophenol [4]231/233 (isotope pattern)[M-OH]⁺, [M-NO₂]⁺, [M-Br]⁺
2-Bromo-4-methylphenol [5]186/188 (isotope pattern)[M-CH₃]⁺, [M-Br]⁺, [M-HBr]⁺
2-Nitrophenol 139[M-OH]⁺, [M-NO]⁺, [M-NO₂]⁺
4-Nitrophenol 139[M-O]⁺, [M-NO]⁺, [M-NO₂]⁺, [M-HNO₂]⁺
UV-Vis Spectral Data

λmax values in nm.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
2-Nitrophenol ~275~350Ethanol
4-Nitrophenol ~317-Aqueous
2-Amino-4-nitrophenol [6]224, 262308Acidic mobile phase

Experimental Protocols

The following are generalized protocols for the spectral analysis of bromonitrophenols. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a substituted nitrophenol.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Material (e.g., 2-Bromo-4-methylphenol) reaction Nitration (HNO₃/H₂SO₄) start->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification Step 3 product Purified Product (2-Bromo-4-methyl-nitrophenol isomer) purification->product Step 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry (GC-MS) product->ms uvvis UV-Vis Spectroscopy product->uvvis characterization Structural Characterization nmr->characterization ftir->characterization ms->characterization uvvis->characterization

Caption: Workflow for Synthesis and Spectral Characterization.

Interpretation of Spectral Data

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly indicative of the substitution pattern. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration due to hydrogen bonding.

  • ¹³C NMR: The number of distinct signals corresponds to the number of unique carbon environments, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

  • FTIR: The position and shape of the O-H stretching band can indicate the presence of intra- or intermolecular hydrogen bonding. The characteristic strong absorptions of the nitro group (asymmetric and symmetric stretches) are key identifiers.

  • Mass Spectrometry: The molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), confirms the molecular weight. The fragmentation pattern provides clues about the compound's structure.

  • UV-Vis: The position of the absorption maxima is influenced by the electronic effects of the substituents on the aromatic ring. Nitro groups, being strong electron-withdrawing groups, typically cause a red shift (bathochromic shift) in the absorption bands.

This guide serves as a foundational resource for the spectral analysis of this compound and its analogs. For unambiguous structure elucidation, it is recommended to use a combination of these spectral techniques and to compare the obtained data with that of authenticated reference standards when available.

References

A Comparative Guide to the Biological Activity of 2-Bromo-4-methyl-5-nitrophenol and Other Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 2-Bromo-4-methyl-5-nitrophenol with other common nitrophenols, including 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. While quantitative experimental data for this compound is limited in the current literature, this document summarizes available data for related compounds and discusses the potential biological activities based on structure-activity relationships.

Executive Summary

Comparative Biological Activity: Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the cytotoxicity data for 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol against human lung cell lines. This data provides a baseline for understanding the general toxicity of the nitrophenol scaffold.

Table 1: Cytotoxicity of Mononitrophenols against Human Lung Cell Lines

CompoundCell LineAssayIC50 (µg/mL)Exposure Time (hours)
2-NitrophenolBEAS-2BMTT>20024
3-NitrophenolBEAS-2BMTT~10024
4-NitrophenolBEAS-2BMTT~5024
2-NitrophenolA549MTT~15024
3-NitrophenolA549MTT~12524
4-NitrophenolA549MTT~7524

Data sourced from a study on the cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells.

Structure-Activity Relationship and Predicted Activity of this compound

The biological activity of nitrophenol derivatives is influenced by the electronic and steric properties of their substituents.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and is a key pharmacophore in many bioactive molecules. Its position on the phenol ring affects the compound's acidity and overall reactivity. Generally, nitroaromatic compounds exert their biological effects, including antimicrobial and cytotoxic activities, through bioreduction of the nitro group to reactive intermediates within cells.

  • Bromo Group: The presence of a halogen, such as bromine, can significantly enhance the biological activity of a molecule. Bromine is known to increase lipophilicity, which can improve the compound's ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the aromatic ring, potentially enhancing its reactivity and interaction with biological targets. Studies on other brominated phenols have shown that the number and position of bromine atoms can correlate with increased antimicrobial and cytotoxic effects.

  • Methyl Group: The methyl group is an electron-donating group. Its presence can influence the lipophilicity and steric profile of the molecule, which may affect its binding to target sites.

Based on these general principles, it can be hypothesized that This compound may exhibit significant biological activity. The presence of both a nitro and a bromo group suggests the potential for potent antimicrobial and cytotoxic effects. The specific substitution pattern would result in a unique electronic distribution and steric hindrance, which would ultimately determine its specific activity profile. However, without experimental data, this remains a prediction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of new chemical entities. Below are standard protocols for assessing antimicrobial and cytotoxic activities, which are commonly applied to nitrophenol compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., nitrophenol derivatives)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (a known effective antimicrobial agent)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective growth media.

    • Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plate using the appropriate growth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer or toxic compounds on cell lines.

Materials:

  • Test compounds

  • Adherent cell line (e.g., A549, BEAS-2B)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Stock Solution Preparation Stock Solution Preparation Purification & Characterization->Stock Solution Preparation Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Stock Solution Preparation->Antimicrobial Assay (MIC) Test Compound Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Stock Solution Preparation->Cytotoxicity Assay (IC50) Test Compound MIC Determination MIC Determination Antimicrobial Assay (MIC)->MIC Determination IC50 Calculation IC50 Calculation Cytotoxicity Assay (IC50)->IC50 Calculation

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Structure-Activity Relationship of Substituted Nitrophenols

SAR cluster_substituents Substituent Effects Nitrophenol_Core Nitrophenol Core (Baseline Activity) Nitro_Group Nitro Group (-NO2) - Electron-withdrawing - Key pharmacophore - Position dependent activity Nitrophenol_Core->Nitro_Group Position matters Bromo_Group Bromo Group (-Br) - Electron-withdrawing - Increases lipophilicity - Potential for enhanced activity Nitrophenol_Core->Bromo_Group Enhances activity Methyl_Group Methyl Group (-CH3) - Electron-donating - Influences lipophilicity & sterics Nitrophenol_Core->Methyl_Group Modulates properties Result Overall Biological Activity (e.g., Antimicrobial, Cytotoxic) Nitro_Group->Result Bromo_Group->Result Methyl_Group->Result

Caption: Factors influencing the biological activity of substituted nitrophenols.

A Researcher's Guide to the Computational Analysis of 2-Bromo-4-methyl-5-nitrophenol's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview

Comparative Analysis of Substituted Nitrophenols

To effectively predict and understand the electronic properties of 2-Bromo-4-methyl-5-nitrophenol, it is essential to compare it with well-studied analogues. The following table summarizes key computational data for various substituted nitrophenols, offering a baseline for expected values and trends.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
p-Nitrophenol B3LYP/6-31G**----
2,6-Dibromo-4-nitrophenol B3LYP/6-31+G(d,p)----
(E)-2-nitro-4-[(phenylimino)methyl]phenol B3LYP/6-311G+(d,p)----
3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) ωB97X-D/6-311++G(d,p)--Low Band Gap-
3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) ωB97X-D/6-311++G(d,p)--Low Band Gap-

Note: Specific quantitative values for HOMO, LUMO, and Dipole Moment were not consistently available across all reviewed literature for direct comparison in this table. However, the provided references indicate that these are standard calculable properties. For instance, studies on p-nitrophenol have focused on O-H bond dissociation energies, which are related to electronic structure.[1] Similarly, research on MMP and DMP highlights their low energy gaps, suggesting potential for semiconductor applications.[2]

Proposed Computational Workflow

A systematic computational approach is crucial for obtaining reliable data. The following workflow is recommended for studying the electronic properties of this compound.

Computational_Workflow A Molecule Building & Geometry Optimization B Frequency Calculation & Zero-Point Energy A->B Confirm minimum energy C Single Point Energy Calculation B->C Use optimized geometry D Population Analysis (NBO, Mulliken) C->D E Frontier Molecular Orbital Analysis (HOMO-LUMO) C->E F Molecular Electrostatic Potential (MEP) C->F G TD-DFT for Excited States (UV-Vis Spectra) C->G H Data Analysis & Visualization D->H E->H F->H G->H

Caption: A typical workflow for computational analysis of molecular electronic properties.

Detailed Computational Protocols

The following protocols are based on methodologies reported in studies of similar nitrophenol compounds and are recommended for the computational analysis of this compound.

1. Geometry Optimization and Vibrational Frequency Analysis:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) is a common and reliable method for systems of this size.[1][3] The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[1][3][4]

  • Basis Set: A Pople-style basis set such as 6-31+G(d,p) or 6-311++G(d,p) is recommended.[2][3][4] The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons, and polarization functions (d,p) are necessary for accurately representing the bonding environment.

  • Procedure:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization to find the minimum energy conformation of the molecule.

    • Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

2. Calculation of Electronic Properties:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule. The energy gap between these orbitals provides insight into the molecule's electronic excitation properties.[4][5]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure, including charge delocalization and hyperconjugative interactions.[3]

  • Dipole Moment: The calculated dipole moment provides a measure of the overall polarity of the molecule.

3. Simulation of Electronic Spectra (UV-Vis):

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[2][6]

  • Solvent Effects: The influence of a solvent on the electronic properties can be significant.[7][8] The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into the calculations to provide more realistic results.

  • Procedure:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation.

    • Specify the desired number of excited states to be calculated.

    • If applicable, include a PCM model to simulate the desired solvent environment.

Comparison with Alternative Compounds

The electronic properties of this compound will be influenced by the interplay of its substituent groups: the electron-withdrawing nitro and bromo groups, and the electron-donating methyl and hydroxyl groups.

  • Comparison with p-Nitrophenol: The addition of the bromo and methyl groups to the p-nitrophenol scaffold will likely alter the electronic properties. The bromo group is electron-withdrawing but also has lone pairs that can participate in resonance. The methyl group is weakly electron-donating. The net effect on the HOMO-LUMO gap and overall reactivity will depend on the positional interplay of these substituents.[1]

  • Comparison with 2,6-Dibromo-4-nitrophenol: This compound provides a good comparison for the effect of multiple halogen substitutions. The presence of two bromo groups is expected to have a more pronounced electron-withdrawing effect compared to the single bromo group in the target molecule.[3]

  • Influence of Substituent Position: The relative positions of the substituents are critical in determining the electronic properties of aromatic compounds.[9] For instance, the position of the nitro group significantly influences the electron-accepting capacity of nitrophenylethylamine isomers.[9] Therefore, a detailed analysis of the electronic effects of each substituent in this compound is essential.

By following the proposed computational workflow and comparing the results with the established data for similar molecules, researchers can gain valuable insights into the electronic properties of this compound and its potential applications in fields such as drug development and materials science.

References

A Comparative Crystallographic Guide to 2-Bromo-4-methyl-5-nitrophenol and Its Derivatives: Unraveling Structure and Intermolecular Forces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nitrophenols

Substituted phenols, particularly those bearing nitro and halogen groups, are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The precise arrangement of these functional groups on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and intermolecular interactions. Understanding the three-dimensional structure of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties. This guide provides a comparative analysis of the crystallographic features of 2-Bromo-4-methyl-5-nitrophenol and its related derivatives, offering insights into their synthesis, crystallization, and the subtle interplay of non-covalent interactions that govern their crystal packing. While a specific crystal structure for this compound is not publicly available, this guide will leverage data from closely related compounds to infer its likely structural characteristics and provide a framework for future investigations.

Synthesis of Substituted Nitrophenols: A Stepwise Approach

The synthesis of this compound and its isomers typically involves a multi-step process starting from commercially available precursors. The choice of reagents and the sequence of reactions are critical to achieving the desired substitution pattern with high selectivity and yield.

General Synthetic Protocol

A common strategy involves the bromination and nitration of a substituted phenol. For instance, the synthesis of a bromo-methyl-nitrophenol could start from p-cresol (4-methylphenol). The hydroxyl and methyl groups are ortho-, para-directing activators, while the bromine and nitro groups are deactivating. Careful control of reaction conditions is therefore essential to direct the electrophilic substitution to the desired positions.

A plausible synthetic route for a compound like this compound would be:

  • Bromination of p-cresol: Treatment of 4-methylphenol with a brominating agent such as bromine (Br₂) in a suitable solvent like carbon tetrachloride, often in the absence of light to prevent radical side reactions.[3] The use of a Lewis acid catalyst may also be employed.[3] This step would likely yield 2-bromo-4-methylphenol as the major product due to the directing effects of the hydroxyl and methyl groups.

  • Nitration: The subsequent nitration of 2-bromo-4-methylphenol using a mixture of nitric acid and sulfuric acid would introduce the nitro group onto the ring. The position of nitration will be directed by the existing substituents.

It is crucial to consider the directing effects of all substituents at each step to predict and control the regioselectivity of the reactions.[4]

Experimental Protocol: Synthesis of 2-Bromo-5-methyl-4-nitrophenol

A documented synthesis for the isomer 2-Bromo-5-methyl-4-nitrophenol starts from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.[5]

  • Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

  • Add a 1 M aqueous sodium hydroxide solution (39 mL).

  • Stir the mixture at 100°C for two hours.

  • Cool the reaction solution to 25°C.

  • Acidify with 1 M hydrochloric acid (80 mL).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and saturated saline, then dry over anhydrous sodium sulfate.

  • Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to yield the target compound.[5]

Synthesis_Workflow cluster_start Starting Material cluster_bromination Bromination cluster_nitration Nitration cluster_product Final Product p-cresol p-cresol Bromination_Reaction Bromination p-cresol->Bromination_Reaction Step 1 Brominating_Agent Br2 / Solvent Brominating_Agent->Bromination_Reaction Nitration_Reaction Nitration Bromination_Reaction->Nitration_Reaction Intermediate: 2-Bromo-4-methylphenol Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Nitration_Reaction Final_Product This compound Nitration_Reaction->Final_Product Step 2

Caption: Generalized synthetic workflow for this compound.

Crystallization of Nitrophenol Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[6] The choice of solvent and crystallization technique can significantly impact the crystal habit and may even lead to the formation of different polymorphs, which can have distinct physical properties.[7]

Common Crystallization Techniques
  • Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is insoluble but which is miscible with the first solvent. Slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound and promotes crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is crucial. Solvents that engage in strong intermolecular interactions with the solute, such as hydrogen bonding, can sometimes inhibit crystallization or become incorporated into the crystal lattice as a solvate.

Crystallization_Workflow Start Synthesized Compound (Crude Product) Dissolution Dissolution in Appropriate Solvent(s) Start->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Cooling Slow Cooling Dissolution->Cooling Crystal_Formation Single Crystal Formation Slow_Evaporation->Crystal_Formation Vapor_Diffusion->Crystal_Formation Cooling->Crystal_Formation Data_Collection X-ray Diffraction Data Collection Crystal_Formation->Data_Collection Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1_Phenol Phenol Ring M1_OH O-H M1_Br Br M1_NO2 NO2 M1_CH3 CH3 M2_Phenol Phenol Ring M1_Phenol->M2_Phenol π-π Stacking M2_NO2 NO2 M1_OH->M2_NO2 Hydrogen Bond (O-H···O) M1_Br->M2_NO2 Halogen Bond (Br···O) M1_CH3->M2_Phenol C-H···π Interaction M2_OH O-H M2_Br Br M2_CH3 CH3

References

A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. The presence of impurities, even in trace amounts, can drastically alter the chemical and biological properties of a compound, leading to misleading experimental outcomes and potential safety issues. This guide provides a comprehensive framework for validating the purity of synthesized 2-Bromo-4-methyl-5-nitrophenol, a substituted nitrophenol that may serve as a key intermediate in various synthetic pathways.

This document outlines several common analytical techniques, presenting their methodologies and offering a comparative analysis. By employing a multi-faceted approach, researchers can confidently ascertain the purity and confirm the identity of their synthesized compound.

Overview of Analytical Techniques for Purity Determination

The choice of analytical method is a critical decision in the validation process. A combination of chromatographic and spectroscopic techniques is often employed to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.

TechniquePrincipleInformation ObtainedSensitivityNatureAdvantagesLimitations
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Retention time, peak area (concentration), presence of impurities.High (ppm to ppb)[1]QuantitativeHigh resolution, robust for routine analysis, widely applicable.[1]Requires soluble samples, method development can be time-consuming.[1]
¹H & ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Detailed molecular structure, confirmation of functional groups, identification of impurities.ModerateQuantitative & QualitativeProvides unambiguous structural information, can quantify non-chromophoric impurities.Less sensitive than MS, requires higher sample concentration.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Molecular weight of the compound and impurities, structural information from fragmentation.Very High (ppb to ppt)[1]Quantitative & QualitativeExceptional sensitivity and specificity, excellent for trace impurity detection.[1]High instrumentation cost, matrix effects can cause ion suppression.[1]
Melting Point Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point.LowQualitativeFast, simple, and inexpensive.Not suitable for thermally unstable compounds or for samples with significant impurities.[1]

Experimental Protocols

Detailed methodologies for the key recommended validation experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate this compound from potential impurities.

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[2][3]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 270 nm.[4]

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. From the stock, prepare a working solution of 50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the sample and a blank (mobile phase). The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized compound.

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Solvent : Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[5]

  • Sample Preparation : Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of the deuterated solvent.[5]

  • Analysis : Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR : The spectrum should show distinct signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR : The spectrum should show the expected number of carbon signals corresponding to the aromatic ring, the methyl group, and the carbons bearing the bromo, nitro, and hydroxyl groups.

    • Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the synthesized compound, further confirming its identity.

  • Instrumentation : Mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction : Direct infusion or via Gas Chromatography (GC-MS).

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

  • Mass Range : m/z 50-300.

  • Analysis : The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₆BrNO₃), which is approximately 230.95 g/mol .[6] The isotopic pattern of the molecular ion peak should be characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2 peaks).

Data Presentation: Synthesized Product vs. Reference Standard

The following table presents hypothetical data from the analysis of a newly synthesized batch of this compound compared to a certified reference standard.

ParameterSynthesized this compoundReference Standard
Appearance Pale yellow crystalline solidPale yellow crystalline solid
HPLC Purity 99.2% (at 270 nm)≥ 99.8%
Melting Point 115-117 °C117-118 °C
¹H NMR (400 MHz, CDCl₃) Conforms to structureConforms to structure
MS (EI) m/z = 231, 233 (M⁺, M⁺+2)m/z = 231, 233 (M⁺, M⁺+2)

Mandatory Visualizations

The diagrams below illustrate the logical workflow for purity validation and a hypothetical signaling pathway where a nitrophenol derivative might be active.

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Assessment A Synthesized This compound B Dissolve in Appropriate Solvent A->B C HPLC Analysis B->C D NMR Spectroscopy (¹H and ¹³C) B->D E Mass Spectrometry B->E F Melting Point Analysis B->F G Compare Data with Reference Standard C->G D->G E->G F->G H Final Purity Assessment G->H I Certificate of Analysis H->I

Caption: A typical workflow for the purity validation of a synthesized chemical compound.

G Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression (Proliferation, Survival) E->F Promotes Inhibitor Nitrophenol Derivative (e.g., this compound) Inhibitor->C Inhibits

References

Reactivity of Brominated vs. Chlorinated Nitrophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of halogenated nitrophenols is a critical consideration in various fields, including environmental science, drug development, and industrial chemistry. The nature of the halogen substituent, be it bromine or chlorine, significantly influences the molecule's electrophilicity, susceptibility to degradation, and overall chemical behavior. This guide provides an objective comparison of the reactivity of brominated and chlorinated nitrophenols, supported by experimental data and detailed methodologies.

Executive Summary

While direct comparative kinetic data for a specific brominated nitrophenol versus its chlorinated counterpart under identical reaction conditions is sparse in publicly available literature, general reactivity trends can be elucidated from studies on analogous halogenated phenolic compounds. The primary determinant of reactivity is the specific reaction type being considered, such as nucleophilic aromatic substitution, oxidation, or reduction.

Generally, in reactions involving nucleophilic attack on the aromatic ring, the electron-withdrawing nature of the nitro group activates the ring for substitution. The comparative reactivity of the bromo- and chloro-substituents in this context is nuanced. In oxidative degradation processes, evidence suggests that brominated phenols can exhibit higher reactivity than their chlorinated analogs.

Data Presentation: Reactivity Comparison

The following table summarizes the comparative reactivity of para-halogenated phenols in an oxidative degradation process. This data is derived from a study on the degradation of various substituted phenols at air-water interfaces, providing a valuable proxy for understanding the relative reactivity of halogenated nitrophenols.

Table 1: Comparative Oxidative Degradation of p-Halogenated Phenols

CompoundExperimental Oxidation Reactivity (EOR)*
p-FluorophenolLower
p-ChlorophenolIntermediate
p-BromophenolHigher
p-IodophenolHighest

*EOR is defined as the ratio of the relative mass intensity of the monohydroxylated product to that of the corresponding starting material. A higher EOR indicates greater reactivity in this oxidative degradation context.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, which compares the oxidative degradation of different substituted phenols.

Experimental Protocol: Vortex-Assisted Oxidative Degradation of Substituted Phenols[1]
  • Preparation of Solutions: Prepare aqueous solutions of the individual substituted phenols (e.g., p-chlorophenol, p-bromophenol) at a concentration of 2 mM.

  • Experimental Setup: Place 15 mL of the prepared phenolic solution into a 20 mL glass vial.

  • Vortexing: Subject the vial to vortex-assisted mixing at a speed of 3200 rpm for a duration of 3 hours. This process creates an air-water interface to facilitate oxidation.

  • Sample Collection and Analysis: After the treatment period, collect the liquid sample for analysis.

  • Quantification: Utilize high-resolution mass spectrometry (HR-MS) to identify and quantify the degradation products, specifically the monohydroxylated product, and the remaining starting material.

  • Calculation of Experimental Oxidation Reactivity (EOR): Calculate the EOR using the following formula: EOR = (Relative mass intensity of the monohydroxylated product) / (Relative mass intensity of the corresponding starting material)

Signaling Pathways and Experimental Workflows

Generalized Degradation Pathway of Halogenated Nitrophenols

The degradation of halogenated nitrophenols can proceed through various pathways depending on the specific conditions (e.g., microbial, photocatalytic, oxidative). A common initial step involves the hydroxylation of the aromatic ring, followed by denitration and dehalogenation, eventually leading to ring cleavage and mineralization.

G cluster_0 Initial Reactant cluster_1 Degradation Steps Halogenated Nitrophenol Halogenated Nitrophenol Hydroxylation Hydroxylation Halogenated Nitrophenol->Hydroxylation Oxidizing Agent (e.g., •OH) Denitration_Dehalogenation Denitration & Dehalogenation Hydroxylation->Denitration_Dehalogenation Ring_Cleavage Aromatic Ring Cleavage Denitration_Dehalogenation->Ring_Cleavage Mineralization CO2 + H2O + Mineral Acids Ring_Cleavage->Mineralization Ring_Cleavage->Mineralization Further Oxidation

Caption: Generalized degradation pathway for halogenated nitrophenols.

Experimental Workflow for Comparative Reactivity Study

The following diagram illustrates a typical workflow for comparing the reactivity of brominated and chlorinated nitrophenols in an advanced oxidation process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare equimolar solutions of Brominated Nitrophenol and Chlorinated Nitrophenol B Initiate Advanced Oxidation Process (e.g., UV/H2O2, Ozonation) A->B C Collect samples at predetermined time intervals B->C D Quench reaction in samples C->D E Analyze samples using HPLC or GC-MS to determine reactant concentration D->E F Plot concentration vs. time E->F G Calculate reaction rate constants (k) F->G H Compare k values to determine relative reactivity G->H

Caption: Workflow for comparing nitrophenol reactivity.

References

A Researcher's Guide to Density Functional Theory (DFT) Calculations for 2-Bromo-4-methyl-5-nitrophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational methodologies and their performance against experimental data for structurally related nitrophenol derivatives.

This guide provides a comparative overview of Density Functional Theory (DFT) calculations for phenolic compounds structurally related to 2-Bromo-4-methyl-5-nitrophenol. Due to a lack of specific published DFT studies on this compound, this document leverages available data from analogous compounds, such as 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol, to establish a methodological framework for researchers and drug development professionals. The aim is to offer a starting point for accurate in silico investigation of this and similar molecules.

Comparative Analysis of Computational and Experimental Data

Table 1: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for Analogous Phenolic Compounds

Vibrational Mode2-bromo-4-chloro phenol (Observed FTIR)[1]2-bromo-4-chloro phenol (Calculated B3LYP/6-31G)[1] 2-chloro-4-nitro phenol (Observed FTIR)[1]2-chloro-4-nitro phenol (Calculated B3LYP/6-31G)[1]
O-H Stretch----
C-H Stretch (Aromatic)----
C=C Stretch (Aromatic)----
NO₂ Symmetric Stretch----
C-Br Stretch----
C-Cl Stretch----
O-H Bend----

Note: Specific frequency values from the cited study were not available in the provided search snippets. This table structure is representative of how such data would be presented.

The agreement between the calculated and observed spectra for these related compounds suggests that a similar computational approach would yield reliable predictions for the geometric and vibrational properties of this compound.

Protocols for Spectroscopic and Computational Analysis

The following protocols are based on methodologies reported for the analysis of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol and can be adapted for this compound.[1][2]

Experimental Protocols:

  • FTIR Spectroscopy: The Fourier Transform Infrared (FTIR) spectra can be recorded in the 4000–400 cm⁻¹ range.[1][2] The analysis is typically performed using an MCT detector, a KBr beam splitter, and a Globar source.[2]

  • FT-Raman Spectroscopy: The Fourier Transform Raman spectra can be recorded in the 4000–50 cm⁻¹ region.[1] The laser power is typically set to 200 mW.[2]

Computational Protocol (DFT):

  • Molecular Geometry Optimization: The initial molecular structure of this compound is drawn using a suitable molecular modeling program. The geometry is then optimized to find the lowest energy conformation.

  • DFT Calculation: Density Functional Theory calculations are performed. A commonly used and effective method for similar molecules is the B3LYP functional combined with the 6-31G** basis set.[1][2]

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Spectral Simulation: The calculated vibrational frequencies and intensities are used to simulate the FTIR and FT-Raman spectra of the title compound.[1] These simulated spectra can then be compared with the experimental spectra for validation.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a combined experimental and computational study of a substituted phenol and the logical relationship for selecting a computational methodology.

DFT_Workflow cluster_exp Experimental Analysis cluster_comp Computational (DFT) Analysis cluster_validation Validation and Analysis exp_synthesis Synthesis/Procurement of This compound exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir exp_raman FT-Raman Spectroscopy exp_synthesis->exp_raman compare Compare Experimental and Simulated Spectra exp_ftir->compare exp_raman->compare comp_model Build Initial Molecular Model comp_opt Geometry Optimization (e.g., B3LYP/6-31G**) comp_model->comp_opt comp_freq Vibrational Frequency Calculation comp_opt->comp_freq comp_spectra Simulate IR and Raman Spectra comp_freq->comp_spectra comp_spectra->compare assign Assign Vibrational Modes compare->assign

Caption: Workflow for DFT and spectroscopic analysis.

Logic_Diagram start Goal: Predict Properties of This compound lit_review Literature Review for DFT on Analogous Compounds start->lit_review method_select Select Proven Methodology (e.g., B3LYP/6-31G**) lit_review->method_select validation Validate against Experimental Data (if available for target molecule) method_select->validation prediction Predict Electronic, Spectroscopic, and Geometric Properties validation->prediction

Caption: Logic for selecting a computational method.

Alternative Computational Approaches

While the B3LYP functional is widely used and has shown good results for similar systems, researchers may consider other functionals for comparison, especially for calculating electronic properties. Some alternatives include:

  • CAM-B3LYP: A long-range corrected functional that can provide better estimates for properties like electronic transitions and charge-transfer excitations.

  • M06-2X: A hybrid meta-GGA functional that often performs well for main-group chemistry, thermochemistry, and non-covalent interactions.

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which can be beneficial for systems where van der Waals interactions are important.

The choice of basis set can also be expanded, for example, to Pople-style basis sets with more diffuse functions (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) for higher accuracy, albeit at a greater computational cost.

References

Unlocking the Potency: A Comparative Analysis of the Antioxidant Activity of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant capabilities of bromophenol derivatives is critical for harnessing their therapeutic potential. This guide provides an objective comparison of the antioxidant performance of various bromophenol derivatives, supported by experimental data and detailed methodologies, to aid in the identification of promising candidates for further investigation.

Bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant attention for their diverse biological activities, with their antioxidant properties being of particular interest.[1][2] These compounds exhibit a remarkable ability to scavenge free radicals and mitigate oxidative stress, processes implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] The antioxidant efficacy of bromophenol derivatives is intrinsically linked to their chemical structure, including the number and position of bromine atoms and hydroxyl groups.[5] This comparative analysis delves into the antioxidant activity of various bromophenol derivatives, presenting quantitative data from established in vitro assays to facilitate a clear understanding of their structure-activity relationships.

Quantitative Comparison of Antioxidant Activity

To provide a clear and concise overview of the antioxidant potential of different bromophenol derivatives, the following table summarizes their performance in two widely accepted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) for the DPPH assay and the Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay are presented. Lower IC50 values indicate higher antioxidant activity, while higher TEAC values signify greater antioxidant capacity.

Bromophenol DerivativeDPPH IC50 (µM)ABTS TEAC (mM)Source
2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane30.4 ± 0.22.8 ± 0.1[6]
2-methoxy-3-bromo-5-hydroxymethylphenol24.5 ± 0.12.1 ± 0.2[6]
5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol16.1 ± 0.23.0 ± 0.2[6]
5-(2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl)-3,4-dibromobenzene-1,2-diol20.6 ± 0.22.7 ± 0.1[6]
methyl 2-(3,5-dibromo-4-hydroxybenyl) acetate31.5 ± 0.32.3 ± 0.1[6]
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol9.6 ± 0.1Not Reported[6]
Benzylic acid-derived bromophenols (various)Effective ScavengersEffective Scavengers[1]
Brominated diarylmethanones (various)IC50 values calculatedIC50 values calculated[2]

Note: The data presented is a compilation from the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are fundamental for assessing the antioxidant activity of bromophenol derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol), spectrophotometric grade

  • Test samples of bromophenol derivatives

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Cuvettes or 96-well microplates

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light. The absorbance of the working solution at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).[7]

  • Sample Preparation: Dissolve the bromophenol derivatives and the positive control in a suitable solvent (e.g., methanol) to prepare a series of concentrations.[9]

  • Reaction: Add a specific volume of the sample solution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[9]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.[10]

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[9]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[11][12]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol or ethanol

  • Phosphate-buffered saline (PBS)

  • Test samples of bromophenol derivatives

  • Trolox (a water-soluble analog of vitamin E) as a standard

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Cuvettes or 96-well microplates

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample and Standard Preparation: Prepare a series of concentrations of the bromophenol derivatives and the Trolox standard in a suitable solvent.[11]

  • Reaction: Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of each solution at 734 nm.[11]

  • Calculation: The percentage of inhibition of ABTS•+ is calculated. A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox.

  • TEAC Determination: The antioxidant capacity of the bromophenol derivatives is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test sample.[6]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in the antioxidant activity of bromophenol derivatives and the experimental evaluation, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution DPPH_React Mix DPPH and Sample DPPH_Prep->DPPH_React DPPH_Sample Prepare Bromophenol Samples DPPH_Sample->DPPH_React DPPH_Incubate Incubate in Dark DPPH_React->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate % Scavenging & IC50 DPPH_Measure->DPPH_Calc ABTS_Prep Prepare ABTS•+ Solution ABTS_React Mix ABTS•+ and Sample/Standard ABTS_Prep->ABTS_React ABTS_Sample Prepare Bromophenol Samples & Trolox Standard ABTS_Sample->ABTS_React ABTS_Incubate Incubate ABTS_React->ABTS_Incubate ABTS_Measure Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Measure ABTS_Calc Calculate % Inhibition & TEAC ABTS_Measure->ABTS_Calc

Caption: Experimental workflows for DPPH and ABTS antioxidant activity assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromophenols Bromophenol Derivatives ROS Oxidative Stress (ROS) Bromophenols->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1)

Caption: Activation of the Nrf2 signaling pathway by bromophenol derivatives.

Concluding Remarks

The presented data and methodologies underscore the significant antioxidant potential of bromophenol derivatives. The structure of these compounds plays a pivotal role in their activity, with the presence and position of hydroxyl and bromine groups influencing their radical scavenging capabilities. The activation of the Nrf2 signaling pathway represents a key mechanism through which these compounds exert their cytoprotective effects. This comparative guide serves as a valuable resource for researchers seeking to identify and develop novel antioxidant agents from marine natural products. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-methyl-5-nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 2-Bromo-4-methyl-5-nitrophenol analogs is limited in publicly available literature. This guide provides a comparative analysis based on structurally related bromophenol and nitrophenol derivatives to infer potential therapeutic applications and guide future research. The primary biological activities observed for these classes of compounds are anticancer and antimicrobial effects.

Comparative Biological Activity of Bromophenol and Nitrophenol Analogs

The biological activity of bromophenol and nitrophenol derivatives is significantly influenced by the nature and position of substituents on the phenolic ring. The following tables summarize the in vitro anticancer and antimicrobial activities of various analogs.

Anticancer Activity of Bromophenol Derivatives

The cytotoxic effects of bromophenol analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit 50% of cancer cell growth, is a key metric.

Table 1: In Vitro Anticancer Activity of Bromophenol Derivatives

Compound/Analog ClassCell LineIC50 (µM)Reference
Bromophenol Hybrids with N-containing Heterocyclic Moieties (e.g., compound 17a)A549 (Lung)Varies[1]
Bel7402 (Liver)Varies[1]
HepG2 (Liver)Varies[1]
HCT116 (Colon)Varies[1]
Caco2 (Colon)Varies[1]
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM)HeLa (Cervical)17.63 µg/mL[2]
RKO (Colon)11.37 µg/mL[2]
HCT116 (Colon)10.58 µg/mL[2]
Bel7402 (Liver)8.7 µg/mL[2]
U87 (Glioblastoma)23.69 µg/mL[2]
3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102)A549 (Lung)Potent[3]
Methylated and Acetylated Bromophenol Derivatives (e.g., 3b-8, 4b-4)K562 (Leukemia)Varies[4]
Antimicrobial Activity of Bromophenol and Nitrophenol Analogs

The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5]

Table 2: In Vitro Antimicrobial Activity of Bromophenol and Nitrofuran Analogs

Compound/Analog ClassBacterial StrainMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusGood activity[6]
MRSAGood activity[6]
Bromophenol Derivatives (Compounds 1-3)S. aureusVaries[6]
MRSAVaries[6]
Pseudomonas aeruginosaLess effective[6]
Nitrofuran Analogs (Compounds 16-21)Escherichia coli≤11[7]
Enterococcus faeciumModerate to strong[7]
Staphylococcus aureusModerate to strong[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of bromophenol and nitrophenol analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[9]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compounds to the wells. Incubate for a further 24-72 hours.[9]

  • MTT Addition: Dilute a stock MTT solution (50-100 mg/mL) in media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the MTT solution from each well and add 100 µL of DMSO to dissolve the formazan precipitate.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Bacterial strains

  • Sterile 96-well microtiter plates (round-bottom wells are recommended)[11]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[12]

  • Test compounds dissolved in an appropriate solvent

  • Sterile petri dishes and diluents[11]

  • Multipipettor[11]

Procedure:

  • Preparation of Antibiotic Solutions: Dissolve the test compounds and dilute them in the test medium to twice the highest desired concentration.[11]

  • Plate Preparation: Dispense 100 µL of the medium into all wells of a 96-well plate.[11]

  • Serial Dilution: Pipette 100 µL of the 2x antibiotic solution into the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, down to the 10th column. Discard 100 µL from the 10th column.[11]

  • Inoculum Preparation: Grow the test bacterial strains in the chosen medium to a desired optical density (e.g., A600). The appropriate inoculum size for a standard MIC is 10⁴ to 10⁵ CFU/mL.[11]

  • Inoculation: Dispense 5 µL of the bacterial inoculum into each well from column 1 to 11. Column 12 serves as a sterility control (no bacteria).[11]

  • Incubation: Incubate the plates at 37°C for 18-36 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the drug that shows no visible growth. This can be assessed visually or by using an ELISA reader.[11]

Signaling Pathways and Mechanisms of Action

ROS-Mediated Apoptosis by Bromophenol Derivatives

Several bromophenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).[3] Elevated ROS levels can trigger the intrinsic apoptotic pathway.

ROS_Mediated_Apoptosis Bromophenol Bromophenol Analog ROS Increased ROS Production Bromophenol->ROS induces Mitochondria Mitochondrial Stress ROS->Mitochondria PI3K_Akt PI3K/Akt Pathway (Inhibition) ROS->PI3K_Akt MAPK MAPK Pathway (Activation) ROS->MAPK CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis promotes SAR_Workflow Lead Lead Compound (e.g., this compound) Design Analog Design & In Silico Screening Lead->Design Synthesis Chemical Synthesis Design->Synthesis Evaluation Biological Evaluation (e.g., MTT, MIC assays) Synthesis->Evaluation SAR Structure-Activity Relationship Analysis Evaluation->SAR SAR->Design Feedback Optimization Lead Optimization SAR->Optimization

References

In-Silico Docking Analysis of 2-Bromo-4-methyl-5-nitrophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical in-silico docking of 2-Bromo-4-methyl-5-nitrophenol with two prominent drug target proteins: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of published experimental data for this specific compound, this document presents a predictive analysis based on established computational methodologies and compares its potential binding affinities with known inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a small organic molecule with potential for biological activity due to its substituted phenolic structure. In-silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach is instrumental in early-stage drug discovery for identifying potential lead compounds. This guide explores the hypothetical binding characteristics of this compound against COX-2, an enzyme involved in inflammation, and VEGFR-2, a key receptor in angiogenesis, a process critical for cancer progression.

Comparative Docking Analysis

To contextualize the potential efficacy of this compound, its hypothetical binding energies are compared against well-established inhibitors of COX-2 and VEGFR-2.

Target: Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the prostaglandin biosynthesis pathway and a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Hypothetical Docking Scores with COX-2

CompoundTypeBinding Affinity (kcal/mol)
This compound Hypothetical Inhibitor -7.8
IbuprofenNon-selective COX Inhibitor-6.9[1]
CelecoxibSelective COX-2 Inhibitor-10.0[2]
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, making it a prime target for anti-cancer therapies.

Table 2: Hypothetical Docking Scores with VEGFR-2

CompoundTypeBinding Affinity (kcal/mol)
This compound Hypothetical Inhibitor -8.5
SorafenibMulti-kinase Inhibitor-9.2
TivozanibSelective VEGFR-2 Inhibitor-11.5[3]

Experimental Protocols

The following section details a standard methodology for in-silico molecular docking studies.

Protein and Ligand Preparation
  • Protein Preparation: The three-dimensional crystal structures of the target proteins (COX-2 and VEGFR-2) would be obtained from the Protein Data Bank (PDB). The structures would be prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges using software such as AutoDockTools or Maestro.

  • Ligand Preparation: The 2D structure of this compound and the comparator compounds would be drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure. The ligands would then be energy-minimized using a suitable force field (e.g., MMFF94).

Grid Generation and Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The grid parameters are determined based on the co-crystallized ligand in the PDB structure or by identifying the binding pocket using computational tools.

  • Molecular Docking Simulation: Molecular docking would be performed using software like AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.

Analysis of Results

The docking results are analyzed based on the binding energy values and the interaction patterns between the ligand and the protein's active site residues. The pose with the lowest binding energy is generally considered the most favorable.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (2D) PrepLigand Prepare Ligand (3D conversion, energy minimization) Ligand->PrepLigand Grid Grid Box Generation (Define active site) PrepProtein->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Results Analyze Results (Binding energy, interactions) Dock->Results Lead Identify Lead Compound Results->Lead

In-Silico Docking Workflow

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_AKT PI3K/Akt Pathway Autophosphorylation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->VEGFR2 Inhibits

Hypothetical VEGFR-2 Signaling Inhibition

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methyl-5-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-4-methyl-5-nitrophenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated nitrophenol, this compound is presumed to possess significant health and environmental hazards, necessitating a carefully planned and executed disposal protocol.

Hazard Profile and Safety Summary

Based on data for analogous compounds, this compound is likely to be classified as a hazardous substance. Nitrophenols are generally toxic if swallowed, harmful in contact with skin or if inhaled, and can cause skin and serious eye irritation.[1][2] Additionally, halogenated organic compounds can pose long-term environmental risks. Therefore, this chemical should never be disposed of down the drain or in regular solid waste.

The following table summarizes the hazard classification for a representative related compound, 4-Nitrophenol, which indicates the potential hazards of this compound.

Hazard CategoryClassificationSource
Acute Oral ToxicityCategory 3[3]
Acute Dermal ToxicityCategory 4[3]
Acute Inhalation ToxicityCategory 4[3]
Aquatic Toxicity (Acute)Category 2[3]

Personal Protective Equipment (PPE) for Handling Waste

When handling waste containing this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use chemical safety goggles and a face shield if there is a splash hazard.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dusts are generated or if working in an area with inadequate ventilation.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like sand, earth, or vermiculite.[4]

    • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[4]

Detailed Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final treatment.

Step 1: Waste Identification and Classification

As soon as the first drop of waste is generated, a "waste determination" must be performed.[5] this compound waste should be classified as a halogenated organic hazardous waste .[6] Do not mix this waste with other waste streams, particularly non-halogenated solvents, acids, or bases, to ensure proper disposal and to prevent potentially violent chemical reactions.[7]

Step 2: Selection of Waste Container

Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7] For solid waste, a clearly labeled, leak-proof container is appropriate. For liquid waste (if dissolved in a solvent), use a designated, shatter-proof bottle for halogenated organic waste.[8]

Step 3: Labeling of Waste Container

Properly label the hazardous waste container immediately upon starting accumulation. The label must include:

  • The words "HAZARDOUS WASTE".[7]

  • The full chemical name: "this compound". Avoid using abbreviations or formulas.

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Waste Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory where it was generated.[5] The storage area should be a secondary containment bin to prevent the spread of material in case of a leak. Ensure the container is kept closed at all times except when adding waste.[7]

Step 5: Arranging for Disposal

Once the container is full or the project is complete, arrange for the removal of the chemical waste through your institution's EHS department.[7] They will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal. The primary method for treating nitrophenols is controlled incineration at high temperatures in a licensed facility.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional & Professional Disposal A Waste Generation: This compound B Step 1: Classify Waste (Halogenated Organic) A->B Identify C Step 2: Use Compatible Waste Container B->C Segregate D Step 3: Label Container 'HAZARDOUS WASTE' C->D Prepare E Step 4: Store Safely in Secondary Containment D->E Accumulate F Step 5: Contact EHS for Waste Pickup Request E->F Request G Professional Disposal Service Picks Up Waste F->G Coordinate H Final Disposal: Controlled Incineration G->H Transport

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.